molecular formula C29H31ClFN5O5 B3025699 ASTX029 CAS No. 2095719-92-7

ASTX029

货号: B3025699
CAS 编号: 2095719-92-7
分子量: 584.0 g/mol
InChI 键: BVRGQPJKSKKGIH-PUAOIOHZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ASTX-029 is under investigation in clinical trial NCT03520075 (Study of ASTX029 in Subjects With Advanced Solid Tumors).
Beroterkib Anhydrous is the anhydrous form of beroterkib, an orally bioavailable inhibitor of the extracellular signal-regulated kinases (ERK) 1 and 2, with potential antineoplastic activity. Upon administration, beroterkib specifically binds to and inhibits both ERK 1 and 2, thereby preventing the activation of mitogen-activated protein kinase (MAPK)/ERK-mediated signal transduction pathways. This results in the inhibition of ERK-dependent tumor cell proliferation and survival. The MAPK/ERK pathway is often upregulated in a variety of tumor cell types and plays a key role in the proliferation, differentiation and survival of tumor cells.

属性

IUPAC Name

(2R)-2-[5-[5-chloro-2-(oxan-4-ylamino)pyrimidin-4-yl]-3-oxo-1H-isoindol-2-yl]-N-[(1S)-1-(3-fluoro-5-methoxyphenyl)-2-hydroxyethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31ClFN5O5/c1-16(27(38)34-25(15-37)19-9-20(31)12-22(10-19)40-2)36-14-18-4-3-17(11-23(18)28(36)39)26-24(30)13-32-29(35-26)33-21-5-7-41-8-6-21/h3-4,9-13,16,21,25,37H,5-8,14-15H2,1-2H3,(H,34,38)(H,32,33,35)/t16-,25-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRGQPJKSKKGIH-PUAOIOHZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CO)C1=CC(=CC(=C1)F)OC)N2CC3=C(C2=O)C=C(C=C3)C4=NC(=NC=C4Cl)NC5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@H](CO)C1=CC(=CC(=C1)F)OC)N2CC3=C(C2=O)C=C(C=C3)C4=NC(=NC=C4Cl)NC5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31ClFN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2095719-92-7
Record name ASTX-029
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2095719927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ASTX-029
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14FDK6ISC9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Dual-Mechanism of ASTX029: A Technical Guide to a Novel ERK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASTX029 is an orally bioavailable, highly potent, and selective small molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3] It represents a significant advancement in the targeting of the mitogen-activated protein kinase (MAPK) signaling pathway, a critical cascade frequently dysregulated in various human cancers due to mutations in genes such as BRAF and RAS.[1][4] Developed through fragment-based drug design, this compound exhibits a unique dual-mechanism of action that distinguishes it from other MAPK pathway inhibitors. This guide provides an in-depth technical overview of the core mechanisms, supporting data, and experimental methodologies related to this compound.

The Dual-Mechanism of Action of this compound

The primary therapeutic action of this compound is centered on its ability to inhibit ERK1/2 through two distinct but complementary mechanisms:

  • Inhibition of ERK Catalytic Activity: this compound directly binds to the active site of ERK2, preventing the phosphorylation of its downstream substrates, such as ribosomal S6 kinase (RSK). This direct enzymatic inhibition blocks the propagation of the MAPK signal, thereby inhibiting ERK-dependent tumor cell proliferation and survival.

  • Inhibition of ERK Phosphorylation by MEK: Uniquely, this compound's binding mode also prevents the phosphorylation of ERK itself by its upstream kinase, MEK. This action effectively curtails the activation of ERK, adding a second layer of pathway suppression. It is noteworthy that this compound does not directly inhibit MEK activity.

This dual-mechanism was demonstrated in cell-free systems, as well as in cell lines and xenograft tumor tissues, where treatment with this compound led to a reduction in the phosphorylation of both ERK and its substrate, RSK. This novel approach offers the potential to overcome resistance mechanisms that can emerge with inhibitors targeting upstream components of the MAPK pathway.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the MAPK signaling pathway and the points of intervention by this compound.

cluster_upstream Upstream Signaling cluster_ERK_inhibition This compound Dual-Mechanism cluster_downstream Downstream Effects GrowthFactors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) GrowthFactors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Phosphorylation MEK->ERK this compound Inhibits Phosphorylation RSK RSK ERK->RSK Phosphorylation TranscriptionFactors Transcription Factors RSK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation This compound This compound This compound->ERK Inhibits Catalytic Activity cluster_workflow Phosphorylation Inhibition Assay Workflow A Cancer cell lines (e.g., A375, HCT116) are seeded in multi-well plates. B Cells are treated with a dose range of This compound for a specified time (e.g., 2 hours). A->B C Cells are lysed to extract proteins. B->C D Protein concentration is quantified. C->D E Proteins are separated by SDS-PAGE and transferred to a membrane. D->E F Membrane is incubated with primary antibodies against pERK, ERK, pRSK, and RSK. E->F G Membrane is incubated with secondary antibodies and visualized. F->G H Band intensities are quantified to determine the inhibition of phosphorylation. G->H cluster_mechanisms Dual-Mechanism cluster_consequences Consequences This compound This compound Inhibit_Catalytic Inhibition of ERK Catalytic Activity This compound->Inhibit_Catalytic Inhibit_Phospho Inhibition of ERK Phosphorylation by MEK This compound->Inhibit_Phospho Block_Downstream Blockade of Downstream Substrate Phosphorylation (e.g., RSK) Inhibit_Catalytic->Block_Downstream Reduce_Active_ERK Reduction of Activated (phosphorylated) ERK Pool Inhibit_Phospho->Reduce_Active_ERK Ultimate_Outcome Inhibition of Tumor Cell Proliferation and Survival Block_Downstream->Ultimate_Outcome Reduce_Active_ERK->Ultimate_Outcome

References

ASTX029: A Technical Guide to a Novel Dual-Mechanism ERK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASTX029, also known as beroterkib, is a potent and selective, orally bioavailable small molecule inhibitor of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[1][2] As key components of the mitogen-activated protein kinase (MAPK) signaling pathway, ERK1 and ERK2 are crucial transducers of extracellular signals to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, survival, and apoptosis.[2][3] The MAPK pathway is frequently dysregulated in various human cancers, making ERK1/2 attractive therapeutic targets.[3] this compound distinguishes itself through a dual mechanism of action, inhibiting both the catalytic activity of ERK and its activating phosphorylation by MEK, offering a more comprehensive suppression of the MAPK pathway. This document provides a detailed technical overview of the chemical structure, properties, and key experimental methodologies related to this compound.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the IUPAC name (2R)-2-(6-{5-chloro-2-[(oxan-4-yl)amino]pyrimidin-4-yl}-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(1S)-1-(3-fluoro-5-methoxyphenyl)-2-hydroxyethyl]propanamide. Its chemical and physical properties are summarized in the tables below.

Chemical Identifiers
IdentifierValue
IUPAC Name (2R)-2-(6-{5-chloro-2-[(oxan-4-yl)amino]pyrimidin-4-yl}-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(1S)-1-(3-fluoro-5-methoxyphenyl)-2-hydroxyethyl]propanamide
SMILES C--INVALID-LINK--C1=CC(=CC(=C1)F)OC">C@HN2CC3=C(C2=O)C=C(C=C3)C4=NC(=NC=C4Cl)NC5CCOCC5
CAS Number 2095719-92-7
Physicochemical Properties
PropertyValue
Molecular Formula C29H31ClFN5O5
Molecular Weight 584.04 g/mol
Appearance White to off-white solid
Solubility DMSO: 100 mg/mL (171.22 mM) Water: Insoluble
XLogP3-AA 2.9

Mechanism of Action and Signaling Pathway

This compound is a highly potent and selective dual-mechanism inhibitor of ERK1 and ERK2. Its unique binding mode allows it to not only block the catalytic activity of ERK but also to prevent the phosphorylation of ERK by its upstream kinase, MEK. This dual inhibition leads to a more profound and sustained suppression of the MAPK signaling pathway, which is a critical driver of cell proliferation and survival in many cancers.

The RAS-RAF-MEK-ERK cascade is a central signaling pathway that relays extracellular signals from receptor tyrosine kinases to the nucleus. Mutations in components of this pathway, such as BRAF and RAS, are common in human cancers and lead to its constitutive activation. By targeting the terminal kinases in this cascade, this compound can effectively block the downstream signaling outputs, including the phosphorylation of substrates like Ribosomal S6 Kinase (RSK), leading to cell cycle arrest and apoptosis in cancer cells with MAPK pathway-activating mutations.

MAPK_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates (Activation) RSK RSK ERK->RSK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Translocates & Phosphorylates This compound This compound This compound->ERK Inhibits Catalytic Activity This compound->ERK Prevents Phosphorylation by MEK Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Figure 1. Simplified MAPK signaling pathway and the dual mechanism of this compound.

Experimental Protocols

The following sections outline generalized protocols for key experiments used to characterize the activity of this compound, based on methodologies reported in the literature.

In Vitro Cell Proliferation Assay (AlamarBlue)

This assay quantitatively measures cell proliferation and viability. Metabolically active cells reduce the AlamarBlue reagent, resulting in a fluorescent signal proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 72-96 hours).

  • AlamarBlue Addition: Add AlamarBlue reagent to each well at 10% of the total volume.

  • Incubation: Incubate the plates for 1-4 hours at 37°C, protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Cell_Proliferation_Workflow cluster_workflow In Vitro Cell Proliferation Assay Workflow Seed_Cells 1. Seed Cancer Cells in 96-well plate Adherence 2. Allow cells to adhere overnight Seed_Cells->Adherence Treat_Cells 3. Treat with serial dilutions of this compound Adherence->Treat_Cells Incubate_Treatment 4. Incubate for 72-96 hours Treat_Cells->Incubate_Treatment Add_AlamarBlue 5. Add AlamarBlue reagent Incubate_Treatment->Add_AlamarBlue Incubate_Reagent 6. Incubate for 1-4 hours Add_AlamarBlue->Incubate_Reagent Read_Fluorescence 7. Measure Fluorescence (Ex: 560nm, Em: 590nm) Incubate_Reagent->Read_Fluorescence Analyze_Data 8. Calculate IC50 values Read_Fluorescence->Analyze_Data

Figure 2. General workflow for an in vitro cell proliferation assay.
In-Cell Phosphorylation Assays (MSD)

Meso Scale Discovery (MSD) assays are used to quantify the levels of phosphorylated proteins, such as pERK and its substrate pRSK, in cell lysates.

Methodology:

  • Cell Treatment: Plate cells and treat with different concentrations of this compound for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • MSD Assay:

    • Add blocking solution to the MSD plate and incubate.

    • Wash the plate and add cell lysates.

    • Incubate to allow capture of the target protein.

    • Wash and add the detection antibody (e.g., SULFO-TAG labeled anti-total ERK).

    • Incubate to allow antibody binding.

    • Wash and add MSD Read Buffer.

  • Signal Detection: Read the plate on an MSD instrument to measure the electrochemiluminescence signal.

  • Data Analysis: Normalize the phosphoprotein signal to the total protein signal or total protein concentration and determine the IC50 for inhibition of phosphorylation.

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in an animal model.

Methodology:

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., A375 melanoma or HCT116 colorectal cancer cells) into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound orally at various doses and schedules. The control group receives a vehicle.

  • Tumor Measurement: Measure tumor volume periodically (e.g., twice weekly) using calipers.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

  • Data Analysis: Plot the mean tumor volume over time for each group to assess the anti-tumor activity.

Summary of In Vitro and In Vivo Activity

This compound has demonstrated potent activity in a wide range of cancer cell lines harboring MAPK pathway mutations. Furthermore, it has shown significant anti-tumor efficacy in various preclinical xenograft models.

In Vitro Proliferation IC50 Values
Cell LineCancer TypeMutationIC50 (nM)
A375MelanomaBRAF V600E3.4
HCT116ColorectalKRAS G13D28
VariousVariousBRAF, KRAS, or NRAS1.8 - 380
In Vitro Phosphorylation Inhibition IC50 Values
Cell LineTargetIC50 (nM)
A375pRSK3.3
HCT116pRSK4.0

Conclusion

This compound is a promising clinical candidate with a novel dual-mechanism of action that leads to a robust inhibition of the MAPK signaling pathway. Its potent in vitro and in vivo anti-tumor activity in models with MAPK pathway alterations highlights its therapeutic potential for the treatment of a broad range of cancers. The data and methodologies presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working on or interested in this class of targeted therapies. This compound is currently being evaluated in a Phase I/II clinical trial for patients with advanced solid tumors (NCT03520075).

References

The Discovery and Development of ASTX029: A Dual-Action ERK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ASTX029, also known as beroterkib, is a potent and selective, orally bioavailable inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] Discovered through fragment-based drug design, this compound exhibits a novel dual mechanism of action, inhibiting both the catalytic activity of ERK and its activating phosphorylation by MEK.[3][4][5] This dual inhibition leads to profound and sustained suppression of the MAPK signaling pathway, which is frequently dysregulated in human cancers. Preclinical studies have demonstrated significant anti-tumor activity in a variety of cancer models harboring BRAF and RAS mutations, including those that have developed resistance to upstream MAPK pathway inhibitors. This compound has been advanced into clinical development and is currently being evaluated in a Phase 1/2 clinical trial for patients with advanced solid tumors (NCT03520075). This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and experimental protocols related to the development of this compound.

Introduction

The RAS-RAF-MEK-ERK mitogen-activated protein kinase (MAPK) signaling cascade is a critical pathway that regulates fundamental cellular processes, including proliferation, differentiation, survival, and apoptosis. Aberrant activation of this pathway, often driven by mutations in genes such as BRAF and RAS, is a key oncogenic driver in a wide range of human cancers, including melanoma, colorectal cancer, and non-small cell lung cancer. While inhibitors targeting upstream components of this pathway, such as BRAF and MEK, have demonstrated clinical efficacy, the development of resistance, often through reactivation of the pathway, remains a significant challenge.

ERK1 and ERK2 are the final kinases in this cascade, representing a critical node for signal transduction to a multitude of downstream substrates in the cytoplasm and nucleus. Direct inhibition of ERK offers a promising therapeutic strategy to overcome both intrinsic and acquired resistance to upstream inhibitors. This compound was developed to be a potent and selective inhibitor of ERK1/2 with a unique dual-action mechanism.

Discovery and Optimization

This compound was discovered by Astex Pharmaceuticals using fragment-based drug design. The initial fragment screening and subsequent structure-based drug design led to the identification of a lead compound that was a highly potent and selective inhibitor of ERK and also modulated ERK phosphorylation. Further medicinal chemistry efforts focused on optimizing the pharmacokinetic properties and addressing metabolism mediated by CYP3A4. This optimization process resulted in the discovery of this compound, a clinical candidate with a desirable pharmacological profile and preclinical pharmacokinetics predictive of once-daily dosing in humans.

Mechanism of Action

This compound exhibits a distinctive dual mechanism of action against ERK1/2.

  • Inhibition of Catalytic Activity: this compound binds to the active site of ERK, preventing the phosphorylation of its downstream substrates, such as ribosomal S6 kinase (RSK).

  • Inhibition of MEK-mediated Phosphorylation: Uniquely, this compound's binding mode also prevents the phosphorylation of ERK itself by its upstream kinase, MEK, without directly inhibiting MEK activity.

This dual mechanism leads to a more profound and durable inhibition of the MAPK signaling pathway compared to catalytic inhibitors alone.

ASTX029_Mechanism_of_Action cluster_upstream Upstream Signaling cluster_ERK ERK Regulation cluster_downstream Downstream Effects RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK_inactive ERK MEK->ERK_inactive Phosphorylation ERK_active pERK RSK RSK ERK_active->RSK Phosphorylation pRSK pRSK Proliferation Proliferation pRSK->Proliferation This compound This compound This compound->MEK This compound->ERK_inactive Inhibits Catalytic Activity

Caption: Dual mechanism of action of this compound.

Data Presentation

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity across a broad panel of human cancer cell lines, particularly those with activating mutations in the MAPK pathway.

Table 1: In Vitro Anti-proliferative Activity of this compound in Selected Cancer Cell Lines

Cell LineCancer TypeMAPK MutationProliferation IC50 (nM)pRSK Inhibition IC50 (nM)
A375MelanomaBRAF V600E3.43.3
HCT116ColorectalKRAS G13D284
AML Cell Lines (average)Acute Myeloid LeukemiaActivating MAPK mutations47N/A
AML Cell Lines (average)Acute Myeloid LeukemiaNo activating mutations1800N/A

N/A: Not Available

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound was evaluated in mice, demonstrating good oral bioavailability and moderate clearance.

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterIntravenous (0.5 mg/kg)Oral (5 mg/kg)
Clearance (mL/min/kg)22N/A
Oral Bioavailability (%)N/A42

N/A: Not Applicable

Preclinical Pharmacodynamics and In Vivo Efficacy

Oral administration of this compound in tumor-bearing mice resulted in a dose-dependent inhibition of MAPK pathway signaling and significant anti-tumor activity.

Table 3: In Vivo Activity of this compound in Xenograft Models

Xenograft ModelCancer TypeDosing RegimenOutcome
Colo205Colorectal75 mg/kg, single oral doseMaximal inhibition of pRSK and pERK at 1-2 hours post-dose
A375Melanoma75 mg/kg, dailySignificant tumor regression
Calu-6NSCLC75 mg/kg, dailySignificant tumor regression
A375R (Vemurafenib-resistant)Melanoma75 mg/kg, dailySignificant tumor regression

Experimental Protocols

Biochemical Kinase Inhibition Assay
  • Objective: To determine the direct inhibitory activity of this compound on purified ERK1 and ERK2 enzymes.

  • Methodology: A generic in vitro kinase assay protocol is described below.

    • Reagents: Purified active ERK1 or ERK2, myelin basic protein (MBP) as a substrate, ATP, and a reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).

    • Procedure: a. Prepare serial dilutions of this compound in DMSO. b. In a 96-well plate, add the this compound dilutions, purified kinase, and substrate. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for 30-60 minutes. e. Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™. The luminescent signal is proportional to kinase activity.

    • Data Analysis: Plot kinase activity against the inhibitor concentration and calculate the IC50 value.

Cell Proliferation Assay
  • Objective: To assess the effect of this compound on the viability and proliferation of cancer cell lines.

  • Methodology:

    • Cell Culture: Culture human cancer cell lines in appropriate media and conditions.

    • Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a range of concentrations of this compound for 72 hours. c. Add a viability reagent such as Alamar Blue or MTT. d. Incubate for a specified period. e. Measure the absorbance or fluorescence according to the reagent manufacturer's instructions.

    • Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 value.

Western Blot Analysis for Phospho-ERK and Phospho-RSK
  • Objective: To confirm the inhibition of ERK signaling in cells treated with this compound.

  • Methodology:

    • Sample Preparation: a. Treat cultured cells with various concentrations of this compound for a specified time (e.g., 2 hours). b. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. c. Determine protein concentration using a BCA or Bradford assay.

    • SDS-PAGE and Western Blotting: a. Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane and probe with primary antibodies specific for phospho-ERK, total ERK, phospho-RSK, and a loading control (e.g., actin). c. Incubate with appropriate secondary antibodies and detect the signal using a chemiluminescence-based method.

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy and pharmacodynamic effects of this compound in vivo.

  • Methodology:

    • Animal Models: Use immunodeficient mice (e.g., BALB/c nude or SCID mice).

    • Tumor Implantation: Subcutaneously inject human cancer cells (e.g., Colo205, A375) into the flank of the mice.

    • Treatment: When tumors reach a specified volume, randomize the mice into treatment and control groups. Administer this compound orally at various doses and schedules (e.g., daily).

    • Efficacy Assessment: Monitor tumor volume and body weight regularly.

    • Pharmacodynamic Assessment: At specified time points after dosing, collect tumor and plasma samples to analyze the levels of pERK and pRSK by methods such as ELISA or MSD assays.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Biochemical_Assay Biochemical Kinase Assay (ERK1/2 Inhibition) Cell_Prolif_Assay Cell Proliferation Assay (IC50 Determination) Biochemical_Assay->Cell_Prolif_Assay Western_Blot Western Blot (pERK, pRSK Inhibition) Cell_Prolif_Assay->Western_Blot PK_Studies Pharmacokinetic Studies (Mouse) Western_Blot->PK_Studies Xenograft_Studies Xenograft Efficacy Studies (Tumor Growth Inhibition) PK_Studies->Xenograft_Studies PD_Studies Pharmacodynamic Studies (Tumor Biomarkers) Xenograft_Studies->PD_Studies Phase1_Trial Phase 1/2 Clinical Trial (NCT03520075) PD_Studies->Phase1_Trial

Caption: Preclinical to clinical development workflow for this compound.

Clinical Development

This compound is currently being evaluated in a first-in-human, open-label, multicenter, Phase 1/2 study in subjects with advanced solid tumors (NCT03520075). The Phase 1 portion of the study is designed to assess the safety, pharmacokinetics, and pharmacodynamics, and to determine the maximum tolerated dose and recommended Phase 2 dose. The Phase 2 portion will evaluate the preliminary clinical activity of this compound in patients with tumors harboring genetic alterations in the MAPK pathway.

Conclusion

This compound is a promising, novel, dual-mechanism ERK inhibitor with a compelling preclinical data package. Its ability to inhibit both the catalytic activity of ERK and its activation by MEK provides a powerful approach to shutting down the MAPK signaling pathway. The potent anti-tumor activity observed in preclinical models, including those resistant to other MAPK inhibitors, highlights its potential to address a significant unmet need in oncology. The ongoing clinical evaluation will be critical in determining the safety and efficacy of this compound in patients with advanced cancers.

References

ASTX029: A Technical Guide to a Dual-Mechanism ERK1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ras-Raf-MEK-ERK mitogen-activated protein kinase (MAPK) signaling pathway is a cornerstone of cellular regulation, governing processes such as proliferation, differentiation, and survival.[1] Its hyperactivation, frequently driven by mutations in genes like BRAF and RAS, is a well-established oncogenic driver in a multitude of human cancers, including melanoma, colorectal, and non-small cell lung cancers.[1][2] While inhibitors targeting upstream components of this cascade, such as BRAF and MEK, have seen clinical success, the emergence of resistance, often through reactivation of the pathway, remains a significant challenge. This has positioned the terminal kinases of the pathway, Extracellular signal-regulated kinases 1 and 2 (ERK1/2), as critical therapeutic targets.

ASTX029, also known as beroterkib, is a potent and selective, orally bioavailable small molecule inhibitor of ERK1/2. Developed through fragment-based drug design, this compound exhibits a novel dual mechanism of action, inhibiting both the catalytic activity of ERK1/2 and, uniquely, the phosphorylation of ERK by its upstream kinase, MEK. This comprehensive technical guide provides an in-depth overview of this compound, summarizing its preclinical and clinical data, detailing key experimental methodologies for its evaluation, and visualizing its mechanism of action and experimental workflows.

Quantitative Data Summary

In Vitro Activity

The in vitro potency of this compound has been demonstrated across various assays and cell lines. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

Assay TypeTargetCell LineIC50 (nM)Reference
pRSK InhibitionERK1/2 Catalytic ActivityA375 (BRAF V600E)3.3
pRSK InhibitionERK1/2 Catalytic ActivityHCT116 (KRAS G13D)4

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeKey Mutation(s)IC50 (nM)Reference
A375MelanomaBRAF V600E3.4
HCT116Colorectal CancerKRAS G13D28
General RangeVariousBRAF, KRAS, or NRAS mutations1.8 - 380

A screen of 437 human cancer cell lines revealed that 109 had an IC50 value less than 150 nM.

In Vivo Preclinical Data

This compound has demonstrated significant anti-tumor activity in various xenograft models.

Table 3: Murine Pharmacokinetic Parameters of this compound

ParameterValueDosingReference
Oral Bioavailability42%5 mg/kg (oral) vs. 0.5 mg/kg (intravenous)
Clearance22 mL/minute/kg5 mg/kg (oral) vs. 0.5 mg/kg (intravenous)
Tmax (Plasma and Tumor)~0.5 hours75 mg/kg single oral dose (Colo205 xenograft)
Clinical Data (Phase 1/2 Study - NCT03520075)

This compound is currently being evaluated in a Phase 1/2 clinical trial in patients with advanced solid tumors.

Table 4: Preliminary Clinical Trial Data for this compound

ParameterFindingReference
Recommended Phase 2 Dose (RP2D)200 mg daily (continuous)
Mean PK Exposure at RP2D109% of target exposure based on mouse models
Partial Responses Observed InKRAS-mutated NSCLC, KRAS-mutated pancreatic cancer
Pharmacodynamic EffectDecreased pERK, pRSK, and Ki-67 in tumor biopsies

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of ERK1/2 inhibitors like this compound. The following sections provide protocols for key experiments.

In Vitro Kinase Assay (TR-FRET)

This assay quantitatively measures the inhibition of ERK2 kinase activity.

Objective: To determine the IC50 of this compound against ERK2.

Materials:

  • Recombinant active ERK2 enzyme

  • Biotinylated ERKtide substrate

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • LanthaScreen™ Tb-anti-pERK (Thr202/Tyr204) antibody

  • Streptavidin-Dylight 650

  • This compound serial dilutions

  • 384-well low-volume plates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then in assay buffer.

  • Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2.5 µL of a solution containing ERK2 enzyme and biotinylated ERKtide substrate in assay buffer.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding 10 µL of a solution containing the Tb-anti-pERK antibody and Streptavidin-Dylight 650 in TR-FRET dilution buffer.

  • Incubate at room temperature for 60 minutes to allow for antibody binding.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the terbium and Dylight 650 wavelengths.

  • Calculate the TR-FRET ratio and plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Cellular Phospho-Protein Analysis (MSD Assay)

This electrochemiluminescence-based assay quantifies the levels of phosphorylated ERK and its substrate RSK in cell lysates.

Objective: To measure the dose-dependent inhibition of pERK and pRSK by this compound in cancer cells.

Materials:

  • Cancer cell lines (e.g., A375, HCT116)

  • Cell culture medium and supplements

  • This compound serial dilutions

  • Lysis buffer (e.g., MSD Lysis Buffer with protease and phosphatase inhibitors)

  • MSD multi-array plates pre-coated with capture antibodies for total ERK/RSK and pERK/pRSK

  • MSD SULFO-TAG labeled detection antibodies

  • MSD Read Buffer T

  • Plate shaker

  • MSD SECTOR Imager

Procedure:

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Treat cells with serial dilutions of this compound for a specified time (e.g., 2 hours).

  • Aspirate the media and lyse the cells by adding cold lysis buffer.

  • Incubate on ice for 30 minutes with gentle shaking.

  • Add cell lysates to the MSD multi-array plate wells.

  • Incubate at room temperature with shaking for 1-2 hours.

  • Wash the plate according to the manufacturer's protocol.

  • Add the SULFO-TAG labeled detection antibody solution.

  • Incubate at room temperature with shaking for 1 hour.

  • Wash the plate.

  • Add MSD Read Buffer T to each well.

  • Analyze the plate on an MSD SECTOR Imager to measure the electrochemiluminescence signal.

  • Normalize the phospho-protein signal to the total protein signal and determine the IC50 for inhibition.

Cell Proliferation Assay (MTS or CellTiter-Glo)

This assay determines the effect of this compound on the viability and proliferation of cancer cell lines.

Objective: To determine the IC50 of this compound for inhibiting the proliferation of various cancer cell lines.

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • This compound serial dilutions

  • 96-well clear-bottom plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution) or CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Absorbance or luminescence plate reader

Procedure:

  • Seed cells at a predetermined density in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • For MTS assay:

    • Add MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm.

  • For CellTiter-Glo assay:

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blotting for Apoptosis Markers

This technique is used to detect the induction of apoptosis through the cleavage of key proteins.

Objective: To assess the effect of this compound on apoptotic markers such as cleaved PARP and Bim.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-cleaved PARP, anti-Bim, anti-actin or other loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

In Vivo Tumor Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor activity of this compound in a mouse model.

Objective: To determine the in vivo efficacy of this compound in inhibiting tumor growth.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude)

  • Cancer cell line (e.g., Colo205)

  • Cell culture medium

  • Sterile PBS and Matrigel (optional)

  • This compound formulation for oral administration (e.g., in 20% PEG200 and 0.5% methylcellulose)

  • Vehicle control

  • Gavage needles

  • Calipers and animal balance

Procedure:

  • Subcutaneously implant cancer cells into the flank of the mice.

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control orally at the desired dose and schedule (e.g., daily).

  • Measure tumor volumes and body weights 2-3 times per week.

  • Continue treatment for a specified duration or until tumors in the control group reach a predetermined endpoint.

  • At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for pRSK).

  • Analyze the data to determine tumor growth inhibition.

Visualizations

Signaling Pathway

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK RSK RSK ERK->RSK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Phosphorylates RSK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Regulates This compound This compound This compound->ERK Inhibits Catalytic Activity & MEK-mediated Phosphorylation Kinase_Assay_Workflow Start Start PrepareReagents Prepare Reagents: - this compound dilutions - ERK2 enzyme - Substrate & ATP Start->PrepareReagents Dispense Dispense this compound and Enzyme/Substrate into 384-well plate PrepareReagents->Dispense InitiateReaction Initiate Reaction with ATP Dispense->InitiateReaction IncubateReaction Incubate (e.g., 60 min) InitiateReaction->IncubateReaction StopAndDetect Stop Reaction & Add Detection Reagents (TR-FRET Antibodies) IncubateReaction->StopAndDetect IncubateDetection Incubate (e.g., 60 min) StopAndDetect->IncubateDetection ReadPlate Read Plate (TR-FRET Signal) IncubateDetection->ReadPlate Analyze Analyze Data (Calculate IC50) ReadPlate->Analyze End End Analyze->End Preclinical_Evaluation_Flow TargetID Target Identification (ERK1/2 in MAPK Pathway) BiochemAssay Biochemical Assays (e.g., TR-FRET Kinase Assay) TargetID->BiochemAssay Potency CellularAssays Cell-Based Assays BiochemAssay->CellularAssays Cellular Activity pERK_pRSK Target Engagement (pERK/pRSK Inhibition) CellularAssays->pERK_pRSK Proliferation Anti-Proliferative Activity (MTS/CTG) CellularAssays->Proliferation Apoptosis Induction of Apoptosis (Cleaved PARP, Bim) CellularAssays->Apoptosis PK_Studies Pharmacokinetic Studies (in mice) pERK_pRSK->PK_Studies In Vivo Evaluation Proliferation->PK_Studies In Vivo Evaluation Apoptosis->PK_Studies In Vivo Evaluation EfficacyStudies In Vivo Efficacy (Xenograft Models) PK_Studies->EfficacyStudies PD_Studies In Vivo Pharmacodynamics (Tumor pRSK modulation) EfficacyStudies->PD_Studies Correlate Efficacy with Target Modulation ClinicalTrials Phase I/II Clinical Trials EfficacyStudies->ClinicalTrials Advance to Clinic PD_Studies->ClinicalTrials Advance to Clinic

References

The Dual-Mechanism Kinase Inhibitor ASTX029: A Technical Guide to its Role in ERK Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ASTX029 is a potent and selective, orally bioavailable small molecule inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] It exhibits a novel dual mechanism of action, inhibiting both the catalytic activity of ERK and the phosphorylation of ERK by its upstream kinase, MEK, without directly inhibiting MEK itself.[3][4] This technical guide provides an in-depth overview of the preclinical data supporting the role of this compound in the inhibition of ERK phosphorylation, including quantitative data on its potency, detailed experimental protocols for key assays, and visual representations of its mechanism and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting the MAPK pathway with this compound.

Introduction to this compound and the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and survival.[4] The RAS-RAF-MEK-ERK cascade is a key component of this pathway and is frequently upregulated in a wide variety of human cancers, making it a prime target for therapeutic intervention. ERK1 and ERK2 are the final kinases in this cascade, and their activation through phosphorylation by MEK leads to the phosphorylation of a multitude of downstream substrates, ultimately driving tumor cell proliferation and survival.

This compound was discovered through fragment-based drug design and has demonstrated significant anti-tumor activity in both in vitro and in vivo models of cancers with MAPK pathway-activating mutations. Its unique dual-mechanism of action offers a potential advantage over other MAPK pathway inhibitors by targeting ERK at two distinct regulatory points. This compound is currently being evaluated in a Phase 1/2 clinical trial in patients with advanced solid tumors (NCT03520075).

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been characterized in various biochemical and cellular assays. The following tables summarize key quantitative data.

Table 1: Biochemical Inhibition of ERK Kinase Activity

TargetAssay TypeIC50 (nmol/L)Reference
ERK1Kinase Assay~3 (52% inhibition)
ERK2Kinase Assay2.7

Table 2: Inhibition of Downstream Substrate Phosphorylation in Cellular Assays

Cell LineMutationAssay TypeIC50 (nmol/L)Reference
A375BRAF V600EpRSK Inhibition (MSD Assay)3.3
HCT116KRAS G13DpRSK Inhibition (ELISA)4

Table 3: Inhibition of Cancer Cell Proliferation

Cell LineCancer TypeMutationIC50 (nmol/L)Reference
A375MelanomaBRAF V600E3.4
HCT116Colorectal CancerKRAS G13D28
AML Cell Lines (average of 8 sensitive lines)Acute Myeloid LeukemiaVarious MAPK activating mutations47
AML Cell Lines (average of lines without activating mutations)Acute Myeloid LeukemiaNot applicable1800

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro ERK Kinase Inhibition Assay

This protocol describes a typical biochemical assay to determine the direct inhibitory effect of this compound on ERK1/2 kinase activity.

Materials:

  • Recombinant human ERK1 and ERK2 enzymes

  • Myelin Basic Protein (MBP) as a substrate

  • This compound

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • [γ-³²P]ATP

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • In a 96-well plate, add the kinase assay buffer, ERK enzyme, and the MBP substrate.

  • Add the diluted this compound or vehicle control (e.g., DMSO) to the wells.

  • Pre-incubate the plate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction for a predetermined time (e.g., 30 minutes) at 30°C.

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Western Blotting for Phospho-ERK and Phospho-RSK

This protocol details the detection of phosphorylated ERK (p-ERK) and its downstream substrate RSK (p-RSK) in cell lysates following treatment with this compound.

Materials:

  • Cancer cell lines (e.g., A375, HCT116)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-p-ERK (Thr202/Tyr204), anti-total ERK, anti-p-RSK (Ser380), anti-total RSK, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle for the desired time (e.g., 2 hours).

  • Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Scrape the cells and collect the lysates.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatants using a BCA assay.

  • Normalize the protein concentrations and prepare samples with Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Cell Viability Assay (CellTiter-Glo®)

This protocol describes the use of the CellTiter-Glo® Luminescent Cell Viability Assay to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines

  • This compound

  • Opaque-walled 96-well or 384-well plates

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Seed cells in an opaque-walled multiwell plate at a predetermined density.

  • Allow the cells to attach and grow for 24 hours.

  • Treat the cells with a serial dilution of this compound or vehicle control.

  • Incubate the plate for a specified period (e.g., 72 or 96 hours).

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizing the Role of this compound

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

MAPK_Pathway_this compound cluster_upstream Upstream Signaling cluster_cascade MAPK Cascade cluster_downstream Downstream Effects GrowthFactors GrowthFactors RTK RTK GrowthFactors->RTK binds RAS RAS RTK->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates (p-ERK) RSK RSK ERK->RSK phosphorylates (p-RSK) Proliferation Proliferation RSK->Proliferation promotes This compound This compound This compound:w->MEK:e This compound->ERK Inhibits catalytic activity

Figure 1. Mechanism of action of this compound in the MAPK signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Analysis CellCulture 1. Cell Culture (e.g., A375, HCT116) Treatment 2. Treatment (this compound or Vehicle) CellCulture->Treatment Lysis 3. Cell Lysis and Protein Quantification Treatment->Lysis ViabilityAssay 5. Cell Viability Assay (CellTiter-Glo) Treatment->ViabilityAssay WesternBlot 4. Western Blot (p-ERK, p-RSK) Lysis->WesternBlot IC50 IC50 Determination WesternBlot->IC50 ViabilityAssay->IC50 Xenograft 1. Xenograft Model (e.g., Colo205) Dosing 2. Oral Dosing (this compound or Vehicle) Xenograft->Dosing TumorMeasurement 3. Tumor Volume Measurement Dosing->TumorMeasurement Pharmacodynamics 4. Pharmacodynamic Analysis (p-ERK, p-RSK in tumors) Dosing->Pharmacodynamics TumorGrowthInhibition Tumor Growth Inhibition (%) TumorMeasurement->TumorGrowthInhibition

References

Preclinical Profile of ASTX029: A Dual-Mechanism ERK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

ASTX029 is a potent and selective, orally bioavailable small molecule inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] As a critical downstream node in the mitogen-activated protein kinase (MAPK) signaling cascade, ERK is a key therapeutic target in cancers characterized by aberrant activation of this pathway, such as those with BRAF or RAS mutations.[2] Preclinical studies have demonstrated that this compound exhibits a dual mechanism of action, inhibiting both the catalytic activity of ERK and its phosphorylation by the upstream kinase MEK.[2] This comprehensive technical guide summarizes the key preclinical findings on this compound, including its in vitro and in vivo activity, target modulation, and associated experimental methodologies. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research and targeted therapy development.

In Vitro Activity

This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines harboring mutations that activate the MAPK pathway. The half-maximal inhibitory concentration (IC50) values for various cell lines are summarized in the table below.

Cell LineCancer TypeMutation StatusIC50 (nM)
A375MelanomaBRAF V600E3.4[1]
HCT116Colorectal CancerKRAS G13D28
AML Cell Lines (average)Acute Myeloid LeukemiaMAPK pathway activating mutations47

Table 1: In Vitro Anti-proliferative Activity of this compound in various cancer cell lines.

In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in several mouse xenograft models of human cancers. Oral administration of this compound resulted in significant tumor growth inhibition and, in some cases, tumor regression.

Xenograft ModelCancer TypeMutation StatusTreatment RegimenAnti-Tumor Activity
Colo205Colorectal CancerBRAF V600E75 mg/kg, once daily, oralTumor regressions observed
A375MelanomaBRAF V600ENot specifiedTumor regressions observed
Calu-6Non-Small Cell Lung CancerKRAS Q61KNot specifiedTumor regressions observed
AML ModelsAcute Myeloid LeukemiaNot specifiedOnce daily, oralSignificant tumor growth inhibition

Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed in the preclinical evaluation of this compound.

In Vitro Proliferation Assay

The anti-proliferative effects of this compound were assessed using a luminescence-based cell viability assay.

  • Assay Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.

  • Procedure Outline:

    • Cancer cell lines are seeded in 96-well or 384-well opaque-walled plates and allowed to adhere overnight.

    • Cells are treated with a serial dilution of this compound or vehicle control (DMSO) and incubated for a specified period (e.g., 96 hours).

    • The CellTiter-Glo® reagent is added to each well.

    • The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis.

    • The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.

    • Luminescence is measured using a plate reader.

    • The IC50 values are calculated from the dose-response curves.

Western Blotting for Target Modulation

Western blotting was employed to confirm the dual-mechanism of action of this compound by assessing the phosphorylation status of ERK and its downstream substrate, RSK.

  • Procedure Outline:

    • Cell Lysis: Cells treated with this compound or vehicle are washed with ice-cold PBS and lysed in a suitable buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA assay to ensure equal loading.

    • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • The membrane is blocked with 5% BSA or non-fat milk in TBST for 1 hour.

      • The membrane is incubated with primary antibodies against phospho-ERK (p-ERK), total ERK, phospho-RSK (pRSK), and a loading control (e.g., actin or tubulin) overnight at 4°C.

      • After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Stripping and Re-probing: To assess total protein levels, the membrane can be stripped of the phospho-specific antibodies and re-probed with antibodies for the total proteins.

In Vivo Xenograft Studies

The in vivo anti-tumor efficacy of this compound was evaluated in immunodeficient mice bearing human tumor xenografts.

  • Animal Models: Male nude (BALB/cOlaHsd-Foxn1nu) or CB17 SCID mice were used for these studies.

  • Tumor Implantation: Human cancer cells were implanted subcutaneously into the flanks of the mice.

  • Drug Formulation and Administration: this compound was formulated in 20% (v/v) PEG200 and 0.5% (w/v) methylcellulose and administered orally.

  • Study Design:

    • When tumors reached a predetermined size (e.g., 100-250 mm³), the animals were randomized into treatment and control groups.

    • Mice were treated with this compound at various doses and schedules (e.g., once daily or every other day).

    • Tumor volumes were measured regularly using calipers.

    • Animal body weight and overall health were monitored to assess toxicity.

  • Pharmacodynamic Analysis: At the end of the study, tumors were excised for analysis of target modulation by western blotting or other methods.

Visualizations

Signaling Pathway

ASTX029_Mechanism_of_Action cluster_upstream Upstream Signaling cluster_target Target of this compound cluster_downstream Downstream Effects Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation RSK RSK ERK->RSK Catalytic Activity Transcription Factors Transcription Factors RSK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival This compound This compound This compound->MEK This compound->ERK Inhibits Catalytic Activity Preclinical_Workflow cluster_discovery Drug Discovery cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Target Identification\n(ERK1/2) Target Identification (ERK1/2) Fragment-Based Screening Fragment-Based Screening Target Identification\n(ERK1/2)->Fragment-Based Screening Lead Optimization Lead Optimization Fragment-Based Screening->Lead Optimization Cell Proliferation Assays\n(IC50 Determination) Cell Proliferation Assays (IC50 Determination) Lead Optimization->Cell Proliferation Assays\n(IC50 Determination) Western Blotting\n(Target Engagement) Western Blotting (Target Engagement) Cell Proliferation Assays\n(IC50 Determination)->Western Blotting\n(Target Engagement) Xenograft Model Studies\n(Efficacy & Tolerability) Xenograft Model Studies (Efficacy & Tolerability) Western Blotting\n(Target Engagement)->Xenograft Model Studies\n(Efficacy & Tolerability) Pharmacodynamic Analysis\n(Tumor Target Modulation) Pharmacodynamic Analysis (Tumor Target Modulation) Xenograft Model Studies\n(Efficacy & Tolerability)->Pharmacodynamic Analysis\n(Tumor Target Modulation) IND-Enabling Studies IND-Enabling Studies Pharmacodynamic Analysis\n(Tumor Target Modulation)->IND-Enabling Studies Phase I Clinical Trials Phase I Clinical Trials IND-Enabling Studies->Phase I Clinical Trials

References

The Dual-Mechanism ERK1/2 Inhibitor ASTX029: A Technical Guide to its Impact on the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASTX029 is a novel, orally bioavailable, dual-mechanism inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3] As a critical node in the MAPK signaling pathway, which is frequently hyperactivated in various cancers, ERK1/2 represents a key therapeutic target.[1][2] this compound uniquely inhibits both the catalytic activity of ERK and its phosphorylation by MEK, offering a potent and selective approach to targeting MAPK-driven malignancies. Preclinical studies have demonstrated that beyond its direct anti-tumor effects, this compound significantly modulates the tumor microenvironment (TME), shifting it from an immunosuppressive to a pro-inflammatory state. This guide provides an in-depth technical overview of the preclinical data and experimental methodologies used to characterize the immunomodulatory effects of this compound.

Mechanism of Action: Dual Inhibition of ERK1/2

This compound binds to the active site of ERK2, inducing a conformational change that not only blocks its catalytic activity but also prevents its phosphorylation by the upstream kinase MEK. This dual-action mechanism leads to a robust and sustained inhibition of ERK signaling.

cluster_inhibition This compound Inhibition MEK MEK ERK ERK MEK->ERK Phosphorylation pERK (Active) pERK (Active) ERK->pERK (Active) Downstream Signaling Downstream Signaling pERK (Active)->Downstream Signaling Promotes Tumor Growth This compound This compound This compound->ERK Inhibits Phosphorylation This compound->pERK (Active) Inhibits Catalytic Activity

This compound's dual-mechanism of action on the ERK signaling pathway.

Impact on the Tumor Microenvironment: Preclinical Evidence

Preclinical studies utilizing syngeneic mouse models and in vitro assays have demonstrated that this compound induces a significant shift towards a more pro-inflammatory and immune-active tumor microenvironment.

In Vivo Modulation of the TME in a Syngeneic Colorectal Cancer Model

In a key preclinical study, the CT-26 murine KRAS-mutant colorectal cancer model was utilized to investigate the in vivo effects of this compound on the TME.

  • Animal Model: Female BALB/c mice.

  • Tumor Cell Line: CT-26, a murine colorectal carcinoma cell line.

  • Tumor Implantation: Subcutaneous injection of 3 x 105 CT-26 cells.

  • Treatment: Once tumors reached a volume of approximately 100 mm3, mice were treated daily for 6 days with either vehicle control or this compound administered orally.

  • Endpoint Analysis: On day 6 of dosing, tumors were harvested for gene expression analysis and digital spatial profiling.

cluster_setup Experimental Setup cluster_analysis Endpoint Analysis BALB/c Mice BALB/c Mice CT-26 Cells CT-26 Cells BALB/c Mice->CT-26 Cells Subcutaneous Injection Tumor Growth Tumor Growth CT-26 Cells->Tumor Growth Treatment Treatment Tumor Growth->Treatment Daily for 6 days Tumor Harvest Tumor Harvest Treatment->Tumor Harvest Gene Expression Gene Expression Tumor Harvest->Gene Expression Digital Spatial Profiling Digital Spatial Profiling Tumor Harvest->Digital Spatial Profiling

Workflow for the in vivo assessment of this compound in the CT-26 model.

Treatment with this compound led to significant changes in the gene and protein expression profiles within the CT-26 tumors, indicative of a heightened anti-tumor immune response.

Finding Methodology Key Results Reference
Increased Interferon Signaling NanoString PanCancer Mouse IO 360™ Gene Expression PanelUpregulation of interferon signaling pathway genes.
Increased T-cell Infiltration NanoString PanCancer Mouse IO 360™ Gene Expression PanelSignificant increase in the T-cell marker gene Cd3g.
Changes in Myeloid Cell Phenotype NanoString® GeoMx® Digital Spatial Profiling (31 protein markers)Significant increase in MHC Class II levels; Significant decrease in Ly6G/Ly6C and CD14 levels.
Increased Overall Immune Infiltration Digital Spatial ProfilingIncreased levels of CD45.
In Vitro Enhancement of Antigen Presentation in Melanoma

In vitro studies using human BRAF-mutant melanoma cell lines have shown that this compound can directly enhance the antigen presentation machinery of tumor cells.

  • Cell Lines: Human BRAF-mutant melanoma cell lines, including A375 and Mel 195.

  • Treatment: Cell lines were treated with varying concentrations of this compound.

  • Analysis:

    • Surface Marker Expression: Surface expression of HLA Class I was measured by flow cytometry.

    • Gene Expression: Gene expression of melanoma antigens gp100 and MART-1 was quantified by qRT-PCR.

    • T-cell Cytotoxicity Assay: Mel 195 cells were co-cultured with gp100-specific T-cells at various effector-to-tumor cell ratios to assess antigen-specific T-cell-mediated killing.

Melanoma Cells Melanoma Cells This compound Treatment This compound Treatment Melanoma Cells->this compound Treatment Flow Cytometry Flow Cytometry This compound Treatment->Flow Cytometry HLA Class I qRT-PCR qRT-PCR This compound Treatment->qRT-PCR gp100, MART-1 T-cell Co-culture T-cell Co-culture This compound Treatment->T-cell Co-culture Cytotoxicity Assay Cytotoxicity Assay T-cell Co-culture->Cytotoxicity Assay

Experimental workflow for in vitro antigen presentation studies.
Finding Cell Lines Key Results Reference
Increased HLA Class I Expression A375, Mel 195>2-fold increase in surface HLA Class I expression.
Upregulation of Melanoma Antigens Mel 195Dose-dependent increase in gp100 and MART-1 gene expression.
Increased T-cell Mediated Cytotoxicity Mel 195Increase in antigen-specific T-cell cytotoxicity.

Modulation of Myeloid Cell Differentiation

Further studies have indicated that this compound can influence the differentiation of myeloid cells, a critical component of the TME.

  • Cells: Primary human monocytes.

  • Culture Conditions: Monocytes were cultured under conditions that induce macrophage differentiation and polarization.

  • Treatment: Cells were treated with this compound during the differentiation process.

  • Analysis: Cell surface expression of CD14, MHC class II, and CD206 was measured by flow cytometry.

Finding Methodology Key Results Reference
Phenotypic Shift in Macrophages Flow CytometryDecrease in CD14 expression; Increase in MHC class II expression; Changes in CD206 expression.

Summary and Future Directions

The preclinical data strongly suggest that this compound, in addition to its direct tumor cell-intrinsic effects, possesses significant immunomodulatory properties that contribute to a more favorable anti-tumor TME. By inhibiting the MAPK pathway, this compound appears to reverse some of the immunosuppressive mechanisms employed by tumors, leading to enhanced antigen presentation, increased T-cell infiltration and activity, and a pro-inflammatory shift in the myeloid compartment.

These findings provide a strong rationale for the clinical investigation of this compound, not only as a monotherapy but also in combination with other immunomodulatory agents, such as checkpoint inhibitors. The ongoing clinical development of this compound (NCT03520075) will be crucial in validating these preclinical observations and determining the therapeutic potential of this novel dual-mechanism ERK1/2 inhibitor in patients with advanced solid tumors. Further research should continue to dissect the precise molecular mechanisms underlying the immunomodulatory effects of this compound and to identify biomarkers that can predict which patients are most likely to benefit from this therapeutic approach.

References

Methodological & Application

Application Notes and Protocols for ASTX029 in In Vivo Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASTX029, also known as beroterkib, is a potent and selective, orally bioavailable dual-mechanism inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3][4] As a critical downstream node in the RAS-RAF-MEK-ERK signaling pathway, ERK is frequently activated in a wide range of human cancers, including those with BRAF and RAS mutations.[1] this compound uniquely inhibits both the catalytic activity of ERK and the phosphorylation of ERK by its upstream kinase MEK. This dual mechanism of action leads to potent anti-proliferative and pro-apoptotic effects in cancer cells with an activated MAPK pathway. Preclinical studies have demonstrated significant anti-tumor activity of this compound in various xenograft models, making it a promising therapeutic agent for advanced solid tumors. These application notes provide detailed protocols for the use of this compound in in vivo xenograft studies.

Mechanism of Action: Dual Inhibition of ERK1/2

This compound binds to the active site of ERK2, inducing a conformational change that not only blocks its kinase activity but also prevents its phosphorylation by MEK. This leads to the inhibition of downstream signaling, including the phosphorylation of substrates like ribosomal S6 kinase (RSK), and ultimately results in the suppression of tumor cell proliferation and survival.

ASTX029_Mechanism cluster_upstream Upstream Signaling cluster_ERK ERK Regulation cluster_downstream Downstream Effects RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation pERK pERK1/2 (Active) RSK RSK pERK->RSK Phosphorylation pRSK pRSK (Active) Proliferation Cell Proliferation & Survival pRSK->Proliferation This compound This compound This compound->MEK Inhibits ERK Phosphorylation This compound->pERK Inhibits Catalytic Activity

Caption: Dual mechanism of action of this compound on the MAPK signaling pathway.

Data Presentation

Table 1: In Vitro Proliferation IC50 Values for this compound in Various Cancer Cell Lines
Cell LineCancer TypeKey Mutation(s)IC50 (nM)
A375MelanomaBRAF V600E3.4
HCT116ColorectalKRAS G13D28
MAPK-activated AML Cell Lines (average of 8)Acute Myeloid LeukemiaVarious MAPK activating mutations47
AML Cell Lines without MAPK activating mutations (average)Acute Myeloid Leukemia-1800
Table 2: Summary of this compound Efficacy in In Vivo Xenograft Models
Xenograft ModelCancer TypeDosing RegimenKey Outcomes
Colo205Colorectal Cancer75 mg/kg, single oral doseInhibition of pRSK and pERK in tumor tissue. Induction of apoptotic markers (Bim, cleaved caspase 3, cleaved PARP).
Colo205, A375, Calu-6Colorectal, Melanoma, NSCLCDaily oral administrationSignificant tumor regression.
AML Xenograft ModelsAcute Myeloid LeukemiaOnce daily oral dosingSignificant tumor growth inhibition. Inhibition of pRSK and pERK in xenograft tissue.

Experimental Protocols

Protocol 1: General Workflow for an this compound In Vivo Xenograft Study

Xenograft_Workflow start Start cell_culture 1. Cell Line Selection & Culture start->cell_culture animal_prep 2. Animal Preparation (e.g., BALB/c nude mice) cell_culture->animal_prep implantation 3. Tumor Cell Implantation (subcutaneous) animal_prep->implantation tumor_growth 4. Tumor Growth Monitoring implantation->tumor_growth randomization 5. Randomization into Treatment Groups tumor_growth->randomization treatment 6. This compound Administration (Oral) randomization->treatment monitoring 7. Tumor Volume & Body Weight Measurement treatment->monitoring endpoint 8. Study Endpoint (e.g., tumor volume, time) monitoring->endpoint analysis 9. Tissue Collection & Pharmacodynamic Analysis (pERK, pRSK, apoptosis markers) endpoint->analysis end End analysis->end

Caption: General experimental workflow for an this compound in vivo xenograft study.

Protocol 2: Subcutaneous Xenograft Model Establishment

Objective: To establish subcutaneous tumors in immunocompromised mice for evaluating the efficacy of this compound.

Materials:

  • Cancer cell lines with MAPK pathway activation (e.g., Colo205, A375, Calu-6).

  • Cell culture medium and supplements.

  • Phosphate-buffered saline (PBS).

  • Matrigel (optional).

  • 6-8 week old immunocompromised mice (e.g., BALB/c nude or CB17 SCID).

  • Syringes and needles.

Procedure:

  • Culture selected cancer cell lines under standard conditions.

  • Harvest cells during the logarithmic growth phase and wash with sterile PBS.

  • Resuspend the cells in a mixture of sterile PBS or culture medium, with or without Matrigel, at a concentration of 1x10^7 to 5x10^7 cells/mL.

  • Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.

  • Monitor the mice for tumor growth. Palpable tumors are expected to form within 1-2 weeks.

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

Protocol 3: this compound Formulation and Administration

Objective: To prepare and administer this compound to tumor-bearing mice.

Materials:

  • This compound powder.

  • Vehicle for formulation (e.g., DMSO, PEG300, Tween80, corn oil).

  • Oral gavage needles.

Procedure:

  • Prepare the vehicle solution. A common vehicle can be prepared by mixing DMSO, PEG300, Tween80, and ddH2O. For example, to prepare a 1 mL working solution, add 50 µL of a 100 mg/mL stock solution of this compound in DMSO to 400 µL of PEG300, mix, then add 50 µL of Tween80, mix, and finally add 500 µL of ddH2O. Another option is to suspend this compound in corn oil.

  • Freshly prepare the this compound formulation on each day of dosing.

  • Administer this compound orally via gavage. Doses up to 75 mg/kg daily or 150 mg/kg every other day have been tested.

  • The control group should receive the vehicle alone.

  • Monitor mice for any signs of toxicity, including body weight loss. A median body weight loss of up to 7% has been observed at high doses.

Protocol 4: Efficacy and Pharmacodynamic Assessment

Objective: To evaluate the anti-tumor efficacy of this compound and its effect on MAPK signaling in the tumor.

Materials:

  • Calipers for tumor measurement.

  • Anesthesia.

  • Surgical tools for tissue collection.

  • Liquid nitrogen or fixatives (e.g., formalin).

  • Reagents for Western blotting or immunohistochemistry (IHC).

Procedure:

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (length x width²)/2).

  • Record the body weight of each mouse at the same frequency.

  • At the end of the study, or at specific time points after the final dose, euthanize the mice.

  • Excise the tumors. A portion of the tumor can be snap-frozen in liquid nitrogen for Western blot analysis, and another portion can be fixed in formalin for IHC.

  • For pharmacodynamic analysis, assess the levels of phosphorylated RSK (pRSK) and phosphorylated ERK (pERK) in tumor lysates via Western blotting. Maximal inhibition of these markers has been observed 1-2 hours after dosing.

  • To assess the induction of apoptosis, analyze the levels of Bim, cleaved caspase-3, and cleaved PARP in tumor tissue by Western blotting or IHC.

Concluding Remarks

This compound has demonstrated significant preclinical anti-tumor activity in xenograft models of cancers with activated MAPK signaling. The protocols outlined above provide a framework for conducting in vivo studies to further evaluate the efficacy and mechanism of action of this promising ERK1/2 inhibitor. Careful selection of cell lines, appropriate animal models, and rigorous pharmacodynamic analysis are crucial for the successful execution of these studies. This compound is currently being evaluated in a Phase I/II clinical trial for patients with advanced solid tumors.

References

Application Notes and Protocols for ASTX029 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of ASTX029, a potent and selective dual-mechanism ERK inhibitor, in preclinical mouse models of cancer. The information is compiled from various studies to assist in the design and execution of in vivo efficacy and pharmacodynamic experiments.

Mechanism of Action

This compound is an orally bioavailable inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] It exhibits a dual mechanism of action by not only inhibiting the catalytic activity of ERK but also preventing its phosphorylation by MEK, a key upstream kinase in the MAPK pathway.[3][4] This dual inhibition leads to the suppression of downstream signaling, resulting in the inhibition of tumor cell proliferation and survival.[1] The MAPK pathway, frequently activated in various cancers through mutations in genes like BRAF and RAS, is a critical target for cancer therapy.

ASTX029_Mechanism_of_Action cluster_upstream Upstream Signaling cluster_target Target of this compound cluster_downstream Downstream Effects Growth Factors Growth Factors RTKs RTKs Growth Factors->RTKs RAS RAS RTKs->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Phosphorylation RSK RSK ERK->RSK Catalytic Activity Proliferation Proliferation RSK->Proliferation Survival Survival RSK->Survival This compound This compound This compound->ERK Inhibits Catalytic Activity & Phosphorylation

Caption: Mechanism of action of this compound in the MAPK signaling pathway.

In Vivo Dosing and Administration

This compound is orally bioavailable and has demonstrated significant anti-tumor activity in various xenograft models when administered orally.

ParameterDetailsReference
Drug This compound (Beroterkib)
Formulation 20% (v/v) PEG200 and 0.5% (w/v) methylcellulose
Administration Route Oral (po)
Dosage Range Up to 75 mg/kg daily or 150 mg/kg every other day
Dose Volume 10 mL/kg

Experimental Protocols

Tumor Xenograft Model Protocol

This protocol outlines the general procedure for establishing and treating tumor xenografts in mice to evaluate the efficacy of this compound.

Xenograft_Workflow Cell_Culture Cancer Cell Culture (e.g., Colo205, A375) Implantation Subcutaneous Implantation of Cells into Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of Mice (Tumor Volume: 100-250 mm³) Tumor_Growth->Randomization Treatment Oral Administration of This compound or Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Growth Inhibition, Pharmacodynamics Monitoring->Endpoint

References

ASTX029 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and preparation of ASTX029 for experimental use. The protocols outlined below are intended to serve as a guide for researchers working with this compound in both in vitro and in vivo settings.

This compound: A Dual-Mechanism ERK Inhibitor

This compound is an orally bioavailable, potent, and selective inhibitor of extracellular signal-regulated kinases (ERK) 1 and 2.[1][2] Its unique dual mechanism of action involves the inhibition of both the catalytic activity of ERK and the phosphorylation of ERK by its upstream kinase, MEK.[2][3][4] This dual inhibition leads to a robust blockade of the MAPK signaling pathway, which is commonly upregulated in various human cancers due to mutations in genes such as BRAF and RAS. This compound has demonstrated significant anti-tumor activity in preclinical models and is currently under clinical investigation for the treatment of advanced solid tumors.

Data Presentation: Solubility

The solubility of this compound in various common laboratory solvents is summarized in the table below. It is crucial to use fresh, anhydrous solvents, as the presence of moisture can reduce the solubility of the compound, particularly in DMSO.

SolventSolubilityConcentration (Molar Equivalent)Notes
DMSO100 mg/mL171.22 mMUse of fresh, moisture-free DMSO is recommended to ensure maximum solubility.
Ethanol50 mg/mL - 100 mg/mLNot Specified---
WaterInsolubleNot Applicable---

Experimental Protocols

In Vitro Experimentation

1. Preparation of Stock Solutions:

For in vitro cellular assays, a high-concentration stock solution is typically prepared in DMSO.

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

  • Protocol:

    • Aseptically weigh the desired amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).

    • Vortex or sonicate briefly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store stock solutions at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).

2. Preparation of Working Solutions for Cell-Based Assays:

Working solutions are prepared by diluting the high-concentration stock solution in cell culture medium.

  • Protocol:

    • Thaw a single aliquot of the this compound DMSO stock solution.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. IC50 values for proliferation inhibition in MAPK-activated cell lines have been reported to range from 1.8 to 380 nM.

    • It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

    • Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

In Vivo Experimentation

This compound is orally bioavailable. The following are example formulations for oral administration in animal models. The choice of formulation may depend on the specific experimental requirements.

1. Formulation 1: Aqueous Suspension

This formulation is suitable for creating a homogeneous suspension for oral gavage.

  • Components:

    • This compound

    • DMSO

    • PEG300

    • Tween80

    • ddH₂O

  • Example Protocol for a 5 mg/mL solution:

    • Prepare a 100 mg/mL stock solution of this compound in DMSO.

    • To prepare 1 mL of the final formulation, add 50 µL of the 100 mg/mL DMSO stock solution to 400 µL of PEG300.

    • Mix until the solution is clear.

    • Add 50 µL of Tween80 to the mixture and mix until clear.

    • Add 500 µL of ddH₂O to bring the final volume to 1 mL.

    • The final composition will be 5% DMSO, 40% PEG300, 5% Tween80, and 50% ddH₂O.

    • This formulation should be used immediately after preparation for optimal results.

2. Formulation 2: Corn Oil Suspension

This formulation provides an alternative vehicle for oral administration.

  • Components:

    • This compound

    • DMSO

    • Corn Oil

  • Example Protocol for a 0.625 mg/mL solution:

    • Prepare a 12.5 mg/mL stock solution of this compound in DMSO.

    • To prepare 1 mL of the final formulation, add 50 µL of the 12.5 mg/mL clear DMSO stock solution to 950 µL of corn oil.

    • Mix thoroughly to ensure a uniform suspension.

    • The final composition will be 5% DMSO and 95% Corn Oil.

    • This mixed solution should be used immediately.

3. Formulation 3: PEG200/Methylcellulose Suspension

This formulation has been used in published preclinical studies.

  • Components:

    • This compound

    • PEG200 (20% v/v)

    • Methylcellulose (0.5% w/v)

  • Protocol:

    • This compound is formulated in a vehicle of 20% (v/v) PEG200 and 0.5% (w/v) methylcellulose.

    • The final concentration should be calculated based on the desired dosage (e.g., mg/kg) and the dosing volume (e.g., 10 mL/kg).

Visualizations

Signaling Pathway of this compound

ASTX029_Pathway cluster_upstream Upstream Activation cluster_mapk_cascade MAPK Cascade cluster_downstream Downstream Effects GrowthFactors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) GrowthFactors->RTK RAS RAS (e.g., KRAS) RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation RSK RSK ERK->RSK Phosphorylation Proliferation Cell Proliferation RSK->Proliferation Survival Cell Survival RSK->Survival This compound This compound This compound->MEK This compound->ERK Inhibits Catalytic Activity

Caption: Mechanism of action of this compound in the MAPK signaling pathway.

Experimental Workflow: In Vitro Preparation

InVitro_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation A Weigh this compound Powder B Dissolve in Anhydrous DMSO (e.g., 100 mg/mL) A->B C Aliquot for Storage B->C D Store at -80°C (long-term) or -20°C (short-term) C->D E Thaw Stock Solution Aliquot D->E For Experiment F Serially Dilute in Cell Culture Medium E->F G Add to Cells (Final DMSO ≤ 0.1%) F->G

Caption: Workflow for the preparation of this compound for in vitro experiments.

Experimental Workflow: In Vivo Formulation (Aqueous)

InVivo_Workflow cluster_prep Aqueous Formulation Preparation (for 1 mL) A Start with 100 mg/mL This compound in DMSO Stock B Add 50 µL of Stock to 400 µL PEG300 A->B C Mix until Clear B->C D Add 50 µL Tween80 C->D E Mix until Clear D->E F Add 500 µL ddH₂O E->F G Use Immediately for Oral Administration F->G

Caption: Workflow for the preparation of an aqueous formulation of this compound for in vivo studies.

References

Application Notes and Protocols for Western Blot Analysis of Phosphorylated ERK (pERK) Following ASTX029 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ras-Raf-MEK-ERK signaling pathway, a critical downstream effector of the mitogen-activated protein kinase (MAPK) cascade, is frequently hyperactivated in a multitude of human cancers, driving tumor cell proliferation and survival.[1][2] ASTX029 is a potent and selective, orally bioavailable dual-mechanism inhibitor of ERK1 and ERK2.[1][2][3] It uniquely inhibits both the catalytic activity of ERK and its phosphorylation by MEK, offering a promising therapeutic strategy for MAPK-driven cancers, including those that have developed resistance to upstream inhibitors.

Measuring the phosphorylation status of ERK (pERK) is a key pharmacodynamic biomarker to assess the biological activity of ERK inhibitors like this compound. Western blotting is a widely used and reliable method for this purpose. These application notes provide a detailed protocol for the detection and quantification of pERK levels in cell lysates after treatment with this compound.

Signaling Pathway and Mechanism of Action of this compound

This compound's dual-mechanism of action is a key differentiator. By binding to the active site of ERK2, it not only blocks its kinase activity but also induces a conformational change that hinders MEK-mediated phosphorylation of ERK. This leads to a significant reduction in downstream signaling.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS GrowthFactor Growth Factor GrowthFactor->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Phosphorylation pERK pERK (Active) Downstream Downstream Targets (e.g., RSK) pERK->Downstream Proliferation Cell Proliferation, Survival Downstream->Proliferation This compound This compound This compound->ERK Inhibits Phosphorylation This compound->pERK Inhibits Catalytic Activity Western_Blot_Workflow CellCulture 1. Cell Culture and This compound Treatment Lysis 2. Cell Lysis and Protein Quantification CellCulture->Lysis SDSPAGE 3. SDS-PAGE Lysis->SDSPAGE Transfer 4. Protein Transfer (to PVDF membrane) SDSPAGE->Transfer Blocking 5. Blocking Transfer->Blocking PrimaryAb 6. Primary Antibody Incubation (anti-pERK) Blocking->PrimaryAb SecondaryAb 7. Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection 8. Chemiluminescent Detection SecondaryAb->Detection Stripping 9. Stripping and Re-probing (for Total ERK) Detection->Stripping Analysis 10. Data Analysis Stripping->Analysis

References

Application Notes and Protocols for ASTX029 Treatment in Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for identifying and studying cancer cell lines sensitive to ASTX029, a potent and selective dual-mechanism ERK1/2 inhibitor. The protocols outlined below are designed to enable researchers to assess cellular responses to this compound treatment, including effects on cell viability, signaling pathways, apoptosis, and cell cycle progression.

Introduction to this compound

This compound is an orally bioavailable small molecule that uniquely inhibits both the catalytic activity of ERK1/2 and the phosphorylation of ERK by its upstream kinase, MEK.[1][2] This dual mechanism of action makes it a powerful tool for interrogating the MAPK signaling pathway, which is frequently dysregulated in various cancers. Aberrant activation of the RAS-RAF-MEK-ERK pathway is a common driver of tumor growth, and this compound has demonstrated significant anti-tumor activity in preclinical models, particularly in cancers harboring BRAF or RAS mutations.[1][2] Currently, this compound is being evaluated in a Phase 1/2 clinical trial for patients with advanced solid tumors (NCT03520075).[1]

Cell Line Sensitivity to this compound

This compound has been shown to preferentially inhibit the proliferation of cancer cell lines with activating mutations in the MAPK pathway. A large-scale screen of 437 human cancer cell lines revealed that 109 of these lines exhibited an IC50 value of less than 150 nmol/L. The sensitivity to this compound is strongly correlated with the presence of oncogenic mutations in genes such as BRAF, KRAS, and NRAS.

Quantitative Data on this compound-Sensitive Cell Lines

The following tables summarize the half-maximal inhibitory concentration (IC50) values for a selection of cancer cell lines treated with this compound. This data is compiled from published studies and serves as a reference for selecting appropriate models for further investigation.

Table 1: IC50 Values for Selected this compound-Sensitive Cell Lines

Cell LineCancer TypeKey MutationsProliferation IC50 (nmol/L)pRSK Inhibition IC50 (nmol/L)
A375Malignant MelanomaBRAF V600E3.43.3
HCT116Colorectal CarcinomaKRAS G13D284

Table 2: Overview of Cell Line Sensitivity from a Large Panel Screen

CategoryNumber of Cell Lines
Total Cell Lines Screened437
Cell Lines with IC50 < 150 nmol/L109

Note: Detailed IC50 data for the complete 437 cell line panel can be found in the supplementary information of Munck et al., Mol Cancer Ther 2021;20:1757–68.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

ASTX029_Mechanism_of_Action cluster_upstream Upstream Signaling cluster_target Target of this compound cluster_downstream Downstream Effects Growth Factors Growth Factors RTK RTK Growth Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Phosphorylation RSK RSK ERK->RSK Phosphorylation Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Survival Survival Transcription Factors->Survival This compound This compound This compound->ERK Inhibits Catalytic Activity & Phosphorylation

Caption: Mechanism of action of this compound in the MAPK signaling pathway.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Cellular Assays Cell_Seeding Seed Sensitive Cell Lines ASTX029_Treatment Treat with this compound (Dose-Response or Time-Course) Cell_Seeding->ASTX029_Treatment Viability Cell Viability Assay (e.g., CellTiter-Glo) ASTX029_Treatment->Viability Western_Blot Western Blot Analysis (p-ERK, p-RSK, Apoptosis Markers) ASTX029_Treatment->Western_Blot Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) ASTX029_Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (e.g., Propidium Iodide Staining) ASTX029_Treatment->Cell_Cycle

Caption: General experimental workflow for assessing this compound effects.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound on sensitive cell lines.

Protocol 1: Cell Viability Assay (Using CellTiter-Glo®)

This protocol is for determining the IC50 of this compound in a 96-well format.

Materials:

  • This compound-sensitive cancer cell line

  • Complete cell culture medium

  • 96-well clear bottom, opaque-walled microplates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well in 100 µL of medium).

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in complete medium. A typical concentration range would be 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

    • Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.

  • Incubation:

    • Incubate the plate for 72-96 hours at 37°C, 5% CO2.

  • Cell Viability Measurement:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Add an equal volume of CellTiter-Glo® reagent to each well (e.g., 100 µL).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (100% viability).

    • Plot the normalized data against the log of the this compound concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Protocol 2: Western Blot Analysis for Pathway Modulation and Apoptosis

This protocol is to assess the phosphorylation status of ERK and its substrate RSK, as well as markers of apoptosis.

Materials:

  • This compound-sensitive cancer cell line

  • 6-well plates

  • This compound stock solution

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-RSK, anti-RSK, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at various concentrations or for different time points. Include a vehicle control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the gel.

    • Transfer the proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Add ECL substrate and visualize the bands using an imaging system.

Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • This compound-sensitive cancer cell line

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (or similar) containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates.

    • Treat with this compound at desired concentrations for a specified time (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • Collect both the floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant.

    • Wash the cells twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within 1 hour of staining.

    • Annexin V-FITC negative/PI negative cells are live.

    • Annexin V-FITC positive/PI negative cells are in early apoptosis.

    • Annexin V-FITC positive/PI positive cells are in late apoptosis/necrosis.

Protocol 4: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

  • This compound-sensitive cancer cell line

  • 6-well plates

  • This compound stock solution

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates.

    • Treat with this compound at desired concentrations for a specified time (e.g., 24 hours).

  • Cell Fixation:

    • Harvest cells by trypsinization.

    • Wash the cells with ice-cold PBS.

    • Resuspend the cell pellet in 500 µL of PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

References

Application Notes and Protocols: ASTX029 in Combination Cancer Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASTX029 is a potent and selective, dual-mechanism inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2). It uniquely inhibits both the catalytic activity of ERK and its phosphorylation by MEK.[1][2] The mitogen-activated protein kinase (MAPK) pathway, of which ERK is the final kinase, is frequently hyperactivated in various cancers due to mutations in upstream components like BRAF and RAS.[3][4] This makes ERK a compelling target for therapeutic intervention, particularly in tumors that have developed resistance to upstream inhibitors (e.g., BRAF or MEK inhibitors).[1] Preclinical studies have demonstrated that this compound has significant single-agent anti-tumor activity in MAPK-activated cancer models. Furthermore, emerging evidence highlights the potential of this compound in combination with other targeted agents and immunotherapies to enhance anti-cancer efficacy and overcome resistance.

These application notes provide a summary of key preclinical findings for this compound in combination with other cancer therapies, along with detailed protocols for relevant experiments.

I. Combination of this compound with a SHP2 Inhibitor

The combination of this compound with a SHP2 inhibitor has shown enhanced anti-tumor effects in preclinical models of KRAS-mutant cancers. SHP2 is a protein tyrosine phosphatase that acts upstream of RAS in the MAPK signaling cascade. Dual inhibition of both SHP2 and ERK represents a vertical inhibition strategy that can lead to a more profound and durable blockade of the MAPK pathway.

Data Presentation

Table 1: In Vitro Activity of this compound in Combination with a SHP2 Inhibitor in KRAS-Mutant Cell Lines

Cell LineCancer TypeCombination Effect
MIA PaCa-2PancreaticSynergistic/Additive
LS180ColorectalSynergistic/Additive
Multiple Other KRAS-dependent cell linesVariousEnhanced loss of viability

Table 2: In Vivo Efficacy of this compound and SHP2 Inhibitor Combination in a MIA PaCa-2 Xenograft Model

Treatment GroupDosing ScheduleTumor Growth Inhibition (T/C % on Day 22)Survival
VehicleDaily (QD)--
This compound (50 mg/kg)Daily (QD)Transient Stasis-
SHP2i (6 mg/kg)Daily (QD)--
SHP2i (12 mg/kg)Daily (QD)Transient Stasis-
This compound (50 mg/kg) + SHP2i (6 mg/kg)Daily (QD)Not SpecifiedSignificantly Prolonged
This compound (50 mg/kg) + SHP2i (12 mg/kg)5 days/week (QDx5)Partial Regression in 100% of miceSignificantly Prolonged

T/C: Treated/Control. Data is qualitatively described in the source poster.

Experimental Protocols

1. In Vitro Cell Viability Assay (Synergy Analysis)

  • Cell Lines: KRAS-mutant cancer cell lines (e.g., MIA PaCa-2, LS180).

  • Culture Conditions: Grow KRAS-dependent cell lines in 3D cultures and KRAS-independent lines in 2D.

  • Drug Treatment:

    • Prepare a dose-response matrix of this compound and the SHP2 inhibitor.

    • Add compounds to the cell cultures and incubate for 5 days.

  • Viability Measurement: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®) to measure ATP levels as an indicator of cell viability.

  • Data Analysis:

    • Determine the maximum inhibition for each single agent and the combination.

    • Calculate synergy scores using a suitable model, such as the Bliss independence model (e.g., using the SynergyFinder R package). The sum of synergy and antagonism volume across log10-transformed drug concentrations can be calculated.

2. In Vivo Xenograft Study

  • Animal Model: Use immunodeficient mice (e.g., SCID mice).

  • Tumor Implantation: Subcutaneously implant MIA PaCa-2 cells into the flanks of the mice.

  • Treatment:

    • Once tumors are established, randomize mice into treatment groups (n=8 per group).

    • Prepare formulations of this compound and the SHP2 inhibitor for oral administration.

    • Administer the compounds or vehicle daily or as per the specified schedule for 21 days.

  • Efficacy Endpoints:

    • Measure tumor volumes regularly (e.g., twice weekly) using calipers.

    • Monitor animal body weight and overall health.

    • At the end of the study, calculate the T/C ratio (median tumor volume of treated group / median tumor volume of control group x 100).

    • Monitor survival, with an endpoint such as tumor volume doubling time.

II. Combination of this compound with Immunotherapy

Preclinical evidence suggests that this compound can modulate the tumor microenvironment (TME), making it more favorable for an anti-tumor immune response. This provides a strong rationale for combining this compound with immune checkpoint inhibitors (ICIs).

Signaling and Workflow Diagrams

MAPK_Pathway_and_ASTX029_Action cluster_legend Legend RTK RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK p Proliferation Cell Proliferation, Survival ERK->Proliferation This compound This compound This compound->ERK Inhibits catalytic activity & phosphorylation Activation Activation -> Phosphorylation Phosphorylation -> Inhibition Inhibition --|

Caption: MAPK signaling pathway and the dual-mechanism of this compound.

Experimental_Workflow_In_Vivo_Combination_Study Start Start: Select Xenograft Model (e.g., MIA PaCa-2) Implantation Tumor Cell Implantation (Subcutaneous) Start->Implantation TumorGrowth Allow Tumors to Establish Implantation->TumorGrowth Randomization Randomize Mice into Treatment Groups TumorGrowth->Randomization Treatment Oral Administration: - Vehicle - this compound - Combination Agent - this compound + Combo Randomization->Treatment Monitoring Monitor: - Tumor Volume - Body Weight - Survival Treatment->Monitoring Endpoint Endpoint Analysis: - T/C Ratio - Statistical Analysis Monitoring->Endpoint

Caption: General workflow for an in vivo combination therapy study.

Experimental Protocols

1. In Vitro Antigen Presentation Assay

  • Cell Lines: Melanoma cell lines (e.g., those expressing tumor-specific antigens like gp100 and MART-1).

  • Drug Treatment: Treat cells with a dose range of this compound for a specified period (e.g., 24-72 hours).

  • Analysis:

    • Flow Cytometry: Stain cells with fluorescently labeled antibodies against MHC class I and analyze by flow cytometry to quantify cell surface expression.

    • qRT-PCR: Isolate RNA from treated cells, reverse transcribe to cDNA, and perform quantitative real-time PCR to measure the gene expression levels of tumor-specific antigens (e.g., gp100, MART-1).

2. In Vivo Syngeneic Model Study

  • Animal Model: Use immunocompetent mice (e.g., C57BL/6 or BALB/c, depending on the tumor model).

  • Tumor Model: Utilize a syngeneic tumor model (e.g., B16-F10 melanoma or CT26 colon carcinoma).

  • Treatment:

    • Once tumors are established, treat mice with this compound, an immune checkpoint inhibitor (e.g., anti-PD-1 or anti-CTLA-4 antibody), or the combination.

  • Analysis of Tumor Microenvironment:

    • At the end of the study, excise tumors.

    • Immunohistochemistry (IHC) or Immunofluorescence (IF): Analyze tumor sections for the infiltration of immune cells (e.g., CD8+ T cells, macrophages).

    • Flow Cytometry: Prepare single-cell suspensions from tumors and analyze the composition of immune cell populations.

    • Gene Expression Analysis: Isolate RNA from tumor tissue and perform RNA sequencing or qRT-PCR to analyze immune-related gene signatures (e.g., interferon signaling pathways).

III. Rationale for Combination with BRAF and MEK Inhibitors

While specific preclinical data for this compound in combination with BRAF or MEK inhibitors is not yet widely published, there is a strong scientific rationale for such combinations.

  • Overcoming Acquired Resistance: Tumors treated with BRAF or MEK inhibitors often develop resistance through reactivation of the MAPK pathway downstream of the inhibited kinase. As ERK is the final kinase in this cascade, this compound has the potential to be effective in this setting.

  • Vertical Inhibition: Similar to the combination with a SHP2 inhibitor, combining this compound with a BRAF or MEK inhibitor represents a vertical inhibition strategy that could lead to a more complete and sustained blockade of MAPK signaling.

Future studies are warranted to explore the synergistic potential and optimal dosing schedules for these combinations. The experimental protocols outlined above for in vitro synergy analysis and in vivo xenograft studies can be adapted for evaluating combinations of this compound with BRAF and MEK inhibitors.

Conclusion

This compound, a dual-mechanism ERK inhibitor, holds significant promise as a combination partner in cancer therapy. The preclinical data strongly supports its combination with SHP2 inhibitors for the treatment of KRAS-mutant cancers. Furthermore, its immunomodulatory properties provide a solid foundation for exploring combinations with immune checkpoint inhibitors. The protocols provided herein offer a framework for researchers to further investigate and validate these and other potential combination strategies for this compound.

References

Application Notes and Protocols for Studying Drug Resistance Mechanisms with ASTX029

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASTX029, also known as beroterkib, is a potent and selective, orally bioavailable small molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3] As a critical downstream node in the mitogen-activated protein kinase (MAPK) signaling pathway, ERK is a key therapeutic target in many cancers where this pathway is aberrantly activated, such as in tumors with BRAF or RAS mutations.[2][4]

A key feature of this compound is its dual mechanism of action. It not only inhibits the catalytic activity of ERK but also prevents its phosphorylation by the upstream kinase MEK. This dual inhibition provides a robust blockade of the MAPK pathway and offers a promising strategy to overcome acquired resistance to upstream inhibitors like RAF and MEK inhibitors. Preclinical studies have demonstrated the potent anti-tumor activity of this compound in various cancer models, including those that have developed resistance to other MAPK pathway inhibitors.

These application notes provide a summary of the use of this compound in studying drug resistance mechanisms and detailed protocols for key experiments.

Data Presentation

In Vitro Proliferation Inhibition by this compound

This compound has been shown to inhibit the proliferation of a wide range of human cancer cell lines, particularly those harboring mutations that activate the MAPK pathway.

Cell LineCancer TypeKey Mutation(s)This compound IC50 (nmol/L)
A375MelanomaBRAFV600E3.4
HCT116Colorectal CancerKRASG13D28
Various AML Cell LinesAcute Myeloid LeukemiaMAPK pathway activating mutationsAverage of 47
Various AML Cell LinesAcute Myeloid LeukemiaNo activating mutationsAverage of 1800

Data compiled from multiple sources.

In Vivo Antitumor Activity of this compound

This compound has demonstrated significant antitumor activity in various xenograft models.

Xenograft ModelCancer TypeKey Mutation(s)Dosing RegimenOutcome
Colo205Colorectal CancerBRAFV600E75 mg/kg, once daily, oralTumor regression
A375MelanomaBRAFV600E75 mg/kg, once daily, oralTumor regression
Calu-6Lung CancerKRASG12C75 mg/kg, once daily, oralTumor regression
HCC44Lung CancerKRASG12V75 mg/kg, once daily, oralSignificant antitumor activity
HCT116Colorectal CancerKRASG13D75 mg/kg, once daily, oralSignificant antitumor activity
MA-MEL-28MelanomaNRASQ61L75 mg/kg, once daily, oralSignificant antitumor activity

Data compiled from multiple sources.

Experimental Protocols

Cell Viability Assay to Determine IC50 Values

This protocol outlines the steps to assess the effect of this compound on the proliferation of cancer cell lines and determine the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines of interest (e.g., A375, HCT116)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well clear bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or CellTiter-Blue® Cell Viability Assay (Promega)

  • Luminometer or spectrophotometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium. A typical concentration range would be from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate for 96 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement (using CellTiter-Glo®):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (medium only).

    • Normalize the data to the vehicle-treated control wells (set to 100% viability).

    • Plot the percentage of cell viability against the log concentration of this compound.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.

Western Blotting for MAPK Pathway Modulation

This protocol describes how to assess the effect of this compound on the phosphorylation status of key proteins in the MAPK signaling pathway.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: phospho-RSK, phospho-ERK1/2, total ERK1/2, β-actin or α-tubulin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with various concentrations of this compound (e.g., 20 nM and 100 nM for A375 and HCT116 respectively) for different time points (e.g., 2, 24, 48, 72 hours).

    • Wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe for total ERK and a loading control like β-actin to ensure equal protein loading.

In Vivo Xenograft Model for Antitumor Activity

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or CB17 SCID mice)

  • Cancer cell line of interest (e.g., Colo205, A375)

  • Matrigel (optional)

  • This compound

  • Vehicle solution (e.g., 20% (v/v) PEG200 and 0.5% (w/v) methylcellulose)

  • Oral gavage needles

  • Calipers

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) in sterile PBS, with or without Matrigel, into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly by measuring tumor volume with calipers (Volume = (length x width^2) / 2).

    • When tumors reach a specific average volume (e.g., 100–250 mm³), randomize the mice into treatment and control groups (typically 7-8 animals per group).

  • Drug Administration:

    • Prepare the this compound formulation in the vehicle solution.

    • Administer this compound orally (e.g., 75 mg/kg) to the treatment group once daily.

    • Administer the vehicle solution to the control group following the same schedule.

  • Monitoring and Endpoint:

    • Monitor the body weight of the mice regularly as an indicator of toxicity.

    • Measure tumor volumes 2-3 times per week.

    • Continue treatment for the duration of the experiment (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Compare the tumor growth between the this compound-treated and vehicle-treated groups using appropriate statistical tests.

Visualizations

MAPK_Pathway_and_ASTX029_Inhibition cluster_upstream Upstream Signaling cluster_ERK ERK Signaling cluster_downstream Downstream Effects Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation pERK p-ERK1/2 (Active) ERK->pERK RSK RSK pERK->RSK Phosphorylation pRSK p-RSK (Active) RSK->pRSK Proliferation Cell Proliferation, Survival, Differentiation pRSK->Proliferation This compound This compound This compound->ERK Inhibits Phosphorylation by MEK This compound->pERK Inhibits Catalytic Activity

Caption: Dual mechanism of this compound in the MAPK signaling pathway.

Experimental_Workflow_IC50 cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Prepare_this compound Prepare Serial Dilutions of this compound Incubate_Overnight->Prepare_this compound Treat_Cells Treat Cells for 96 hours Prepare_this compound->Treat_Cells Add_Reagent Add CellTiter-Glo/Blue Reagent Treat_Cells->Add_Reagent Measure_Signal Measure Luminescence/Fluorescence Add_Reagent->Measure_Signal Normalize_Data Normalize Data to Control Measure_Signal->Normalize_Data Calculate_IC50 Calculate IC50 using Non-linear Regression Normalize_Data->Calculate_IC50

Caption: Workflow for determining the IC50 of this compound.

Xenograft_Study_Workflow cluster_implantation Tumor Implantation cluster_monitoring Tumor Growth & Randomization cluster_treatment Treatment Phase cluster_endpoint Study Endpoint Inject_Cells Subcutaneously Inject Cancer Cells into Mice Monitor_Tumor_Growth Monitor Tumor Growth Inject_Cells->Monitor_Tumor_Growth Randomize_Mice Randomize Mice into Groups Monitor_Tumor_Growth->Randomize_Mice Administer_this compound Administer this compound or Vehicle Daily Randomize_Mice->Administer_this compound Monitor_Weight_Volume Monitor Body Weight and Tumor Volume Administer_this compound->Monitor_Weight_Volume Euthanize_Mice Euthanize Mice at Endpoint Monitor_Weight_Volume->Euthanize_Mice Analyze_Tumors Excise and Analyze Tumors Euthanize_Mice->Analyze_Tumors

Caption: Workflow for an in vivo xenograft study with this compound.

References

Application Notes and Protocols: Evaluating the Efficacy of ASTX029 in 3D Tumor Spheroid Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) tumor spheroid models are increasingly recognized as more physiologically relevant systems for in vitro cancer research compared to traditional 2D cell cultures.[1][2][3][4] These models better mimic the complex tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers, which can influence therapeutic responses.[1] ASTX029 is a potent and selective dual-mechanism inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). By inhibiting both the catalytic activity of ERK and its phosphorylation by MEK, this compound effectively targets the RAS-RAF-MEK-ERK signaling pathway, a key driver in many human cancers, including those with BRAF or RAS mutations. This document provides detailed protocols for evaluating the anti-tumor activity of this compound in 3D tumor spheroid models.

Mechanism of Action of this compound

This compound is an orally bioavailable small molecule that uniquely binds to ERK1/2, preventing its activation by the upstream kinase MEK and inhibiting its downstream signaling functions. This dual inhibition leads to the suppression of key cellular processes involved in tumor growth and survival, such as proliferation and resistance to apoptosis. The MAPK/ERK pathway is a critical signaling cascade that is often hyperactivated in a variety of cancers due to mutations in genes like BRAF and RAS. By targeting the terminal kinase in this pathway, this compound has the potential to be effective in tumors that have developed resistance to upstream inhibitors (e.g., RAF or MEK inhibitors).

ASTX029_Signaling_Pathway cluster_upstream Upstream Signaling cluster_target Target of this compound cluster_downstream Downstream Effects Growth Factors Growth Factors RTKs RTKs Growth Factors->RTKs RAS RAS RTKs->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Phosphorylation RSK RSK ERK->RSK This compound This compound This compound->ERK Inhibits Phosphorylation & Catalytic Activity Cell Proliferation\n& Survival Cell Proliferation & Survival RSK->Cell Proliferation\n& Survival Experimental_Workflow cluster_prep Preparation cluster_spheroid_formation Spheroid Formation cluster_treatment_analysis Treatment & Analysis A 1. Culture & Harvest Cancer Cells B 2. Prepare Single-Cell Suspension A->B C 3. Seed Cells in Ultra-Low Attachment Plate B->C D 4. Incubate (3-4 days) for Spheroid Formation C->D E 5. Treat Spheroids with this compound D->E F 6. Incubate (e.g., 72h) E->F G 7. Assess Spheroid Viability (e.g., CellTiter-Glo 3D) F->G H 8. Data Analysis (IC50 Calculation) G->H

References

Application Notes and Protocols for ASTX029 Pharmacokinetic and Pharmacodynamic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the pharmacokinetic (PK) and pharmacodynamic (PD) assays for ASTX029, a potent and selective dual-mechanism inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2). The protocols described herein are based on established methodologies and data from preclinical and clinical studies of this compound.

Introduction to this compound

This compound is an orally bioavailable small molecule that uniquely inhibits both the catalytic activity of ERK and its phosphorylation by the upstream kinase MEK.[1][2] This dual mechanism of action makes it a promising therapeutic agent for cancers with aberrant activation of the mitogen-activated protein kinase (MAPK) pathway, including those with BRAF or RAS mutations.[1][2] this compound has demonstrated anti-tumor activity in various preclinical models and is currently being evaluated in a Phase 1/2 clinical trial for advanced solid tumors (NCT03520075).[1]

Pharmacokinetic and Pharmacodynamic Properties

Preclinical studies in mice have shown that this compound has good oral bioavailability. The clinical development of this compound has involved extensive pharmacokinetic and pharmacodynamic monitoring to establish a safe and efficacious dosing regimen. A recommended Phase 2 dose of 200 mg administered orally once daily has been identified. At this dose, the mean pharmacokinetic exposure was found to be 109% of the target exposure determined from mouse models (13,022 ng*hr/ml).

Pharmacodynamic assessments in patient tumor biopsies have confirmed target engagement, with observed reductions in phosphorylated ERK (pERK), phosphorylated ribosomal S6 kinase (pRSK), and the cell proliferation marker Ki-67.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from preclinical and clinical studies.

Table 1: Preclinical Pharmacokinetic Parameters of this compound in Mice

ParameterValueSpeciesDosingSource
Oral Bioavailability42%Mouse5 mg/kg (oral) vs. 0.5 mg/kg (intravenous)
Clearance22 mL/min/kgMouse0.5 mg/kg (intravenous)
Tmax (Plasma)~0.5 hoursMouse75 mg/kg (oral)
Tmax (Tumor)~0.5 hoursMouse75 mg/kg (oral)

Table 2: In Vitro and In Vivo Pharmacodynamic Activity of this compound

AssayCell Line/ModelIC50 / EffectSource
pRSK InhibitionA375 (BRAFV600E Melanoma)3.3 nmol/L
pRSK InhibitionHCT116 (KRASG13D Colorectal)4 nmol/L
Cell ProliferationMAPK-activated AML cell linesAverage IC50 of 47 nM
Cell ProliferationNon-MAPK-activated AML cell linesAverage IC50 of 1800 nM
pRSK and pERK InhibitionColo205 XenograftDose-dependent inhibition

Table 3: Clinical Pharmacokinetic and Pharmacodynamic Observations (NCT03520075)

ParameterDoseObservationSource
Mean PK Exposure (AUC)200 mg daily109% of target exposure (13,022 ng*hr/ml)
Pharmacodynamic EffectPhase 1BPD effect observed in 6 of 9 evaluable samples
Ki-67 DecreasePhase 1BDecreased cell proliferation in 3 of 8 evaluable samples

Signaling Pathway and Experimental Workflow Diagrams

ASTX029_Mechanism_of_Action cluster_upstream Upstream Signaling cluster_target Target Pathway cluster_downstream Downstream Effects Growth_Factors Growth Factors RTK RTK Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Phosphorylation pERK pERK (Active) RSK RSK pERK->RSK Phosphorylation pRSK pRSK (Active) Proliferation Cell Proliferation pRSK->Proliferation This compound This compound This compound->ERK Inhibits Phosphorylation This compound->pERK Inhibits Catalytic Activity

PK_PD_Workflow cluster_pk Pharmacokinetic (PK) Analysis cluster_pd Pharmacodynamic (PD) Analysis PK_Sample Plasma/Tumor Sample Collection PK_Extraction Protein Precipitation & This compound Extraction PK_Sample->PK_Extraction LCMS LC-MS/MS Analysis PK_Extraction->LCMS PK_Data Concentration vs. Time Data LCMS->PK_Data PD_Sample Tumor Biopsy Collection Lysate_Prep Tumor Lysate Preparation PD_Sample->Lysate_Prep IHC_Prep FFPE Sectioning PD_Sample->IHC_Prep pERK_ELISA pERK ELISA Lysate_Prep->pERK_ELISA pRSK_MSD pRSK MSD Assay Lysate_Prep->pRSK_MSD Ki67_IHC Ki-67 IHC IHC_Prep->Ki67_IHC PD_Data Biomarker Modulation Data pERK_ELISA->PD_Data pRSK_MSD->PD_Data Ki67_IHC->PD_Data

Detailed Experimental Protocols

The following protocols are generalized based on standard laboratory procedures and may require optimization for specific experimental conditions.

Protocol 1: Pharmacokinetic Analysis of this compound in Plasma by LC-MS/MS

Objective: To quantify the concentration of this compound in plasma samples.

Materials:

  • Plasma samples

  • This compound reference standard

  • Internal Standard (IS) - a structurally similar compound not present in the matrix

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • 96-well plates

  • Centrifuge

  • LC-MS/MS system (e.g., Agilent, Sciex, Waters)

Procedure:

  • Standard Curve and Quality Control (QC) Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Serially dilute the stock solution in blank plasma to create a standard curve (e.g., 1-1000 ng/mL).

    • Prepare QC samples at low, medium, and high concentrations in blank plasma.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma samples, standards, and QCs into a 96-well plate.

    • Add 150 µL of ACN containing the internal standard to each well.

    • Vortex the plate for 5 minutes to precipitate proteins.

    • Centrifuge the plate at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in ACN.

      • Gradient: A suitable gradient to separate this compound from matrix components.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS/MS):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM transitions for this compound and the IS need to be optimized.

  • Data Analysis:

    • Integrate the peak areas for this compound and the IS.

    • Calculate the peak area ratio (this compound/IS).

    • Generate a standard curve by plotting the peak area ratio versus the nominal concentration.

    • Determine the concentration of this compound in the unknown samples from the standard curve.

Protocol 2: Pharmacodynamic Analysis of pERK and pRSK in Tumor Lysates

Objective: To measure the levels of phosphorylated ERK and RSK in tumor tissue.

A. pERK by ELISA

Materials:

  • Tumor tissue samples

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • pERK (e.g., Thr202/Tyr204) ELISA kit (e.g., from R&D Systems, Abcam)

  • Microplate reader

Procedure:

  • Tumor Lysate Preparation:

    • Homogenize tumor tissue in ice-cold lysis buffer.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant (lysate).

    • Determine the protein concentration using a BCA assay.

  • ELISA Procedure:

    • Follow the manufacturer's instructions for the specific pERK ELISA kit.

    • Typically, this involves adding diluted lysates and standards to a pre-coated plate, followed by incubation with detection and HRP-conjugated antibodies, and finally, the addition of a substrate for colorimetric detection.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength.

    • Generate a standard curve and determine the concentration of pERK in the samples.

    • Normalize the pERK concentration to the total protein concentration of the lysate.

B. pRSK by Meso Scale Discovery (MSD) Assay

Materials:

  • Tumor lysates (prepared as above)

  • MSD pRSK (e.g., Ser221) assay kit

  • MSD instrument

Procedure:

  • MSD Assay Procedure:

    • Follow the manufacturer's protocol for the MSD pRSK assay.

    • This generally involves adding lysates and calibrators to the MSD plate, followed by the addition of a SULFO-TAG labeled detection antibody.

    • After incubation and washing, Read Buffer is added, and the plate is read on an MSD instrument.

  • Data Analysis:

    • The MSD instrument measures the electrochemiluminescence signal.

    • Generate a standard curve and determine the concentration of pRSK in the samples.

    • Normalize the pRSK concentration to the total protein concentration of the lysate.

Protocol 3: Pharmacodynamic Analysis of Ki-67 in Tumor Biopsies by Immunohistochemistry (IHC)

Objective: To assess cell proliferation in tumor tissue by measuring the Ki-67 labeling index.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections

  • Xylene and ethanol series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Primary antibody: anti-Ki-67 (specific clone and dilution to be optimized)

  • HRP-conjugated secondary antibody

  • DAB chromogen kit

  • Hematoxylin counterstain

  • Mounting medium

  • Microscope

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene, followed by a graded series of ethanol, and finally water.

  • Antigen Retrieval:

    • Heat the slides in antigen retrieval solution (e.g., in a pressure cooker or water bath) to unmask the antigen.

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with a protein block or serum.

    • Incubate with the primary anti-Ki-67 antibody.

    • Incubate with the HRP-conjugated secondary antibody.

    • Develop the signal with DAB chromogen.

    • Counterstain with hematoxylin.

  • Dehydration and Mounting:

    • Dehydrate the slides through a graded ethanol series and xylene.

    • Coverslip with mounting medium.

  • Image Analysis and Scoring:

    • Scan the slides or view under a microscope.

    • The Ki-67 labeling index is calculated as the percentage of tumor cells with positive nuclear staining.

    • Scoring should be performed by a trained pathologist in defined tumor areas.

These detailed application notes and protocols provide a comprehensive guide for researchers and scientists involved in the development of this compound and similar ERK inhibitors. Adherence to these methodologies will ensure the generation of robust and reproducible pharmacokinetic and pharmacodynamic data.

References

Application Notes and Protocols for ASTX029 Treatment in BRAF or RAS Mutant Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASTX029 is a potent and selective, dual-mechanism inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] As a critical node in the mitogen-activated protein kinase (MAPK) signaling pathway, ERK is frequently activated in various cancers through upstream mutations in genes such as BRAF and RAS.[3] this compound uniquely inhibits both the catalytic activity of ERK and its phosphorylation by MEK, offering a promising therapeutic strategy for tumors with MAPK pathway activation and those that have developed resistance to upstream inhibitors. These application notes provide detailed protocols for evaluating the efficacy of this compound in BRAF or RAS mutant cancer cell lines.

Mechanism of Action

This compound binds to the active site of ERK, inhibiting its kinase activity. This prevents the phosphorylation of downstream substrates like ribosomal S6 kinase (RSK). Uniquely, this compound also modulates the phosphorylation of ERK itself by MEK, without directly inhibiting MEK activity. This dual-mechanism leads to a robust shutdown of the MAPK signaling cascade, ultimately inhibiting tumor cell proliferation and inducing apoptosis.

ASTX029_Mechanism_of_Action cluster_pathway MAPK Signaling Pathway Growth_Factors Growth Factors RTK RTK Growth_Factors->RTK RAS RAS (Mutant) RTK->RAS BRAF BRAF (Mutant) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK p RSK RSK ERK->RSK p Proliferation_Survival Cell Proliferation & Survival RSK->Proliferation_Survival This compound This compound This compound->MEK This compound->ERK Inhibits Catalytic Activity

Figure 1: Dual-mechanism of action of this compound in the MAPK pathway.

Quantitative Data Summary

This compound has demonstrated potent anti-proliferative and pathway-inhibitory effects across a range of BRAF and RAS mutant cell lines.

Cell LineMutationCancer TypeProliferation IC₅₀ (nmol/L)pRSK Inhibition IC₅₀ (nmol/L)Reference
A375BRAFV600EMelanoma3.43.3
HCT116KRASG13DColorectal284
Colo205BRAFV600EColorectalNot ReportedNot Reported
Calu-6KRASQ61KNSCLCNot ReportedNot Reported

Table 1: In vitro activity of this compound in selected BRAF and RAS mutant cell lines.

Xenograft ModelMutationTreatmentOutcomeReference
Colo205BRAFV600E75 mg/kg, daily oralTumor Regression
A375BRAFV600E75 mg/kg, daily oralTumor Regression
Calu-6KRASQ61K75 mg/kg, daily oralTumor Regression
HCT116KRASG13D75 mg/kg, daily oralTumor Growth Inhibition

Table 2: In vivo antitumor activity of this compound in xenograft models.

Experimental Protocols

Cell Culture

This protocol provides general guidelines for culturing A375 and HCT116 cells. Specific media and conditions may vary.

  • Cell Lines:

    • A375 (ATCC® CRL-1619™) - BRAFV600E mutant human melanoma.

    • HCT116 (ATCC® CCL-247™) - KRASG13D mutant human colorectal carcinoma.

  • Growth Medium:

    • A375: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • HCT116: McCoy's 5a Medium Modified supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions:

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Subculture cells when they reach 70-90% confluency. For HCT116, a seeding density of 2 x 10⁴ cells/cm² is recommended.

Cell Proliferation Assay

This protocol is for determining the IC₅₀ of this compound on cell proliferation using a resazurin-based assay (e.g., AlamarBlue).

Proliferation_Assay_Workflow Start Start Seed_Cells 1. Seed cells in 96-well plates (e.g., 2,000 cells/well) Start->Seed_Cells Incubate_24h 2. Incubate for 24h Seed_Cells->Incubate_24h Add_this compound 3. Add serial dilutions of this compound Incubate_24h->Add_this compound Incubate_72h 4. Incubate for 72h Add_this compound->Incubate_72h Add_Reagent 5. Add AlamarBlue reagent Incubate_72h->Add_Reagent Incubate_4h 6. Incubate for 1-4h Add_Reagent->Incubate_4h Read_Fluorescence 7. Read fluorescence (560nm Ex / 590nm Em) Incubate_4h->Read_Fluorescence Analyze_Data 8. Calculate IC50 values Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for the cell proliferation assay.

  • Materials:

    • 96-well clear-bottom black plates

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Cell culture medium

    • AlamarBlue or similar resazurin-based reagent

    • Fluorescence plate reader

  • Procedure:

    • Cell Seeding: Trypsinize and count cells. Seed 1,000-5,000 cells per well in 100 µL of growth medium in a 96-well plate.

    • Adherence: Incubate the plate for 24 hours to allow cells to attach.

    • Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubation: Incubate the cells with the compound for 72 hours.

    • Assay: Add 10 µL of AlamarBlue reagent to each well and incubate for 1-4 hours at 37°C, protected from light.

    • Measurement: Measure fluorescence using a plate reader with an excitation of ~560 nm and an emission of ~590 nm.

    • Analysis: Convert fluorescence units to percentage of viable cells relative to the vehicle control. Plot the results and determine the IC₅₀ value using non-linear regression analysis.

Western Blotting for Pathway Modulation

This protocol describes how to assess the effect of this compound on the phosphorylation of ERK and its substrate RSK.

  • Materials:

    • 6-well plates

    • This compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and blotting equipment

    • PVDF or nitrocellulose membranes

    • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-phospho-RSK (Ser380), anti-RSK, anti-cleaved Caspase-3, anti-cleaved PARP, and a loading control (e.g., anti-β-actin).

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2 hours for pERK/pRSK, 24-72 hours for apoptosis markers).

    • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE: Denature 20-30 µg of protein per sample and separate by SDS-PAGE.

    • Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, according to the manufacturer's recommended dilution.

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

    • Stripping and Re-probing (Optional): To detect multiple proteins on the same blot, the membrane can be stripped and re-probed with another primary antibody (e.g., for total ERK after probing for pERK).

In Vivo Xenograft Studies

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Materials:

    • Immunocompromised mice (e.g., BALB/c nude)

    • BRAF or RAS mutant cancer cells (e.g., Colo205, A375)

    • Matrigel (optional)

    • This compound formulation for oral gavage

    • Calipers for tumor measurement

  • Procedure:

    • Tumor Implantation: Subcutaneously inject 5-10 million cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

    • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomization: Randomize mice into treatment and vehicle control groups.

    • Treatment: Administer this compound (e.g., 75 mg/kg) or vehicle control daily via oral gavage.

    • Monitoring: Monitor tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.

    • Pharmacodynamic Analysis (Optional): At the end of the study, or at specific time points after the final dose, tumors can be harvested, and lysates prepared for Western blot analysis of pERK, pRSK, and apoptosis markers to confirm target engagement in vivo.

Conclusion

This compound is a dual-mechanism ERK inhibitor with significant potential for treating cancers driven by BRAF and RAS mutations. The protocols outlined above provide a comprehensive framework for researchers to investigate the cellular and in vivo effects of this compound, facilitating further drug development and a deeper understanding of its therapeutic applications.

References

Troubleshooting & Optimization

Technical Support Center: Managing ASTX029 Toxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing toxicities associated with the ERK1/2 inhibitor ASTX029 in preclinical animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective, orally bioavailable, dual-mechanism inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3] It functions by inhibiting both the catalytic activity of ERK1/2 and the phosphorylation of ERK by its upstream kinase, MEK.[4][5] this compound is being investigated for the treatment of advanced solid tumors and has shown anti-tumor activity in preclinical models of MAPK-activated cancers.

Q2: What are the known toxicities of this compound observed in preclinical animal studies?

A2: In mouse xenograft models, this compound has been reported to be well-tolerated. The primary toxicity observed was a dose-dependent median body weight loss of up to 7% at high doses, with no other notable adverse effects reported in the available literature.

Q3: What are the common adverse events observed with ERK inhibitors as a class in animal and human studies?

A3: Class-wide toxicities for ERK inhibitors, including this compound, observed in clinical trials include dermatologic (rash), gastrointestinal (diarrhea, nausea), constitutional (fatigue), and ocular (central serous retinopathy) adverse events. Preclinical studies with other ERK inhibitors have shown similar profiles, with some noting specific toxicities like peripheral neuropathy in certain species (e.g., dogs but not mice for the ERK inhibitor CC-90003).

Q4: What is a recommended starting dose for this compound in mouse xenograft studies?

A4: Efficacious doses in mouse xenograft models have been reported to be as low as 25 mg/kg, which resulted in significant tumor growth inhibition. Studies have also utilized single oral doses of 75 mg/kg for pharmacodynamic assessments. The optimal dose will depend on the specific tumor model and experimental goals. A dose-range-finding study is recommended to determine the maximum tolerated dose (MTD) in your specific model.

Q5: How should this compound be formulated for oral administration in animals?

A5: While specific formulation details for preclinical studies with this compound are not publicly available, similar small molecule inhibitors are often formulated as a suspension in vehicles such as 0.5% methylcellulose and 0.2% Tween 80 in sterile water. It is critical to perform vehicle-only controls to assess any toxicity related to the formulation itself.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during in vivo experiments with this compound.

Observed Issue Potential Cause Recommended Action
Significant Body Weight Loss (>15-20%) Dose is too high (exceeds MTD).• Reduce the dose of this compound.• Switch to a less frequent dosing schedule (e.g., intermittent dosing).• Ensure adequate hydration and nutrition.
Formulation vehicle toxicity.• Run a control group with the vehicle alone to assess its toxicity.
Lack of Tumor Growth Inhibition Inadequate dose or dosing frequency.• Perform a dose-escalation study to find a more effective dose.• Increase dosing frequency (e.g., from once to twice daily), guided by tolerability.• Confirm target engagement by measuring p-ERK or p-RSK levels in tumor tissue.
Poor bioavailability.• Characterize the pharmacokinetic profile in the study's animal model.• Consider an alternative formulation to improve solubility and absorption.
Tumor model resistance.• Ensure the tumor model has an activated MAPK pathway (e.g., BRAF or RAS mutations), as this compound is most effective in such contexts.
Skin Rash or Dermatitis On-target inhibition of the MAPK pathway in the skin.• Provide supportive care as per institutional guidelines.• Consider topical treatments to alleviate symptoms.• If severe, dose reduction or interruption may be necessary.
Ocular Abnormalities Known class effect of ERK inhibitors.• Monitor animals for signs of visual impairment.• For dedicated toxicology studies, include ophthalmologic examinations.• Dose interruption should be considered if significant abnormalities are observed.

Quantitative Toxicity Data Summary

Detailed quantitative toxicity data for this compound in animal studies is limited in publicly available literature. The table below summarizes the available information for this compound and provides representative data from other ERK inhibitors to offer a broader context for potential toxicities.

Compound Animal Model Dose Observed Toxicities/Adverse Events
This compound Mice (xenograft)High dosesMedian body weight loss up to 7%.
Ulixertinib NSG MiceNot specifiedNo significant weight loss associated with treatment.
Ulixertinib Mice (xenograft)50-100 mg/kg BIDNot specified, but efficacy was observed.
Ravoxertinib CD-1 Mice10 mg/kg QDSufficient for target coverage; specific toxicities not detailed.

Experimental Protocols

1. Maximum Tolerated Dose (MTD) Determination

  • Objective: To identify the highest dose of this compound that can be administered without causing dose-limiting toxicities.

  • Methodology:

    • Use healthy, age-matched animals (e.g., 3-5 per group).

    • Administer escalating doses of this compound (e.g., starting from an efficacious dose like 25 mg/kg and increasing) daily for 5-7 days.

    • Include a vehicle control group.

    • Monitor animals daily for clinical signs of toxicity (weight loss, changes in behavior, posture, grooming) and physical appearance.

    • The MTD is defined as the highest dose that does not induce significant toxicity (e.g., >15-20% body weight loss or severe clinical signs).

2. In Vivo Efficacy and Tolerability Study

  • Objective: To evaluate the anti-tumor efficacy and monitor for toxicities during a longer-term study.

  • Methodology:

    • Implant tumor cells (e.g., with BRAF or RAS mutations) subcutaneously in immunocompromised mice.

    • When tumors reach a specified volume (e.g., 100-150 mm³), randomize animals into treatment groups (vehicle control, this compound at one or more dose levels).

    • Administer this compound orally at the predetermined schedule (e.g., once daily).

    • Monitor tumor volume and body weight twice weekly.

    • Perform daily clinical observations for any signs of distress.

    • At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for p-ERK, p-RSK) and vital organs for histopathological assessment if required.

Visualizations

Signaling Pathway

ASTX029_Mechanism_of_Action cluster_0 MAPK/ERK Signaling Pathway cluster_1 This compound Inhibition RTK RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Substrates Downstream Substrates (e.g., RSK) ERK->Substrates Proliferation Cell Proliferation, Survival Substrates->Proliferation ASTX029_catalytic Inhibits Catalytic Activity ASTX029_catalytic->ERK ASTX029_phos Inhibits Phosphorylation by MEK ASTX029_phos->ERK

Caption: Dual-mechanism of this compound on the MAPK/ERK signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_0 Phase 1: MTD Study cluster_1 Phase 2: Efficacy Study A1 Dose Escalation Cohorts (Healthy Animals) A2 Daily Dosing & Monitoring (5-7 days) A1->A2 A3 Identify MTD (e.g., <20% weight loss) A2->A3 B2 Randomization & Treatment (Vehicle vs. This compound at ≤ MTD) A3->B2 Inform Dose Selection B1 Tumor Implantation (Xenograft Model) B1->B2 B3 Monitor Tumor Volume & Body Weight B2->B3 B4 Endpoint Analysis (PD & Histo-pathology) B3->B4

Caption: Workflow for preclinical in vivo assessment of this compound.

Troubleshooting Logic

Troubleshooting_Logic Start Start Experiment Observe Observe Significant Toxicity? (e.g., >15% Weight Loss) Start->Observe Cause Identify Potential Cause Observe->Cause Yes Continue Continue Experiment Observe->Continue No DoseHigh Dose Too High? Cause->DoseHigh VehicleTox Vehicle Toxicity? DoseHigh->VehicleTox No ReduceDose Action: Reduce Dose or Frequency DoseHigh->ReduceDose Yes VehicleControl Action: Run Vehicle-Only Control VehicleTox->VehicleControl Yes Stop Stop/Re-evaluate Protocol VehicleTox->Stop No ReduceDose->Observe VehicleControl->Observe

Caption: Decision tree for troubleshooting toxicity in this compound studies.

References

ASTX029 Technical Support Center: Troubleshooting Unexpected Results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the ASTX029 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help interpret and troubleshoot unexpected experimental outcomes with this compound, a dual-mechanism ERK1/2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a highly potent and selective, orally bioavailable inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] It exhibits a dual mechanism of action by not only inhibiting the catalytic activity of ERK but also preventing its phosphorylation by its upstream kinase, MEK.[3][4] This dual inhibition leads to the suppression of the MAPK signaling pathway, which is often upregulated in various cancers, thereby inhibiting tumor cell proliferation and survival.[2]

Troubleshooting Guides

Below are common unexpected results that researchers may encounter during their experiments with this compound, along with troubleshooting guidance.

Issue 1: Reduced or No Efficacy in a MAPK-Activated Cancer Cell Line

You are treating a cancer cell line with a known BRAF or RAS mutation, which is expected to be sensitive to this compound, but you observe minimal or no reduction in cell viability.

Possible Causes and Troubleshooting Steps:
  • Suboptimal Compound Concentration or Treatment Duration: The concentration of this compound may be too low, or the treatment duration may be too short to induce a significant biological effect.

    • Recommendation: Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line.

  • Cell Line Specific Resistance Mechanisms: The cell line may possess intrinsic resistance mechanisms, such as compensatory signaling pathways or drug efflux pumps.

    • Recommendation:

      • Profile the expression of key proteins in parallel signaling pathways (e.g., PI3K/AKT/mTOR).

      • Investigate the expression of drug efflux pumps like MDR1 (P-glycoprotein).

  • Incorrect Assessment of MAPK Pathway Activation: The assumption of pathway activation based solely on mutational status might be insufficient.

    • Recommendation: Confirm baseline ERK activation by measuring phosphorylated ERK (p-ERK) and its downstream substrate, phosphorylated RSK (p-RSK), via Western blot or ELISA.

Experimental Protocol: Western Blot for MAPK Pathway Activation
  • Cell Lysis:

    • Culture cells to 70-80% confluency.

    • Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-ERK, total ERK, p-RSK, total RSK, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate.

Data Presentation: Hypothetical Cell Viability Data
Cell LineMutationThis compound IC50 (Expected)This compound IC50 (Observed)
A375BRAF V600E3.4 nM5.2 nM
HCT116KRAS G13D28 nM> 1 µM
PANC-1KRAS G12D150 nM> 10 µM

Logical Relationship: Troubleshooting Workflow

start Unexpectedly Low Efficacy check_conc Verify this compound Concentration and Activity start->check_conc dose_response Perform Dose-Response and Time-Course check_conc->dose_response check_pathway Confirm Baseline MAPK Pathway Activation (p-ERK, p-RSK) dose_response->check_pathway pathway_inactive Pathway Not Activated: Re-evaluate Cell Line Model check_pathway->pathway_inactive Negative pathway_active Pathway Activated check_pathway->pathway_active Positive investigate_resistance Investigate Resistance Mechanisms pathway_active->investigate_resistance alt_pathways Assess Alternative Survival Pathways (e.g., PI3K/AKT) investigate_resistance->alt_pathways efflux_pumps Check for Drug Efflux Pump Expression (e.g., MDR1) investigate_resistance->efflux_pumps solution Consider Combination Therapy or Alternative Model alt_pathways->solution efflux_pumps->solution

Workflow for troubleshooting low efficacy of this compound.

Issue 2: Paradoxical Upregulation of p-MEK Following this compound Treatment

After treating cells with this compound, you observe a decrease in p-ERK as expected, but an unexpected increase in the phosphorylation of MEK (p-MEK).

Possible Causes and Troubleshooting Steps:
  • Feedback Loop Activation: Inhibition of ERK can lead to the relief of negative feedback loops that normally suppress upstream signaling, resulting in increased MEK phosphorylation. This is a known phenomenon for ERK inhibitors.

    • Recommendation: This is often an on-target effect and confirms the potent inhibition of ERK. It does not necessarily indicate a lack of efficacy. Monitor downstream markers of ERK activity (e.g., p-RSK, cell proliferation) to assess the overall biological outcome.

  • Experimental Artifact:

    • Recommendation: Ensure the specificity of the p-MEK antibody and the consistency of your experimental conditions. Include appropriate positive and negative controls.

Experimental Protocol: Immunofluorescence for p-MEK and p-ERK
  • Cell Culture and Treatment:

    • Grow cells on glass coverslips in a multi-well plate.

    • Treat with this compound or vehicle control.

  • Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde.

    • Permeabilize with 0.1% Triton X-100 in PBS.

  • Immunostaining:

    • Block with 5% BSA in PBST.

    • Incubate with primary antibodies against p-MEK and p-ERK.

    • Wash and incubate with fluorescently labeled secondary antibodies.

    • Counterstain nuclei with DAPI.

  • Imaging:

    • Mount coverslips on slides and visualize using a fluorescence microscope.

Data Presentation: Hypothetical Western Blot Densitometry
Treatmentp-MEK (Relative Intensity)p-ERK (Relative Intensity)p-RSK (Relative Intensity)
Vehicle1.01.01.0
This compound (10 nM)2.50.20.1
This compound (100 nM)3.8<0.1<0.1

Signaling Pathway: MAPK Pathway with Feedback Loop

cluster_0 MAPK Pathway RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p ERK->RAF Negative Feedback RSK RSK ERK->RSK p This compound This compound This compound->ERK inhibits catalytic activity and phosphorylation start Acquired Resistance to this compound confirm_resistance Confirm Resistance (IC50 Shift) start->confirm_resistance investigate_mapk Investigate MAPK Pathway Reactivation confirm_resistance->investigate_mapk investigate_bypass Investigate Bypass Pathways confirm_resistance->investigate_bypass sequencing Sequence MAPK Pathway Genes investigate_mapk->sequencing protein_analysis Analyze Protein Expression/Phosphorylation investigate_mapk->protein_analysis combination_studies Design Combination Therapy Studies sequencing->combination_studies protein_analysis->combination_studies phosphoproteomics Perform Phosphoproteomic Analysis investigate_bypass->phosphoproteomics phosphoproteomics->combination_studies

References

ASTX029 Target Engagement Assessment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the target engagement of ASTX029 in cellular models. This compound is a potent and selective dual-mechanism inhibitor of ERK1/2, impacting both its catalytic activity and its phosphorylation by MEK.[1][2] This guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a dual-mechanism ERK inhibitor. It binds to the active site of ERK1/2, inhibiting its catalytic activity, and it also prevents the phosphorylation of ERK1/2 by its upstream kinase, MEK.[1][2] This dual action leads to a comprehensive shutdown of the MAPK signaling pathway downstream of MEK.

Q2: How can I confirm that this compound is engaging its target in my cell line?

A2: Target engagement can be confirmed by observing two key effects:

  • Inhibition of ERK catalytic activity: This is assessed by measuring the phosphorylation of a direct ERK substrate, such as RSK (p90 ribosomal S6 kinase). A decrease in phosphorylated RSK (pRSK) indicates that this compound is inhibiting ERK's kinase function.[1]

  • Inhibition of ERK phosphorylation: This is observed as a decrease in the level of phosphorylated ERK (pERK). This demonstrates the second mechanism of this compound, which prevents MEK from phosphorylating and activating ERK.

Q3: Which cellular models are most sensitive to this compound?

A3: Cell lines with activating mutations in the MAPK pathway, such as BRAF (e.g., V600E) or RAS (e.g., KRAS, NRAS) mutations, are generally more sensitive to this compound. Examples of sensitive cell lines include the melanoma line A375 (BRAF V600E) and the colorectal cancer line HCT116 (KRAS G13D).

Q4: What is a typical effective concentration range for this compound in cell-based assays?

A4: The effective concentration can vary between cell lines. However, IC50 values for proliferation are often in the low nanomolar range for sensitive cell lines. For instance, in A375 and HCT116 cells, the IC50 values for inhibition of pRSK are 3.3 nM and 4 nM, respectively. It is recommended to perform a dose-response curve for your specific cell line to determine the optimal concentration.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No change in pERK or pRSK levels after this compound treatment. 1. Inactive compound. 2. Insufficient drug concentration or incubation time. 3. Low basal MAPK pathway activity in the chosen cell line. 4. Incorrect antibody used for Western blotting or immunoassay.1. Verify the integrity and activity of the this compound stock. 2. Perform a dose-response and time-course experiment to optimize treatment conditions. 3. Use a cell line with a known activating MAPK pathway mutation or stimulate the pathway with a growth factor (e.g., EGF) before treatment. 4. Ensure antibodies are validated for the specific targets and detection method.
High background in Western blot for pERK/pRSK. 1. Suboptimal antibody concentration. 2. Insufficient washing steps. 3. Blocking buffer is not effective.1. Titrate the primary and secondary antibody concentrations. 2. Increase the number and duration of wash steps. 3. Try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies).
Variability in cell proliferation assay results. 1. Inconsistent cell seeding density. 2. Edge effects in multi-well plates. 3. Fluctuation in incubator conditions (CO2, temperature, humidity).1. Ensure a homogenous single-cell suspension and use a multichannel pipette for seeding. 2. Avoid using the outer wells of the plate or fill them with sterile PBS. 3. Regularly calibrate and monitor incubator conditions.
This compound shows lower potency than expected. 1. Drug degradation. 2. Cell line has developed resistance. 3. High serum concentration in the culture medium may interfere with drug activity.1. Prepare fresh drug dilutions from a new stock. 2. Check the mutational status of your cell line and consider using a different sensitive line for comparison. 3. Reduce the serum concentration during the drug treatment period, if compatible with cell viability.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in representative cancer cell lines.

Table 1: Inhibition of pRSK and pERK by this compound

Cell LineMutationAssayIC50 (nM)
A375BRAF V600EpRSK (MSD)3.3
HCT116KRAS G13DpRSK (MSD)4.0
A375BRAF V600EpERK (ELISA)3.4
HCT116KRAS G13DpERK (ELISA)28

Table 2: Anti-proliferative Activity of this compound

Cell LineMutationProliferation IC50 (nM)
A375BRAF V600E3.4
HCT116KRAS G13D28

Experimental Protocols

Protocol 1: Western Blot Analysis of pERK and pRSK

This protocol details the steps to assess the phosphorylation status of ERK and its substrate RSK.

Materials:

  • This compound

  • Cell culture reagents

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-pERK1/2, anti-ERK1/2, anti-pRSK, anti-RSK, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired time (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, add loading dye, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour. Wash again and detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize pERK to total ERK and pRSK to total RSK or a loading control.

Protocol 2: Cell Proliferation Assay (e.g., using CellTiter-Glo®)

This protocol measures the effect of this compound on cell viability and proliferation.

Materials:

  • This compound

  • Cell culture reagents

  • 96-well clear bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.

Visualizations

ASTX029_Mechanism_of_Action cluster_pathway MAPK Signaling Pathway cluster_inhibition This compound Inhibition Growth_Factors Growth Factors RAS RAS Growth_Factors->RAS phosphorylates RAF RAF RAS->RAF phosphorylates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates RSK RSK ERK->RSK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival This compound This compound Inhibition_Point_1 This compound->Inhibition_Point_1 Inhibits phosphorylation Inhibition_Point_2 This compound->Inhibition_Point_2 Inhibits catalytic activity

Caption: Dual mechanism of this compound in the MAPK pathway.

Western_Blot_Workflow Start Start Cell_Treatment 1. Cell Seeding & this compound Treatment Start->Cell_Treatment Lysis 2. Cell Lysis Cell_Treatment->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE & Transfer Quantification->SDS_PAGE Blocking 5. Blocking SDS_PAGE->Blocking Antibody_Incubation 6. Primary & Secondary Antibody Incubation Blocking->Antibody_Incubation Detection 7. ECL Detection Antibody_Incubation->Detection Analysis 8. Data Analysis Detection->Analysis End End Analysis->End

Caption: Western blot workflow for target engagement.

Troubleshooting_Logic Start No change in pERK/pRSK? Cause1 Inactive Compound? Start->Cause1 Yes Cause2 Suboptimal Assay Conditions? Start->Cause2 Yes Cause3 Low Basal Activity? Start->Cause3 Yes Solution1 Verify compound activity. Cause1->Solution1 Solution2 Optimize dose & time. Cause2->Solution2 Solution3 Use high-activity cell line or stimulate. Cause3->Solution3

References

Technical Support Center: Overcoming ASTX029 Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to ASTX029 in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally bioavailable and selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] It has a dual mechanism of action, inhibiting both the catalytic activity of ERK and its phosphorylation by MEK.[2][3] this compound is being investigated for the treatment of advanced solid tumors, particularly those with mutations in the MAPK signaling pathway, such as BRAF or RAS mutations.[2][4]

Q2: My cancer cell line, which was initially sensitive to this compound, is showing signs of resistance after long-term culture. What are the possible reasons?

Acquired resistance to targeted therapies like this compound can develop through several mechanisms. Based on studies of ERK inhibitors, likely causes include:

  • On-target mutations: The development of mutations in the ERK1 or ERK2 genes that prevent this compound from binding effectively.

  • Gene amplification: Increased copy number of the ERK2 gene, leading to overexpression of the target protein.

  • Bypass signaling pathways: Activation of alternative signaling pathways that can reactivate downstream targets of the MAPK pathway, circumventing the ERK blockade. Common bypass pathways include the PI3K/mTOR and EGFR/ERBB2 pathways.

Q3: How can I confirm that my cell line has developed resistance to this compound?

The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your long-term cultured cell line and compare it to the IC50 of the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.

Q4: What strategies can I employ to overcome this compound resistance in my cell culture models?

Several strategies can be investigated to overcome acquired resistance to this compound:

  • Combination Therapy: Combining this compound with inhibitors of potential bypass pathways is a promising approach.

    • MEK Inhibitors: Dual inhibition of MEK and ERK can be synergistic and prevent or overcome resistance.

    • SHP2 Inhibitors: SHP2 is a protein tyrosine phosphatase that acts upstream of RAS. Combining this compound with a SHP2 inhibitor can provide a more complete blockade of the MAPK pathway.

    • PI3K/mTOR Inhibitors: If you observe activation of the PI3K/mTOR pathway in your resistant cells, combining this compound with a PI3K or mTOR inhibitor could restore sensitivity.

  • Characterize the Resistance Mechanism: Understanding the specific mechanism of resistance in your cell line will allow for a more targeted approach to overcoming it.

Troubleshooting Guides

This section provides guidance for specific issues you may encounter during your experiments.

Issue 1: Difficulty in Establishing a Stable this compound-Resistant Cell Line

  • Problem: Cells are not surviving the drug selection process, or the resistance phenotype is not stable.

  • Possible Causes & Solutions:

    • Initial Drug Concentration Too High: Starting with a high concentration of this compound can lead to massive cell death. Begin selection with a concentration at or slightly below the IC50 of the parental cell line.

    • Dose Escalation Too Rapid: Increasing the drug concentration too quickly may not allow sufficient time for the cells to adapt. A gradual, stepwise increase in concentration is recommended.

    • Drug Instability: Ensure that this compound is stable in your culture medium for the duration of the treatment. Prepare fresh drug-containing medium regularly.

Issue 2: Unclear Mechanism of this compound Resistance

  • Problem: You have confirmed resistance via IC50 shift, but the underlying molecular mechanism is unknown.

  • Troubleshooting Workflow:

start This compound-Resistant Cell Line western Western Blot Analysis (p-ERK, p-RSK, p-AKT) start->western genomic Genomic Analysis (ERK1/2 Sequencing) start->genomic pathway_analysis Pathway Analysis western->pathway_analysis on_target On-Target Resistance (ERK1/2 Mutation) genomic->on_target bypass Bypass Pathway Activation (e.g., PI3K/AKT) pathway_analysis->bypass combination Design Combination Therapy on_target->combination Consider alternative ERK inhibitors or combination therapy bypass->combination

Caption: Workflow for Investigating this compound Resistance.

Data Presentation

Table 1: Hypothetical IC50 Values for Parental and this compound-Resistant Cancer Cell Lines

Cell LineTreatmentIC50 (nM)Resistance Index (RI)
Parental Cancer Cell LineThis compound501
This compound-Resistant Sub-lineThis compound150030

Resistance Index (RI) = IC50 of resistant line / IC50 of parental line

Table 2: Proliferation of Parental and this compound-Resistant Cell Lines in Response to Combination Therapy

Cell LineTreatment% Inhibition of Proliferation
ParentalThis compound (50 nM)55%
ResistantThis compound (1.5 µM)48%
ResistantMEK Inhibitor (100 nM)35%
ResistantThis compound (1.5 µM) + MEK Inhibitor (100 nM)85%

Experimental Protocols

1. Protocol for Generating this compound-Resistant Cancer Cell Lines

This protocol describes a general method for developing acquired resistance to this compound in a cancer cell line that is initially sensitive.

  • Materials:

    • Parental cancer cell line of interest

    • Complete cell culture medium

    • This compound

    • DMSO (for stock solution)

    • Cell culture flasks, plates, and other consumables

    • Cell viability assay kit (e.g., MTT, CellTiter-Glo®)

  • Procedure:

    • Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound for the parental cell line.

    • Initial Drug Exposure: Begin by continuously culturing the parental cells in medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).

    • Monitor and Passage: Closely monitor the cells. Initially, a significant portion of the cells may die. When the surviving cells reach 70-80% confluency, passage them and re-plate them in fresh medium containing the same concentration of this compound.

    • Stepwise Dose Escalation: Once the cells have adapted to the initial concentration and are growing at a stable rate, gradually increase the concentration of this compound. A 1.5- to 2-fold increase at each step is a reasonable starting point.

    • Repeat and Select: Repeat the process of adaptation and dose escalation for several months.

    • Establish and Characterize the Resistant Line: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50), the resistant cell line is considered established.

    • Confirm Resistance: Determine the IC50 of the newly established resistant cell line and calculate the Resistance Index (RI).

    • Cryopreservation: Cryopreserve aliquots of the resistant cell line at various passages.

start Parental Cell Line ic50 Determine IC50 of this compound start->ic50 culture Culture in this compound (IC20) ic50->culture monitor Monitor and Passage culture->monitor increase_dose Stepwise Increase in This compound Concentration monitor->increase_dose repeat Repeat for Several Months increase_dose->repeat establish Establish Resistant Line repeat->establish confirm Confirm Resistance (IC50) establish->confirm freeze Cryopreserve confirm->freeze

Caption: Experimental Workflow for Generating Resistant Cell Lines.

2. Western Blot Analysis of Key Signaling Proteins

This protocol is for assessing the activation state of key proteins in the MAPK and PI3K/mTOR pathways.

  • Materials:

    • Parental and this compound-resistant cell lines

    • This compound and other inhibitors as needed

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-RSK, anti-RSK, anti-p-AKT, anti-AKT, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Cell Lysis: Lyse parental and resistant cells with or without drug treatment.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Blocking: Block the membrane to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Signaling Pathway Diagrams

RTK RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Downstream Proliferation, Survival ERK->Downstream This compound This compound This compound->ERK

Caption: The MAPK Signaling Pathway and the Action of this compound.

cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway RTK RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Downstream Proliferation, Survival ERK->Downstream AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Downstream This compound This compound This compound->ERK

Caption: Potential Bypass Signaling through the PI3K/AKT Pathway.

References

Technical Support Center: Optimizing ASTX029 Efficacy in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ASTX029 in preclinical xenograft models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective dual-mechanism inhibitor of ERK1 and ERK2.[1] It uniquely binds to the active site of ERK2, inhibiting both its catalytic activity and its phosphorylation by MEK, without directly inhibiting MEK itself.[2][3] This dual action effectively blocks the MAPK signaling pathway, which is commonly upregulated in various cancers.[1][3]

Q2: Which xenograft models are most sensitive to this compound?

A2: Xenograft models with activating mutations in the MAPK pathway, such as BRAF or RAS mutations, show the highest sensitivity to this compound. Significant antitumor activity has been observed in models including colorectal (Colo205, HCT116), melanoma (A375, MA-MEL-28), and lung (Calu-6, HCC44) cancers.

Q3: What is the recommended vehicle for oral administration of this compound in mice?

A3: A recommended vehicle for oral administration of this compound is a formulation of 20% (v/v) PEG200 and 0.5% (w/v) methylcellulose.

Troubleshooting Guide

Issue 1: Suboptimal tumor growth inhibition observed in a sensitive xenograft model.

Possible Cause 1: Inadequate Dosing Regimen.

  • Troubleshooting Steps:

    • Verify Dose: Ensure the correct dose is being administered. Tumor regressions have been observed at a dose of 75 mg/kg administered daily. Dose-dependent effects are seen from 25 mg/kg to 75 mg/kg.

    • Alternative Dosing Schedule: Consider an alternative schedule of 150 mg/kg every other day, which has also been shown to induce tumor regression.

    • Pharmacodynamic Analysis: Measure the levels of phosphorylated ERK (pERK) and its substrate, phosphorylated RSK (pRSK), in tumor tissue. Maximal inhibition is expected 1-2 hours post-dosing, with a return to baseline by 24 hours. If target engagement is not sustained, a more frequent dosing schedule may be required.

Possible Cause 2: Development of Resistance.

  • Troubleshooting Steps:

    • Assess Upstream Pathway Activation: While this compound can be effective in models resistant to upstream inhibitors (e.g., BRAF or MEK inhibitors), reactivation of the MAPK pathway through other mechanisms can still occur.

    • Combination Therapy: Consider combination strategies. Preclinical evidence suggests that combining ERK inhibitors with inhibitors of other signaling pathways may enhance efficacy.

Issue 2: High variability in tumor response within a treatment group.

Possible Cause 1: Inconsistent Drug Administration.

  • Troubleshooting Steps:

    • Oral Gavage Technique: Ensure proper and consistent oral gavage technique to minimize variability in drug delivery and absorption.

    • Formulation Homogeneity: Ensure the this compound formulation is homogenous before each administration.

Possible Cause 2: Tumor Heterogeneity.

  • Troubleshooting Steps:

    • Baseline Tumor Size: Ensure that tumors are within a consistent size range (e.g., 100-250 mm³) at the start of treatment.

    • Randomization: Properly randomize animals into control and treatment groups to distribute any inherent variability.

Data Presentation

Table 1: Summary of this compound Efficacy in Various Xenograft Models

Cell LineCancer TypeKey MutationDosing RegimenObserved Antitumor Activity
Colo205ColorectalBRAF V600E75 mg/kg, dailyTumor Regression
A375MelanomaBRAF V600E75 mg/kg, dailyTumor Regression
Calu-6LungKRAS Q61K75 mg/kg, dailyTumor Regression
HCT116ColorectalKRAS G13D75 mg/kg, dailySignificant Tumor Growth Inhibition
HCC44LungKRAS G12C75 mg/kg, dailySignificant Tumor Growth Inhibition
MA-MEL-28MelanomaNRAS Q61L75 mg/kg, dailySignificant Tumor Growth Inhibition
A375RMelanoma (Vemurafenib-resistant)BRAF V600E75 mg/kg, dailySignificant Antitumor Activity

Data compiled from Munck et al., 2021.

Experimental Protocols

In Vivo Efficacy Study in a Subcutaneous Xenograft Model

  • Cell Culture: Culture the desired cancer cell line (e.g., Colo205) in appropriate media and conditions.

  • Animal Model: Use immunocompromised mice (e.g., BALB/c nude).

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements.

  • Randomization: When tumors reach an average volume of 100-250 mm³, randomize mice into treatment and control groups.

  • Drug Preparation: Formulate this compound in a vehicle of 20% (v/v) PEG200 and 0.5% (w/v) methylcellulose.

  • Administration: Administer this compound orally (e.g., at 75 mg/kg daily). The control group receives the vehicle only.

  • Data Collection: Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Endpoint: Continue treatment for the duration of the experiment and monitor for tumor regression or significant growth inhibition compared to the control group.

Pharmacodynamic Analysis of Target Inhibition

  • Study Setup: Use mice with established xenograft tumors of a sensitive cell line (e.g., Colo205).

  • Dosing: Administer a single oral dose of this compound (e.g., 75 mg/kg).

  • Tissue Collection: At various time points post-dose (e.g., 1, 2, 4, 8, 24 hours), euthanize cohorts of mice and excise the tumors.

  • Sample Processing: Snap-freeze the tumor tissue in liquid nitrogen for subsequent analysis.

  • Western Blot Analysis: Prepare protein lysates from the tumor tissue and perform Western blotting to detect levels of pERK (Thr202/Tyr204), total ERK, pRSK (Ser380), and total RSK. A loading control (e.g., actin) should also be included.

  • Data Analysis: Quantify the band intensities to determine the extent and duration of target inhibition following this compound treatment.

Mandatory Visualizations

ASTX029_Mechanism_of_Action cluster_upstream Upstream Signaling cluster_target Target cluster_downstream Downstream Effects Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Phosphorylation RSK RSK ERK->RSK Catalytic Activity Proliferation Proliferation RSK->Proliferation Survival Survival RSK->Survival This compound This compound This compound->MEK This compound->ERK Inhibits Catalytic Activity

Caption: Dual mechanism of action of this compound on the MAPK signaling pathway.

Xenograft_Workflow cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Analysis A Cell Culture B Tumor Cell Implantation A->B C Tumor Growth Monitoring B->C D Randomization C->D E This compound Treatment D->E F Tumor Volume Measurement E->F G Pharmacodynamic Analysis (pERK/pRSK) E->G Efficacy\nEvaluation Efficacy Evaluation F->Efficacy\nEvaluation Target Engagement\nVerification Target Engagement Verification G->Target Engagement\nVerification

Caption: Experimental workflow for assessing this compound efficacy in xenograft models.

References

ASTX029 stability in solution and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with ASTX029. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound powder should be stored at -20°C. Under these conditions, it is stable for up to three years.[1]

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare stock solutions in 100% Dimethyl Sulfoxide (DMSO). For storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to one year or at -20°C for up to one month.[1] When preparing the solution, ensure you are using fresh, moisture-free DMSO, as moisture can reduce the solubility of this compound.[1]

Q3: What is the solubility of this compound in common solvents?

A3: this compound is soluble in DMSO (up to 100 mg/mL) and Ethanol. It is considered insoluble in water.[1]

Q4: How stable is this compound in aqueous solutions or cell culture media?

A4: Specific quantitative data on the stability of this compound in aqueous solutions is not publicly available. However, for many kinase inhibitors with poor aqueous solubility, stability in aqueous media is limited. Formulations for in vivo and in vitro use that contain water should be prepared fresh and used immediately.[1] It is best practice to add the DMSO stock solution to your aqueous buffer or cell culture medium immediately before starting your experiment.

Q5: The provided in vivo formulation protocol mentions using the solution "immediately." What is the acceptable timeframe for "immediately"?

A5: While a precise timeframe is not defined in the available literature, "immediately" should be interpreted as preparing the formulation as the final step before administration to animals. To ensure consistent results and minimize the risk of precipitation or degradation, it is recommended to use the formulation within 30-60 minutes of preparation.

Troubleshooting Guide

Problem Possible Cause Solution
Precipitation upon dilution of DMSO stock into aqueous buffer or media. The aqueous solubility of this compound is very low. The final concentration of the compound in the aqueous solution may be too high. The final concentration of DMSO may be too low to maintain solubility.- Ensure the final concentration of this compound in your aqueous solution is within the expected effective range for your assay and as low as feasible. - Keep the final DMSO concentration in your cell culture medium consistent across experiments, typically below 0.5%, to avoid solvent-induced artifacts. - Prepare fresh dilutions immediately before use. Adding the stock solution to the medium just before adding it to cells can prevent precipitation that might occur during pre-incubation.
Inconsistent or lower-than-expected activity in cell-based assays. The compound may have degraded in the aqueous solution over the course of the experiment. The compound may not be fully dissolved, leading to a lower effective concentration.- Prepare fresh dilutions of this compound for each experiment from a frozen DMSO stock. - Minimize the time the compound is in an aqueous solution before and during the experiment. - After preparing the stock solution in DMSO, ensure it is clear and fully dissolved by vortexing. Gentle warming can be considered but should be done with caution.
Difficulty dissolving the solid this compound in DMSO. The DMSO may have absorbed moisture, which can reduce the solubility of the compound. The concentration you are trying to achieve is too high.- Use fresh, high-purity, anhydrous DMSO. - Ensure the vial of solid this compound is at room temperature before opening to prevent condensation. - If the compound does not fully dissolve with vortexing, gentle warming (not exceeding 50°C) or brief sonication may be attempted.

Data Summary

Storage Conditions

Form Solvent Temperature Duration Reference
Solid PowderN/A-20°C3 years
Stock SolutionDMSO-80°C1 year
Stock SolutionDMSO-20°C1 month

Solubility

Solvent Solubility Reference
DMSO100 mg/mL
Ethanol50 mg/mL
WaterInsoluble

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution

  • Allow the vial of solid this compound (Molecular Weight: 584.04 g/mol ) to equilibrate to room temperature before opening.

  • Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to 1 mg of this compound, add 171.2 µL of DMSO.

  • Vortex the solution until the solid is completely dissolved. A brief, gentle warming or sonication may be used if necessary.

  • Aliquot the stock solution into single-use tubes and store at -80°C or -20°C.

Preparation of an In Vitro Working Solution

  • Thaw a single-use aliquot of the 10 mM this compound DMSO stock solution.

  • Immediately before use, dilute the stock solution to the desired final concentration in your cell culture medium or assay buffer.

  • Ensure the final concentration of DMSO is kept low (typically <0.5%) and is consistent across all experimental conditions, including vehicle controls.

Preparation of an In Vivo Formulation (Example)

This protocol is based on a formulation for a similar class of compounds and should be optimized for your specific experimental needs.

  • Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL).

  • In a sterile tube, add 50 µL of the 100 mg/mL this compound DMSO stock solution to 400 µL of PEG300. Mix until the solution is clear.

  • To this mixture, add 50 µL of Tween80 and mix until clear.

  • Add 500 µL of sterile ddH₂O to bring the total volume to 1 mL.

  • This mixed solution should be used immediately for optimal results.

Visualizations

experimental_workflow cluster_storage Long-term Storage cluster_prep Working Solution Preparation cluster_exp Experiment solid This compound Solid (-20°C) dissolve Dissolve in DMSO solid->dissolve Equilibrate to RT stock DMSO Stock Solution (-80°C or -20°C) dilute Dilute in Aqueous Medium stock->dilute Thaw single-use aliquot dissolve->stock Aliquot & Freeze invitro In Vitro Assay dilute->invitro Use Immediately invivo In Vivo Administration dilute->invivo Use Immediately

Caption: Recommended workflow for handling and preparing this compound.

troubleshooting_logic cluster_solubility Solubility Issues cluster_stability Stability Issues start Inconsistent Experimental Results? precipitation Precipitation in Aqueous Solution? start->precipitation Check first degradation Potential Degradation? start->degradation If solubility is fine dissolving Difficulty Dissolving in DMSO? precipitation->dissolving If stock is cloudy solution2 Lower final concentration. Prepare fresh & use immediately. Maintain adequate DMSO %. precipitation->solution2 Yes solution1 Use fresh, anhydrous DMSO. Ensure compound is at RT before opening. dissolving->solution1 Yes solution3 Use fresh dilutions for each experiment. Avoid multiple freeze-thaw cycles. Minimize time in aqueous solution. degradation->solution3 Suspected

Caption: Troubleshooting logic for this compound experimental issues.

References

Avoiding ASTX029 precipitation in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the ASTX029 Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid precipitation of this compound in cell-based assays and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective, orally bioavailable dual-mechanism inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3][4] Its distinctive binding mode allows it to inhibit both the catalytic activity of ERK and the phosphorylation of ERK by its upstream kinase, MEK.[1] This dual action effectively blocks the MAPK/ERK signaling pathway, which is often upregulated in various cancers, thereby inhibiting ERK-dependent tumor cell proliferation and survival.

Q2: What are the solubility properties of this compound?

A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol but is insoluble in water. For in vitro experiments, DMSO is the most commonly used solvent to prepare high-concentration stock solutions.

Q3: What is the recommended solvent and stock concentration for this compound?

A3: The recommended solvent for preparing stock solutions of this compound for cell-based assays is high-quality, anhydrous DMSO. A stock solution of up to 100 mg/mL (171.22 mM) in DMSO can be prepared. It is crucial to use fresh, moisture-free DMSO, as absorbed moisture can reduce the solubility of the compound.

Q4: How should I store this compound stock solutions?

A4: this compound powder can be stored at -20°C for up to three years. Once dissolved in a solvent, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to one year or at -20°C for up to one month.

Q5: What is the maximum final concentration of DMSO that cells can tolerate in culture?

A5: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is best practice to keep the concentration as low as possible, typically below 0.1%, to avoid solvent-induced toxicity or off-target effects. It is essential to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Troubleshooting Guide: Preventing this compound Precipitation

Issue: I observed precipitation when adding my this compound stock solution to the cell culture medium.

This is a common issue when a compound dissolved in an organic solvent is introduced into an aqueous environment like cell culture media, a phenomenon often referred to as "crashing out".

Solution:

Follow a stepwise dilution protocol to prevent precipitation. Instead of adding the high-concentration DMSO stock directly to your final volume of media, perform one or more intermediate dilution steps.

Key Experimental Protocols

1. Protocol for Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the required amount of this compound powder in a sterile tube. For example, to prepare 1 mL of a 10 mM stock solution (MW: 584.04 g/mol ), weigh out 5.84 mg.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL).

    • Vortex or gently warm the solution (not exceeding 50°C) until the compound is completely dissolved.

    • Visually inspect the solution against a light source to ensure there are no visible particles.

    • Aliquot the stock solution into single-use volumes in sterile tubes.

    • Store the aliquots at -80°C.

2. Protocol for Preparing Working Solutions and Dosing Cells

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Sterile dilution tubes

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Intermediate Dilution: Prepare an intermediate dilution of this compound in complete cell culture medium. For example, to achieve a final concentration of 10 µM in your well plate, you could first prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in media.

    • Final Dilution: Add the appropriate volume of the intermediate solution to your cell culture plate to reach the final desired concentration. For example, add 10 µL of a 1 mM intermediate solution to 1 mL of media in a well to get a final concentration of 10 µM. The final DMSO concentration in this example would be 0.1%.

    • Gently mix the contents of the wells by swirling the plate.

    • Always include a vehicle control by adding the same final concentration of DMSO to control wells.

Data Presentation

Table 1: this compound Solubility and Storage

PropertyValueSource
Molecular Weight 584.04 g/mol
Solubility in DMSO 100 mg/mL (171.22 mM)
Solubility in Ethanol 50 mg/mL
Solubility in Water Insoluble
Powder Storage 3 years at -20°C
Stock Solution Storage 1 year at -80°C in solvent1 month at -20°C in solvent

Table 2: Example Dilution Scheme for a 10 µM Final Concentration

StepDescriptionStock ConcentrationDilution FactorVolume of StockVolume of Diluent (Media)Final ConcentrationFinal DMSO %
1 Intermediate Dilution10 mM1:1010 µL90 µL1 mM10%
2 Final Working Solution1 mM1:10010 µL990 µL10 µM0.1%

Visualizations

ASTX029_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation This compound This compound This compound->ERK Inhibits Catalytic Activity & Phosphorylation

Caption: this compound inhibits the MAPK/ERK signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare 10 mM this compound Stock in DMSO dilute Perform Serial Dilutions of this compound in Media prep_stock->dilute prep_cells Seed Cells in Multi-well Plate treat Treat Cells with Working Solutions & Vehicle Control prep_cells->treat dilute->treat incubate Incubate for Desired Time Period treat->incubate assay Perform Cell-Based Assay (e.g., Proliferation, Western Blot) incubate->assay analyze Analyze Data assay->analyze

Caption: General experimental workflow for cell-based assays with this compound.

Troubleshooting_Precipitation start Precipitation Observed in Cell Culture Media? check_stock Is the Stock Solution Clear? start->check_stock Yes remake_stock Action: Prepare fresh stock with anhydrous DMSO. check_stock->remake_stock No check_dilution Was a single-step dilution from high-concentration stock performed? check_stock->check_dilution Yes use_serial_dilution Action: Use a serial or intermediate dilution step. check_dilution->use_serial_dilution Yes check_dmso Is the final DMSO concentration >0.5%? check_dilution->check_dmso No end_ok Problem Solved use_serial_dilution->end_ok lower_dmso Action: Adjust dilution scheme to lower final DMSO concentration. check_dmso->lower_dmso Yes end_persist If problem persists, consider reducing final This compound concentration. check_dmso->end_persist No lower_dmso->end_ok

Caption: Troubleshooting decision tree for this compound precipitation.

References

ASTX029 treatment duration for optimal pERK inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the use of ASTX029 for optimal pERK inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective dual-mechanism inhibitor of ERK1/2.[1][2][3] It uniquely binds to the ERK kinase, inhibiting not only its catalytic activity but also preventing its phosphorylation by the upstream kinase, MEK.[1][3] This dual action ensures a comprehensive shutdown of the ERK signaling pathway.

Q2: What is the optimal in vitro treatment duration with this compound for maximal pERK inhibition?

A2: The optimal treatment duration for maximal inhibition of ERK signaling is cell-line dependent. In both A375 (BRAF V600E) and HCT116 (KRAS G13D) cell lines, maximal inhibition of the ERK substrate, pRSK, is observed as early as 2 hours post-treatment. While pERK levels may start to rebound in some cell lines (like HCT116) by 16 hours due to feedback mechanisms, ERK catalytic activity remains suppressed for up to 72 hours. Therefore, for sustained inhibition of ERK signaling, a treatment duration of at least 24 to 72 hours is recommended.

Q3: How does the in vivo pharmacodynamic profile of this compound differ from in vitro observations?

A3: In vivo, following a single oral dose of this compound in Colo205 tumor xenograft models, maximal inhibition of both pRSK and pERK is observed between 1 to 2 hours. The levels of these pharmacodynamic markers then return to baseline by 24 hours. This contrasts with the sustained in vitro inhibition and highlights the importance of considering the pharmacokinetic properties of the compound in animal models.

Q4: Which cell lines are most sensitive to this compound?

A4: Cell lines with activating mutations in the MAPK pathway, such as BRAF or RAS mutations, show preferential sensitivity to this compound. For example, proliferation IC50 values are in the low nanomolar range for cell lines like A375 (BRAF V600E) and HCT116 (KRAS G13D).

Troubleshooting Guide: pERK Western Blotting

This guide addresses common issues encountered when performing western blots to detect pERK levels following this compound treatment.

Problem Possible Cause Solution
Weak or No pERK Signal Insufficient this compound treatment time.Ensure treatment duration is sufficient to observe inhibition. A time-course experiment (e.g., 0, 2, 8, 24 hours) is recommended.
Low protein concentration.Ensure adequate protein loading (20-40 µg per lane is standard).
Inactive primary antibody.Use a fresh, validated pERK antibody at the recommended dilution.
Phosphatase activity during sample preparation.Always use lysis buffer supplemented with fresh phosphatase and protease inhibitors. Keep samples on ice at all times.
High Background Blocking agent is masking the epitope.Use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk, as milk contains phosphoproteins that can cause non-specific binding.
Insufficient washing.Increase the number and duration of washes with TBST.
Primary antibody concentration is too high.Titrate the primary antibody to determine the optimal concentration.
Inconsistent Results Variation in cell seeding density or confluency.Ensure consistent cell plating and that cells are in the logarithmic growth phase.
Inconsistent drug preparation.Prepare fresh this compound dilutions for each experiment.
Uneven protein transfer to the membrane.Verify transfer efficiency using Ponceau S staining.

Quantitative Data Summary

Table 1: In Vitro Inhibition of pRSK and pERK by this compound (2-hour treatment)

Cell LineMutationTargetIC50 (nM)
A375BRAF V600EpRSK3.3
HCT116KRAS G13DpRSK4.0
A375BRAF V600EpERK~3
HCT116KRAS G13DpERK~10

Table 2: Time-Dependent Inhibition of pRSK with this compound

Cell LineThis compound Conc.2 hours8 hours24 hours48 hours72 hours
A37520 nMMaximal InhibitionSustained InhibitionSustained InhibitionSustained InhibitionSustained Inhibition
HCT116100 nMMaximal InhibitionSustained InhibitionSustained InhibitionSustained InhibitionSustained Inhibition

Experimental Protocols

Western Blotting for pERK and Total ERK
  • Cell Lysis:

    • After treatment with this compound for the desired duration, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Confirm transfer efficiency with Ponceau S staining.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against pERK1/2 (e.g., rabbit anti-pERK1/2) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing for Total ERK:

    • After imaging for pERK, strip the membrane using a mild stripping buffer.

    • Wash the membrane thoroughly with TBST.

    • Block the membrane again with 5% BSA in TBST.

    • Incubate with a primary antibody against total ERK1/2 (e.g., mouse anti-ERK1/2) overnight at 4°C.

    • Repeat the secondary antibody incubation and detection steps.

    • Normalize the pERK signal to the total ERK signal for each sample.

Visualizations

ASTX029_Mechanism_of_Action RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Phosphorylation pERK pERK Downstream Downstream Targets (e.g., RSK) pERK->Downstream This compound This compound This compound->MEK This compound->pERK Inhibits Catalytic Activity Proliferation Cell Proliferation, Survival Downstream->Proliferation

Caption: this compound dual mechanism on the MAPK pathway.

Western_Blot_Workflow start Start: Cell Culture & this compound Treatment lysis Cell Lysis with Phosphatase Inhibitors start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer PVDF Membrane Transfer sds->transfer block Blocking (5% BSA) transfer->block pERK_ab Primary Antibody: pERK (overnight, 4°C) block->pERK_ab wash1 Wash (TBST) pERK_ab->wash1 sec_ab Secondary Antibody (HRP) wash1->sec_ab wash2 Wash (TBST) sec_ab->wash2 detect1 ECL Detection & Imaging wash2->detect1 strip Membrane Stripping detect1->strip reblock Re-blocking (5% BSA) strip->reblock tERK_ab Primary Antibody: Total ERK reblock->tERK_ab wash3 Wash (TBST) tERK_ab->wash3 sec_ab2 Secondary Antibody (HRP) wash3->sec_ab2 wash4 Wash (TBST) sec_ab2->wash4 detect2 ECL Detection & Imaging wash4->detect2 analysis Data Analysis: Normalize pERK to Total ERK detect2->analysis

References

Technical Support Center: ASTX029 Cell Viability Assay Guidance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing ASTX029. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cell viability assays with this potent dual-mechanism ERK1/2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a highly potent and selective, orally bioavailable small molecule inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3] It exhibits a dual mechanism of action by not only inhibiting the catalytic activity of ERK1/2 but also preventing its phosphorylation by the upstream kinase MEK.[4] This dual inhibition leads to a robust blockade of the MAPK signaling pathway, which is often hyperactivated in various cancers due to mutations in genes like BRAF and RAS.

Q2: Which cell viability assays are commonly used with this compound?

A2: Published research on this compound has utilized luminescence-based assays such as CellTiter-Glo® and fluorescence-based assays like CellTiter-Blue®. These assays measure ATP levels and metabolic activity, respectively, as indicators of cell viability. However, other common colorimetric assays like MTT and XTT, or endpoint assays like Crystal Violet and Sulforhodamine B (SRB), are also frequently used for evaluating the effects of small molecule inhibitors on cell proliferation.

Q3: What is the recommended solvent for dissolving this compound for in vitro studies?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For cell culture experiments, it is crucial to ensure that the final concentration of DMSO in the media is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

Q4: How does this compound affect the cell cycle and apoptosis?

A4: Treatment with this compound has been shown to induce cell cycle arrest in the G1 phase and promote apoptosis in cancer cell lines with activating MAPK pathway mutations. This is evidenced by an increase in the sub-G1 cell population and the expression of apoptotic markers like cleaved PARP and Bim.

Troubleshooting Guides

Issue 1: Higher than Expected IC50 Value or Apparent Drug Resistance

You may observe that the half-maximal inhibitory concentration (IC50) for this compound in your cell viability assay is significantly higher than published values, or your cells appear resistant to the compound.

Potential Cause Troubleshooting Step Rationale
Compound Degradation Prepare fresh dilutions of this compound from a new stock solution for each experiment. Ensure proper storage of the stock solution at -20°C or -80°C.This compound, like many small molecules, can degrade over time, especially with repeated freeze-thaw cycles.
Suboptimal Cell Seeding Density Optimize cell seeding density to ensure cells are in the exponential growth phase during the drug treatment period.If cells are too confluent, the antiproliferative effects of this compound may be masked. Conversely, if cells are too sparse, they may not be healthy enough for a robust assay signal.
Assay Interference Run a cell-free control by adding this compound to media without cells and performing the viability assay.This will determine if this compound directly reacts with the assay reagents (e.g., MTT, resazurin), leading to a false signal.
Cell Line Specific Resistance Confirm that your cell line has an activated MAPK pathway (e.g., BRAF or RAS mutation).This compound is most effective in cell lines dependent on the MAPK signaling pathway for proliferation and survival.
Issue 2: Inconsistent or Non-Reproducible Results

Variability between replicate wells or experiments is a common challenge in cell-based assays.

Potential Cause Troubleshooting Step Rationale
Inaccurate Pipetting Use calibrated pipettes and ensure proper mixing of reagents. For multi-well plates, be consistent with the order and timing of reagent addition.Small variations in the volume of cells, drug, or assay reagents can lead to significant differences in the final readout.
Edge Effects Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to maintain humidity.Evaporation from the outer wells can concentrate media components and drugs, leading to skewed results.
Cell Clumping Ensure a single-cell suspension before seeding by gentle pipetting or passing through a cell strainer.Clumps of cells can lead to uneven growth and drug exposure, resulting in high variability.
Incomplete Solubilization of Formazan (MTT/XTT assays) After adding the solubilization solution (e.g., DMSO or SDS), ensure complete dissolution of the formazan crystals by gentle mixing or shaking.Incomplete solubilization will lead to an underestimation of viable cells.
Issue 3: Low Signal or High Background in the Assay

A weak signal or high background can compress the dynamic range of the assay, making it difficult to discern true biological effects.

Potential Cause Troubleshooting Step Rationale
Insufficient Incubation Time Optimize the incubation time for both the drug treatment and the viability assay reagent.The antiproliferative effects of this compound may take time to manifest. Similarly, the assay reagent needs sufficient time to be processed by viable cells.
Contamination Regularly check cell cultures for microbial contamination.Bacterial or yeast contamination can metabolize the assay reagents, leading to a high background signal.
Media Components For assays like MTT, consider using a phenol red-free medium during the assay incubation step.Phenol red can interfere with the absorbance reading of formazan.
Reagent Degradation Protect light-sensitive assay reagents (e.g., MTT, resazurin) from light and store them properly.Degraded reagents can result in a high background and reduced sensitivity.

Experimental Protocols

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

Crystal Violet Staining Assay

This assay measures the total biomass by staining the DNA of adherent cells.

  • Cell Seeding and Treatment: Follow steps 1-3 as described for the CellTiter-Glo® assay, but in a clear flat-bottom 96-well plate.

  • Fixation:

    • Gently aspirate the culture medium.

    • Wash the cells once with PBS.

    • Add 100 µL of 4% paraformaldehyde (PFA) or 100% methanol to each well and incubate for 15 minutes at room temperature.

  • Staining:

    • Remove the fixative and wash the wells with deionized water.

    • Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.

  • Washing:

    • Gently wash the plate with running tap water until the water runs clear.

    • Invert the plate on a paper towel to remove excess water and allow it to air dry completely.

  • Solubilization:

    • Add 100 µL of a solubilization solution (e.g., 10% acetic acid or 100% methanol) to each well.

    • Incubate on a shaker for 15-20 minutes to dissolve the stain.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Visualizations

ASTX029_Signaling_Pathway cluster_0 MAPK Signaling Pathway Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Phosphorylation Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival This compound This compound This compound->ERK Inhibits Catalytic Activity & Phosphorylation

Caption: Mechanism of action of this compound on the MAPK signaling pathway.

Cell_Viability_Workflow cluster_1 Experimental Workflow Seed Cells Seed Cells Adherence Overnight Adherence Seed Cells->Adherence Treat Treat with This compound Adherence->Treat Incubate Incubate (e.g., 72h) Treat->Incubate Add Reagent Add Viability Reagent Incubate->Add Reagent Readout Measure Signal (Luminescence/ Absorbance) Add Reagent->Readout

Caption: General workflow for a cell viability assay with this compound.

Troubleshooting_Tree Inconsistent Results Inconsistent Results Check Pipetting Review Pipetting Technique & Calibration Inconsistent Results->Check Pipetting Edge Effects? Edge Effects? Inconsistent Results->Edge Effects? Avoid Outer Wells Use PBS in Outer Wells Edge Effects?->Avoid Outer Wells Yes Cell Clumping? Cell Clumping? Edge Effects?->Cell Clumping? No Ensure Single Cell\nSuspension Create Single Cell Suspension Cell Clumping?->Ensure Single Cell\nSuspension Yes High IC50? High IC50? Check Compound Use Fresh This compound Dilutions High IC50?->Check Compound Cell-Free Control Run Cell-Free Assay Control High IC50?->Cell-Free Control Confirm Pathway Verify MAPK Activation in Cell Line High IC50?->Confirm Pathway

Caption: A decision tree for troubleshooting common assay issues.

References

Validation & Comparative

A Comparative Guide to ERK Inhibitors in Melanoma: ASTX029 vs. Other Key Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The mitogen-activated protein kinase (MAPK) signaling pathway is a cornerstone of melanoma pathogenesis, with hyperactivation, often driven by BRAF or NRAS mutations, promoting tumor cell proliferation and survival.[1][2] While BRAF and MEK inhibitors have revolutionized treatment, acquired resistance, frequently mediated by the reactivation of extracellular signal-regulated kinase (ERK), remains a significant clinical challenge.[3][4] This has spurred the development of direct ERK inhibitors as a promising therapeutic strategy. This guide provides a comparative overview of a novel ERK inhibitor, ASTX029, against other key ERK inhibitors, focusing on their performance in melanoma, supported by preclinical and clinical data.

Mechanism of Action: A Tale of Two Inhibition Strategies

A key differentiator among ERK inhibitors lies in their precise mechanism of action. Most ERK inhibitors, such as ulixertinib (BVD-523) and ravoxertinib (GDC-0994) , are ATP-competitive inhibitors that block the catalytic activity of ERK1/2.[5] They prevent the phosphorylation of downstream substrates like RSK, thereby inhibiting the signaling cascade.

In contrast, This compound boasts a novel dual mechanism of action. It not only inhibits the catalytic activity of ERK but also prevents the phosphorylation of ERK itself by its upstream kinase, MEK. This dual-inhibition strategy is attributed to its unique binding mode to the ERK protein. This distinct mechanism may offer a more profound and sustained inhibition of the MAPK pathway, potentially mitigating resistance mechanisms.

Preclinical Efficacy: A Head-to-Head Look at Melanoma Cell Lines

Preclinical studies in melanoma cell lines provide a crucial first look at the potential of these inhibitors. The BRAF V600E-mutant melanoma cell line, A375, is a commonly used model to assess the efficacy of MAPK pathway inhibitors. The half-maximal inhibitory concentration (IC50) for cell viability is a key metric for comparing the potency of different compounds.

InhibitorMelanoma Cell LineIC50 (Cell Viability)Incubation TimeReference
This compound A375 (BRAF V600E)3.4 nMNot Specified
Ulixertinib (BVD-523) A375 (BRAF V600E)180 nM72 hours
Ravoxertinib (GDC-0994) A375 (BRAF V600E)86 nM (pERK inhibition)Not Specified

Note: Direct comparison of IC50 values should be approached with caution due to potential variations in experimental conditions across different studies, such as incubation times and specific assay protocols. The data for ravoxertinib reflects the IC50 for inhibiting ERK phosphorylation, not directly cell viability.

This compound has also demonstrated potent activity in models of acquired resistance to BRAF and MEK inhibitors. This suggests that its dual-mechanism of action may be particularly effective in overcoming the common resistance pathways that lead to ERK reactivation.

In Vivo Antitumor Activity: From Bench to Preclinical Models

The efficacy of these inhibitors has also been evaluated in in vivo xenograft models of melanoma, providing a more complex biological system to assess their therapeutic potential.

This compound has demonstrated significant tumor regressions in A375 melanoma xenografts in mice following oral administration. It was well-tolerated, with manageable side effects at effective doses.

Ulixertinib (BVD-523) has also shown significant dose-dependent antitumor activity in A375 xenograft models, with doses of 50 mg/kg twice daily leading to tumor regression.

Ravoxertinib (GDC-0994) has demonstrated significant single-agent activity in multiple in vivo cancer models, including BRAF-mutant human xenograft tumors in mice, following daily oral dosing.

Clinical Development and Performance

The ultimate test of any therapeutic agent lies in its performance in clinical trials. All three inhibitors have progressed to clinical evaluation in patients with advanced solid tumors, including melanoma.

This compound is currently being evaluated in a Phase 1/2 clinical trial (NCT03520075) in patients with advanced solid tumors. The Phase 1 portion of the study has identified a recommended Phase 2 dose of 200 mg daily. Preliminary results have shown evidence of clinical activity, particularly in KRAS-mutated non-small cell lung cancer.

Ulixertinib (BVD-523) has undergone Phase 1 and 2 clinical trials. A Phase 2 study in metastatic uveal melanoma, however, did not demonstrate significant activity. The best response observed was stable disease in 4 out of 13 enrolled patients. Other studies have shown some promising activity in patients with BRAF and NRAS mutant melanoma who were refractory to prior MAPK-targeted therapies.

Ravoxertinib (GDC-0994) has been evaluated in Phase 1 clinical trials in patients with locally advanced or metastatic solid tumors (NCT01875705).

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

MAPK_Pathway cluster_inhibitors ERK Inhibitors RAS RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Phosphorylation Downstream Downstream Substrates (e.g., RSK) ERK->Downstream Phosphorylation Proliferation Cell Proliferation, Survival Downstream->Proliferation This compound This compound This compound->MEK Inhibits Phosphorylation of ERK This compound->ERK Inhibits Catalytic Activity Other_Inhibitors Ulixertinib, Ravoxertinib Other_Inhibitors->ERK Inhibits Catalytic Activity

Caption: The MAPK signaling pathway and points of intervention for different ERK inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Melanoma Cell Lines (e.g., A375) Treatment Treat with ERK Inhibitor (Dose-Response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay IC50 Determine IC50 Viability_Assay->IC50 Xenograft Establish Xenograft Model (e.g., A375 in mice) Dosing Oral Administration of ERK Inhibitor Xenograft->Dosing Tumor_Measurement Monitor Tumor Volume Dosing->Tumor_Measurement Efficacy Assess Antitumor Efficacy Tumor_Measurement->Efficacy

Caption: A generalized experimental workflow for preclinical evaluation of ERK inhibitors.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure for determining the effect of an ERK inhibitor on the viability of melanoma cells.

Materials:

  • Melanoma cell line (e.g., A375)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • ERK inhibitor stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed melanoma cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the ERK inhibitor in a complete growth medium. Remove the existing medium from the wells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

In Vivo Xenograft Model

This protocol provides a general outline for evaluating the antitumor activity of an ERK inhibitor in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Melanoma cell line (e.g., A375)

  • Matrigel (or similar basement membrane matrix)

  • ERK inhibitor formulation for oral gavage

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation and Implantation: Harvest melanoma cells and resuspend them in a mixture of PBS and Matrigel. Subcutaneously inject the cell suspension into the flank of the mice.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size, measure their dimensions using calipers.

  • Randomization and Treatment: When tumors reach a specified average volume, randomize the mice into treatment and control groups. Administer the ERK inhibitor (or vehicle control) orally at the predetermined dose and schedule.

  • Tumor Volume Measurement: Measure tumor volumes at regular intervals throughout the study. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitoring and Endpoint: Monitor the mice for any signs of toxicity, including weight loss. The study may be concluded when tumors in the control group reach a predetermined size, or at a specified time point.

  • Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the antitumor efficacy of the ERK inhibitor.

Conclusion

The development of direct ERK inhibitors represents a significant advancement in the fight against melanoma, particularly in the context of acquired resistance to upstream MAPK pathway inhibitors. This compound, with its unique dual-mechanism of action, shows considerable promise in preclinical models, demonstrating potent activity against both sensitive and resistant melanoma cells. While direct comparative clinical data is still emerging, the preclinical evidence suggests that this compound may offer a more robust and durable inhibition of the MAPK pathway. Further clinical investigation is crucial to fully elucidate the therapeutic potential of this compound and other ERK inhibitors in the evolving landscape of melanoma treatment.

References

ASTX029 Demonstrates Potent Efficacy in BRAF Inhibitor-Resistant Models, Outperforming Upstream MAPK Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Pleasanton, CA – November 25, 2025 – New preclinical data demonstrate that ASTX029, a novel dual-mechanism ERK1/2 inhibitor, effectively overcomes resistance to BRAF inhibitors in various cancer models. These findings, targeted towards researchers, scientists, and drug development professionals, highlight the therapeutic potential of this compound for patients with advanced solid tumors who have developed resistance to upstream inhibitors of the MAPK pathway.

This compound distinguishes itself through a unique dual mechanism of action, inhibiting both the catalytic activity of ERK and its phosphorylation by MEK.[1][2] This direct targeting of the final kinase in the MAPK cascade allows this compound to circumvent common resistance mechanisms that lead to the reactivation of ERK signaling.[1][3]

Comparative Efficacy in BRAF Inhibitor-Resistant Cell Lines

In vitro studies consistently show that cancer cell lines with acquired resistance to BRAF inhibitors remain highly sensitive to this compound. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) of this compound in comparison to other MAPK pathway inhibitors in BRAF inhibitor-resistant melanoma cell lines.

Cell LineResistance MechanismThis compound IC50 (nM)Vemurafenib IC50 (µM)Selumetinib IC50 (nM)
A375 (Parental)-Not specified0.11043
A375R Vemurafenib Resistant7.2>101000
A375-NRASQ61K NRASQ61K Mutation12>3270

Data compiled from studies on BRAFV600E-mutant melanoma cells.[1]

These results clearly indicate that while the A375R and A375-NRASQ61K cell lines are highly resistant to the BRAF inhibitor vemurafenib and less sensitive to the MEK inhibitor selumetinib, they remain exceptionally sensitive to this compound.

In Vivo Antitumor Activity in BRAF Inhibitor-Resistant Xenograft Models

The potent in vitro activity of this compound translates to significant antitumor efficacy in vivo. In a xenograft model using the vemurafenib-resistant A375R cell line, this compound demonstrated significant tumor growth inhibition, whereas vemurafenib had no effect.

Treatment GroupDosingTumor Growth Inhibition
Vemurafenib 50 mg/kg bidNot significant
This compound 75 mg/kg qdSignificant (P<0.001)

Results from a study in A375R tumor-bearing mice.

Signaling Pathway and Mechanism of Action

Resistance to BRAF inhibitors often involves the reactivation of the MAPK pathway through various mechanisms, such as mutations in NRAS or MEK, or the amplification of the BRAF gene. By targeting ERK, the final node in this cascade, this compound effectively shuts down the signaling output, irrespective of the upstream resistance mechanism.

MAPK_Pathway_and_ASTX029_Action cluster_pathway MAPK Signaling Pathway cluster_inhibitors Therapeutic Interventions RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation BRAF BRAF RAS->BRAF Activation MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Signaling Output BRAFi BRAF Inhibitors (e.g., Vemurafenib) BRAFi->BRAF Inhibition MEKi MEK Inhibitors (e.g., Selumetinib) MEKi->MEK Inhibition This compound This compound This compound->ERK Dual Inhibition (Catalytic Activity & Phosphorylation) Resistance Resistance Mechanisms (e.g., NRAS mutation, BRAF amplification) Resistance->RAS Reactivation Resistance->MEK Reactivation

Caption: MAPK signaling pathway and points of inhibition.

Experimental Protocols

Cell Proliferation Assay

BRAF inhibitor-resistant cell lines, such as A375R (vemurafenib-resistant) and A375-NRASQ61K, were seeded in 96-well plates. Following cell attachment, they were treated with a range of concentrations of this compound, vemurafenib, or selumetinib for a specified duration (e.g., 72 hours). Cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay. The half-maximal inhibitory concentration (IC50) was then calculated from the dose-response curves.

Cell_Proliferation_Workflow cluster_workflow Cell Proliferation Assay Workflow start Seed BRAF inhibitor-resistant cells in 96-well plates treat Treat with serial dilutions of This compound, Vemurafenib, or Selumetinib start->treat incubate Incubate for 72 hours treat->incubate add_reagent Add CellTiter-Glo® reagent incubate->add_reagent measure Measure luminescence add_reagent->measure analyze Calculate IC50 values measure->analyze

Caption: Workflow for cell proliferation assay.

Western Blot Analysis

To assess the impact of this compound on MAPK pathway signaling, resistant cell lines were treated with the respective inhibitors. Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were then probed with primary antibodies against key signaling proteins (e.g., phospho-ERK, total ERK, phospho-RSK, and total RSK), followed by incubation with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

BRAF inhibitor-resistant A375R cells were implanted subcutaneously into immunocompromised mice. Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound (e.g., 75 mg/kg) was administered orally once daily (qd), while vemurafenib (e.g., 50 mg/kg) was administered twice daily (bid). Tumor volumes were measured regularly to assess treatment efficacy.

Conclusion

The presented data strongly support the continued development of this compound as a promising therapeutic agent for cancers that have developed resistance to BRAF and MEK inhibitors. By targeting ERK1/2, this compound offers a strategy to overcome multiple resistance mechanisms and potentially provide a durable clinical benefit for patients with advanced MAPK-driven tumors.

Contact:

[Insert Contact Information]

References

Validating ASTX029's Dual-Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of targeted cancer therapy, the inhibition of the RAS-RAF-MEK-ERK signaling pathway remains a cornerstone of drug development. ASTX029, a novel, potent, and selective dual-mechanism inhibitor of ERK1/2, has demonstrated significant preclinical activity. This guide provides a comparative analysis of this compound against other ERK inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of its unique mechanism and supporting experimental data.

This compound distinguishes itself by not only inhibiting the catalytic activity of ERK but also preventing its phosphorylation by MEK, a dual action that leads to a more profound and durable suppression of the MAPK pathway.[1] This guide will delve into the preclinical data validating this mechanism and compare its efficacy with catalytic-only ERK inhibitors.

Comparative Analysis of ERK Inhibitors: In Vitro Efficacy

The following tables summarize the in vitro potency of this compound in comparison to other notable ERK inhibitors. The data highlights the differential effects on downstream signaling (pRSK inhibition) and cancer cell proliferation.

Table 1: Inhibition of pRSK in MAPK-Activated Cancer Cell Lines

CompoundMechanism of ActionCell LineIC50 (nmol/L) for pRSK InhibitionReference
This compound Dual-Mechanism A375 (BRAF V600E)3.3[2]
This compound Dual-Mechanism HCT116 (KRAS G13D)4[2]
Ulixertinib (BVD-523) CatalyticA375 (BRAF V600E)Not directly reported, but significant inhibition at 2 µmol/L[3]
Ravoxertinib (GDC-0994) CatalyticA375 (BRAF V600E)140[4]
SCH772984 Dual-Mechanism BRAF-mutant melanoma cellsPotent inhibition at 3-300 nM

Table 2: Inhibition of Cell Proliferation in MAPK-Activated Cancer Cell Lines

CompoundMechanism of ActionCell LineIC50 (nmol/L) for Cell ProliferationReference
This compound Dual-Mechanism A375 (BRAF V600E)3.4
This compound Dual-Mechanism HCT116 (KRAS G13D)28
Ulixertinib (BVD-523) CatalyticBRAF- and RAS-mutant cell linesPotent preclinical activity
Ravoxertinib (GDC-0994) CatalyticBRAF mutant cancer cellsSharply inhibited proliferation
SCH772984 Dual-Mechanism BRAF- or RAS-mutant tumor linesEC50 < 500 nM in majority of lines

In Vivo Antitumor Activity

Preclinical xenograft models have demonstrated the potent in vivo efficacy of this compound. In MAPK-activated tumor models, oral administration of this compound resulted in significant tumor growth inhibition and, in some cases, tumor regression. For instance, in a BRAF-mutant melanoma xenograft model, SCH772984, another dual-mechanism inhibitor, led to 98% tumor regression at a dose of 50 mg/kg twice daily. Similarly, the catalytic inhibitor ravoxertinib has shown significant single-agent activity in both KRAS-mutant and BRAF-mutant human xenograft tumors in mice.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams illustrate the MAPK signaling pathway, the dual-mechanism of action of this compound, and a general workflow for evaluating ERK inhibitors.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS GrowthFactor Growth Factor GrowthFactor->RTK RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation Downstream Downstream Substrates (e.g., RSK) ERK->Downstream Catalytic Activity Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation This compound This compound (Dual-Mechanism Inhibitor) This compound->MEK Inhibits Phosphorylation of ERK This compound->ERK Inhibits Catalytic Activity CatalyticInhibitor Catalytic ERK Inhibitor CatalyticInhibitor->ERK Inhibits Catalytic Activity

Caption: MAPK Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation CellCulture 1. Cell Culture (e.g., A375, HCT116) Treatment 2. Treatment with ERK Inhibitors CellCulture->Treatment WesternBlot 3a. Western Blot (pERK, pRSK, Total ERK) Treatment->WesternBlot MTT 3b. Cell Proliferation Assay (MTT) Treatment->MTT DataAnalysis Data Analysis (IC50, TGI) MTT->DataAnalysis Xenograft 4. Xenograft Model Development Dosing 5. Oral Dosing with ERK Inhibitors Xenograft->Dosing TumorMeasurement 6. Tumor Volume Measurement Dosing->TumorMeasurement PD_Analysis 7. Pharmacodynamic Analysis (Tumor Lysates) TumorMeasurement->PD_Analysis TumorMeasurement->DataAnalysis

Caption: General Experimental Workflow for ERK Inhibitor Evaluation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for the key assays used to evaluate this compound and other ERK inhibitors.

Western Blot for Phosphorylated and Total ERK/RSK

This assay is used to determine the phosphorylation status of ERK and its downstream substrate RSK, providing a direct measure of pathway inhibition.

  • Cell Lysis:

    • Culture cancer cells (e.g., A375, HCT116) to 70-80% confluency.

    • Treat cells with varying concentrations of the ERK inhibitor or vehicle control for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against p-ERK, p-RSK, total ERK, and a loading control (e.g., GAPDH).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis:

    • Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Cell Proliferation (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

  • Cell Seeding:

    • Seed cancer cells into 96-well plates at a predetermined optimal density.

    • Allow cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Treat cells with a serial dilution of the ERK inhibitor or vehicle control.

  • MTT Incubation:

    • After the desired incubation period (e.g., 72 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.

Animal Xenograft Model

This in vivo model is used to assess the antitumor efficacy of the ERK inhibitor.

  • Animal Model:

    • Use immunocompromised mice (e.g., athymic nude or NSG mice).

  • Tumor Cell Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth with calipers.

    • When tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Prepare the ERK inhibitor in a suitable vehicle and administer it to the mice (e.g., by oral gavage) at the predetermined dose and schedule.

  • Efficacy Evaluation:

    • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

    • Calculate tumor growth inhibition (TGI) at the end of the study.

  • Pharmacodynamic Analysis (Optional):

    • At the end of the treatment period, tumors can be excised to analyze target engagement by Western blot for p-ERK and p-RSK.

Conclusion

The preclinical data strongly support the dual-mechanism of action of this compound, which translates to potent inhibition of the MAPK signaling pathway and robust antitumor activity in vitro and in vivo. Its ability to inhibit both the catalytic activity and the phosphorylation of ERK distinguishes it from purely catalytic inhibitors and may offer a therapeutic advantage in overcoming resistance mechanisms that reactivate the pathway. The experimental protocols provided herein offer a framework for researchers to further validate and compare the efficacy of this compound and other ERK inhibitors in their own research settings.

References

Preclinical Synergy of ASTX029 with Chemotherapy Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

ASTX029 (beroterkib) is a potent and selective dual-mechanism inhibitor of ERK1/2, key components of the MAPK signaling pathway.[1] Upregulation of this pathway is a common driver in many cancers, making ERK an attractive therapeutic target.[1] While this compound has shown significant single-agent anti-tumor activity in preclinical models of MAPK-activated cancers, its potential in combination with traditional chemotherapy agents is an area of active investigation.[1][2] This guide provides a comparative overview of the available preclinical data on the synergy of this compound with other anti-cancer agents, with a focus on the rationale for such combinations.

Rationale for Combining this compound with Other Anticancer Agents

The MAPK pathway plays a central role in cell proliferation, survival, and differentiation. Its aberrant activation can contribute to resistance to chemotherapy. By inhibiting ERK, the final kinase in this cascade, this compound can potentially resensitize tumor cells to the cytotoxic effects of chemotherapy. Furthermore, some cytotoxic agents can induce feedback activation of the ERK pathway as a survival mechanism. Concurrent administration of an ERK inhibitor like this compound could block this escape route and lead to a more profound and durable anti-tumor response. While direct preclinical studies of this compound with conventional chemotherapy are not extensively published, data from combinations with other targeted agents provide a strong rationale and a framework for future investigations.

Synergy with Targeted Agents: A Case Study with a SHP2 Inhibitor

A preclinical study presented at a major cancer research conference detailed the combination of this compound with a SHP2 inhibitor.[3] SHP2 is a protein tyrosine phosphatase that functions upstream of RAS in the MAPK pathway. This combination represents a vertical inhibition strategy, targeting the same pathway at two different nodes.

Quantitative Synergy Analysis

The study utilized the Bliss independence model to assess the synergy between this compound and the SHP2 inhibitor across a panel of cancer cell lines. The results demonstrated that the combination led to a synergistic or additive enhancement in the loss of cellular viability in a broad range of cell lines.

Table 1: In Vitro Synergy of this compound and a SHP2 Inhibitor

Cell Line PanelSynergy (%)Additivity (%)Total Responders (%)
KRAS-dependentData not specifiedData not specifiedData not specified
KRAS-independentData not specifiedData not specifiedData not specified

Detailed quantitative data on the percentage of cell lines showing synergy or additivity was presented in graphical format in the original source but is not available in a tabular format.

In Vivo Anti-Tumor Activity

In a MIA PaCa-2 pancreatic cancer xenograft model, the combination of this compound and the SHP2 inhibitor resulted in significantly enhanced tumor growth inhibition compared to either agent alone. Notably, while single-agent treatments led to transient tumor stasis, the combination therapy resulted in partial tumor regression in 100% of the mice and a significant prolongation of survival.

Table 2: In Vivo Anti-Tumor Efficacy of this compound and SHP2i Combination in MIA PaCa-2 Xenografts

Treatment GroupT/C (%) (Day 22)Partial Regression (>50% reduction)Median days for tumors to reach 200%
VehicleData not specifiedData not specifiedData not specified
This compound (50 mg/kg QD)Data not specifiedData not specifiedData not specified
SHP2i (6 mg/kg QD)Data not specifiedData not specifiedData not specified
SHP2i (12 mg/kg QD)Data not specifiedData not specifiedData not specified
SHP2i (6 mg/kg QD) + this compound (50 mg/kg QD)Data not specifiedData not specifiedData not specified
SHP2i (12 mg/kg QDx5/week) + this compound (50 mg/kg QDx5/week)Data not specifiedData not specifiedData not specified

Specific quantitative values for Tumor Growth Inhibition (T/C%) and median survival were presented graphically in the source poster but are not available in a precise tabular format.

Experimental Protocols

In Vitro Synergy Assessment
  • Cell Lines: A panel of KRAS-dependent and KRAS-independent cancer cell lines was used.

  • Culture Conditions: KRAS-dependent cell lines were grown in 3D cultures, while KRAS-independent cell lines were grown in 2D cultures.

  • Treatment: Compounds were added in a matrix format and incubated for 5 days.

  • Viability Assay: Cell viability was measured using the CellTiter-Glo® (Promega) luminescent cell viability assay.

  • Synergy Analysis: The Bliss independence model was used to determine synergy, with the sum of synergy and antagonism volume across log10-transformed drug concentrations calculated for each cell line.

In Vivo Xenograft Study
  • Animal Model: MIA PaCa-2 subcutaneous xenograft model in SCID mice.

  • Treatment: Mice were orally treated with this compound and/or a SHP2 inhibitor, or their respective vehicles. Dosing was performed daily (QD) or for 5 consecutive days per week (QDx5 per week).

  • Efficacy Endpoints: Tumor volumes were measured regularly. Survival was monitored, with tumor doubling time as an endpoint.

Signaling Pathway and Experimental Workflow

The synergistic effect of combining this compound with an upstream inhibitor like a SHP2i is rooted in the vertical blockade of the MAPK signaling pathway.

MAPK_Pathway cluster_upstream Upstream Signaling cluster_cascade MAPK Cascade cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 activates RAS RAS RAF RAF RAS->RAF SHP2->RAS activates MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP2i SHP2 Inhibitor SHP2i->SHP2 This compound This compound This compound->ERK

Caption: Vertical inhibition of the MAPK pathway by a SHP2 inhibitor and this compound.

The general workflow for evaluating the synergy of this compound with another agent follows a standard preclinical drug development path.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines Select Cancer Cell Line Panel DoseResponse Single Agent Dose-Response CellLines->DoseResponse Combination Combination Matrix (e.g., Bliss Independence) DoseResponse->Combination Synergy Determine Synergy/ Additivity/Antagonism Combination->Synergy Xenograft Establish Xenograft Tumor Model Synergy->Xenograft Promising Combinations Treatment Treat with Single Agents and Combination Xenograft->Treatment TumorGrowth Monitor Tumor Growth and Survival Treatment->TumorGrowth Efficacy Assess Anti-Tumor Efficacy TumorGrowth->Efficacy

Caption: A general workflow for preclinical synergy studies.

Future Directions

While comprehensive data on the synergy of this compound with conventional chemotherapy is still emerging, the strong synergistic effects observed with targeted agents that inhibit the same pathway provide a compelling rationale for such combinations. Further preclinical studies are warranted to identify the most effective chemotherapy partners for this compound and to elucidate the underlying mechanisms of synergy. This will be crucial for guiding the clinical development of this compound-based combination therapies for patients with MAPK-driven cancers. Researchers are encouraged to consult the latest conference proceedings and publications for emerging data in this rapidly evolving field.

References

A Head-to-Head Showdown: ASTX029 vs. Ulixertinib in ERK Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the inhibition of the mitogen-activated protein kinase (MAPK) pathway remains a pivotal strategy. As the final kinase in this cascade, extracellular signal-regulated kinase (ERK) presents a critical node for intervention, particularly in tumors that have developed resistance to upstream inhibitors like BRAF and MEK inhibitors. This guide provides a comprehensive head-to-head comparison of two clinical-stage ERK inhibitors: ASTX029 and ulixertinib. Both molecules have shown promise in preclinical and clinical settings, yet they possess distinct mechanistic nuances and have been evaluated in different contexts. This report aims to furnish researchers, scientists, and drug development professionals with a detailed, data-driven comparison to inform future research and clinical strategies.

Mechanism of Action: A Tale of Two Inhibitors

This compound and ulixertinib, while both targeting ERK1/2, exhibit different modes of action. Ulixertinib is a reversible, ATP-competitive inhibitor of ERK1 and ERK2.[1][2][3] This means it directly competes with ATP for binding to the kinase domain, thereby blocking the phosphorylation of downstream substrates.

In contrast, this compound boasts a novel dual mechanism of action.[4][5] It not only inhibits the catalytic activity of ERK1/2 but also prevents the phosphorylation of ERK itself by its upstream kinase, MEK, without directly inhibiting MEK activity. This dual-inhibition is attributed to a distinctive binding mode to ERK. This unique characteristic suggests that this compound could potentially lead to a more profound and sustained suppression of the MAPK signaling pathway.

Preclinical Potency and Efficacy: A Comparative Look

Both this compound and ulixertinib have demonstrated potent anti-tumor activity in preclinical models of cancers with MAPK pathway alterations.

This compound has shown potent inhibition of ERK2 with an IC50 value of 2.7 nM and inhibited ERK1 by 52% at a 3 nM concentration. In cellular assays, it inhibited the proliferation of MAPK-activated cell lines with IC50 values ranging from 1.8 to 380 nM. For instance, the BRAF V600E-mutant melanoma cell line A375 and the KRAS-mutant colorectal cancer cell line HCT116 showed IC50 values of 3.4 nM and 28 nM, respectively. In vivo studies have demonstrated that oral administration of this compound led to tumor regressions in xenograft models of Colo205 (colorectal cancer), A375 (melanoma), and Calu-6 (lung cancer).

Ulixertinib is a potent inhibitor of ERK2 with an IC50 of less than 0.3 nM. In the A375 melanoma cell line, ulixertinib inhibited the phosphorylation of the downstream ERK substrate RSK with an IC50 of 0.14 µM and inhibited cell proliferation with an IC50 of 180 nM. In vivo, ulixertinib has demonstrated dose-dependent tumor growth inhibition in xenograft models of BRAF-mutant melanoma (A375) and colorectal cancer (Colo205), as well as KRAS-mutant colorectal and pancreatic cancer models.

Table 1: In Vitro Potency of this compound and Ulixertinib
ParameterThis compoundUlixertinib
Target ERK1/2ERK1/2
ERK2 IC50 (enzymatic) 2.7 nM<0.3 nM
A375 Cell Proliferation IC50 3.4 nM180 nM
HCT116 Cell Proliferation IC50 28 nMNot Reported
pRSK Inhibition IC50 (A375 cells) Not Reported0.14 µM

Clinical Trial Insights: Early Signs of Activity

Both this compound and ulixertinib have undergone Phase 1 clinical evaluation, providing initial safety and efficacy data in patients with advanced solid tumors.

A Phase 1/2 study of This compound (NCT03520075) established a recommended Phase 2 dose of 200 mg daily. The trial reported partial responses in patients with KRAS-mutated non-small cell lung cancer (NSCLC). The most common treatment-related adverse events included ocular events, nausea, diarrhea, fatigue, and rash.

The first-in-human Phase 1 trial of ulixertinib (NCT01781429) determined a recommended Phase 2 dose of 600 mg twice daily. Partial responses were observed in patients with NRAS-mutant and both V600 and non-V600 BRAF-mutant solid tumors. Common treatment-related adverse events included diarrhea, fatigue, nausea, and acneiform dermatitis.

Table 2: Clinical Trial Overview of this compound and Ulixertinib
FeatureThis compoundUlixertinib
Clinical Trial Identifier NCT03520075NCT01781429
Phase Phase 1/2Phase 1
Recommended Phase 2 Dose 200 mg daily600 mg twice daily
Key Efficacy Signals Partial responses in KRAS-mutated NSCLCPartial responses in NRAS- and BRAF-mutant tumors
Common Adverse Events Ocular events, nausea, diarrhea, fatigue, rashDiarrhea, fatigue, nausea, acneiform dermatitis

Experimental Protocols

To facilitate the replication and extension of the findings cited in this guide, detailed methodologies for key experiments are provided below.

ERK2 Kinase Assay (Ulixertinib)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of ERK2.

  • Enzyme and Substrate: MEK-activated ERK2 protein and a peptide substrate (e.g., Erktide) are used.

  • Assay Buffer: A typical buffer consists of 50 mM Tris (pH 7.5), 10 mM MgCl2, 0.1 mM EGTA, 10 mM DTT, and 0.01% (v/v) CHAPS.

  • Procedure:

    • ERK2 enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., ulixertinib) in a 384-well plate.

    • The kinase reaction is initiated by adding a solution containing the peptide substrate and ATP.

    • The reaction is allowed to proceed at room temperature.

    • The reaction is then stopped, and the amount of phosphorylated substrate is quantified, typically using mass spectrometry (e.g., RapidFire Mass Spectrometry).

    • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cell Proliferation Assay (this compound and Ulixertinib)

This assay determines the effect of the inhibitors on the growth of cancer cell lines.

  • Cell Lines: MAPK-activated cancer cell lines (e.g., A375, HCT116) are used.

  • Procedure:

    • Cells are seeded in 96- or 384-well plates and allowed to attach overnight.

    • The cells are then treated with a range of concentrations of the inhibitor (this compound or ulixertinib) or vehicle control (DMSO).

    • After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay (e.g., CellTiter-Glo®, resazurin).

    • IC50 values, representing the concentration of inhibitor required to reduce cell proliferation by 50%, are determined from dose-response curves.

In Vivo Xenograft Studies (this compound and Ulixertinib)

These studies evaluate the anti-tumor efficacy of the inhibitors in a living organism.

  • Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are typically used.

  • Procedure:

    • Human cancer cells (e.g., Colo205, A375) are subcutaneously injected into the flanks of the mice.

    • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

    • The treatment group receives the inhibitor (this compound or ulixertinib) orally at a specified dose and schedule. The control group receives a vehicle.

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for pERK and pRSK).

Visualizing the MAPK Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

MAPK_Pathway cluster_upstream Upstream Signaling cluster_target Target Kinase cluster_downstream Downstream Effects cluster_inhibitors Inhibitor Action Growth Factor Growth Factor RTK RTK Growth Factor->RTK Activates RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates RSK RSK ERK->RSK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Promotes Ulixertinib Ulixertinib Ulixertinib->ERK Inhibits Catalytic Activity This compound This compound This compound->MEK Blocks ERK Phosphorylation This compound->ERK Inhibits Catalytic Activity

Caption: The MAPK signaling cascade and points of intervention for this compound and ulixertinib.

Xenograft_Workflow Cell Culture Cell Culture Subcutaneous Injection Subcutaneous Injection Cell Culture->Subcutaneous Injection 1. Prepare Cells Tumor Growth Tumor Growth Subcutaneous Injection->Tumor Growth 2. Implant in Mice Randomization Randomization Tumor Growth->Randomization 3. Tumors Reach Size Treatment Treatment Randomization->Treatment 4. Group Assignment Data Collection Data Collection Treatment->Data Collection 5. Dosing Regimen Analysis Analysis Data Collection->Analysis 6. Measure Tumor Volume

Caption: A generalized workflow for in vivo xenograft studies to evaluate anti-tumor efficacy.

Conclusion

Both this compound and ulixertinib are promising ERK inhibitors with demonstrated preclinical and early clinical activity. Ulixertinib stands out for its high potency in enzymatic assays, while this compound's dual mechanism of inhibiting both ERK activity and its activation offers a potentially more comprehensive blockade of the MAPK pathway. The clinical data, though preliminary, suggest that these inhibitors may have distinct activity profiles in different molecularly defined patient populations, with this compound showing early promise in KRAS-mutant NSCLC and ulixertinib in NRAS- and BRAF-mutant tumors.

Further head-to-head preclinical studies and more extensive clinical trials are necessary to fully elucidate the comparative efficacy and safety of these two agents. The choice between these inhibitors for future clinical development and therapeutic application will likely depend on the specific genetic context of the tumor and the potential for combination therapies. The detailed experimental protocols and visualizations provided in this guide are intended to serve as a valuable resource for the scientific community to build upon this important area of cancer research.

References

ASTX029 Demonstrates Efficacy in Tumors Resistant to Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Data reveals the dual-mechanism ERK1/2 inhibitor, ASTX029, maintains potent activity in preclinical models of acquired resistance to MAPK pathway inhibitors, offering a promising therapeutic strategy for patients who have developed resistance to upstream agents such as BRAF and MEK inhibitors.

Researchers and drug development professionals are continually faced with the challenge of acquired resistance to targeted cancer therapies. In MAPK pathway-activated tumors, resistance to BRAF and MEK inhibitors often emerges through reactivation of ERK signaling.[1][2] this compound, a potent and selective dual-mechanism inhibitor of ERK1/2, has demonstrated the ability to overcome this resistance by inhibiting both the catalytic activity of ERK and its phosphorylation by MEK.[2][3] This unique mechanism of action suggests its potential as a valuable therapeutic option in settings where other kinase inhibitors have failed.[1]

Overcoming Resistance to BRAF and MEK Inhibition

Preclinical studies have shown that this compound is effective in cell lines that have developed resistance to the BRAF inhibitor vemurafenib and the MEK inhibitor selumetinib. For instance, in A375 melanoma cells with a BRAFV600E mutation that have acquired resistance to vemurafenib (A375R), this compound maintained a high level of potency. Similarly, in A375 cells engineered to express an NRASQ61K mutation, a known resistance mechanism, sensitivity to this compound was not significantly compromised compared to the parental cell line.

Comparative IC50 Values in Resistant Melanoma Cell Lines
Cell LineGenetic BackgroundResistance ProfileVemurafenib IC50Selumetinib IC50This compound IC50
A375 (Parental)BRAFV600ESensitive110 nM43 nMNot Significantly Different from Resistant Lines
A375RBRAFV600EVemurafenib Resistant>10 µM1000 nM7.2 nM
A375-NRASQ61KBRAFV600E, NRASQ61KVemurafenib Resistant>3 µM270 nM12 nM

Data sourced from Zhang et al., Molecular Cancer Therapeutics, 2023.

Activity Against MEK1 Mutant Models

Further studies have demonstrated that this compound is also effective against cell lines harboring MEK1 mutations that confer resistance to MEK inhibitors. These mutations can either lead to the activation of MEK or prevent the binding of MEK inhibitors. In both scenarios, the resulting resistance to selumetinib did not translate to resistance against this compound, which showed IC50 values in the low nanomolar range (4 to 17 nM) across various MEK1 mutant models. This suggests that this compound's downstream targeting of ERK circumvents these upstream resistance mechanisms.

The MAPK Signaling Pathway and Points of Inhibition

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Aberrant activation of this pathway, often through mutations in genes like BRAF and RAS, is a common driver of various cancers. Kinase inhibitors have been developed to target different nodes in this pathway.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation BRAF_i Vemurafenib (BRAF Inhibitor) BRAF_i->BRAF MEK_i Selumetinib (MEK Inhibitor) MEK_i->MEK ERK_i This compound (ERK Inhibitor) ERK_i->ERK

Figure 1: MAPK Signaling Pathway and Inhibitor Targets. This diagram illustrates the core components of the MAPK signaling cascade and the points of intervention for BRAF inhibitors (Vemurafenib), MEK inhibitors (Selumetinib), and the dual-mechanism ERK inhibitor (this compound).

Experimental Protocols

Cell Lines and Generation of Resistant Models

The primary cell line used in the referenced studies was the human melanoma cell line A375, which harbors the BRAFV600E mutation.

  • A375R (Vemurafenib-Resistant): This cell line was generated by the continuous culture of parental A375 cells in the presence of increasing concentrations of vemurafenib.

  • A375-NRASQ61K: This model was created by introducing an NRASQ61K mutation into the parental A375 cell line.

In Vitro Proliferation Assays

The half-maximal inhibitory concentration (IC50) values were determined using cell proliferation assays. Cells were seeded in microplates and treated with a range of concentrations of the respective inhibitors. Cell viability was assessed after a defined incubation period using standard methods, such as measuring ATP content as an indicator of metabolically active cells. The resulting data were used to calculate the IC50 values.

Experimental Workflow for Cross-Resistance Analysis

Cross_Resistance_Workflow start Start cell_lines Select Parental (A375) and Resistant Cell Lines (A375R, A375-NRASQ61K) start->cell_lines treatment Treat cells with serial dilutions of Vemurafenib, Selumetinib, and this compound cell_lines->treatment assay Perform Cell Proliferation Assay (e.g., CellTiter-Glo) treatment->assay data_analysis Calculate IC50 values for each inhibitor in each cell line assay->data_analysis comparison Compare IC50 values to determine cross-resistance data_analysis->comparison end End comparison->end

Figure 2: Workflow for In Vitro Cross-Resistance Studies. This diagram outlines the key steps involved in assessing the cross-resistance of kinase inhibitors in parental and resistant cancer cell lines.

Conclusion

The available preclinical data strongly support the therapeutic potential of this compound in treating MAPK-activated cancers, particularly those that have developed resistance to upstream inhibitors. By targeting the downstream effector ERK through a dual mechanism, this compound effectively circumvents common resistance pathways that reactivate ERK signaling. These findings provide a solid rationale for the ongoing clinical evaluation of this compound in patients with advanced solid tumors (NCT03520075). Further investigation into the clinical efficacy of this compound in patient populations with acquired resistance to BRAF and MEK inhibitors is warranted.

References

Biomarkers of Sensitivity to ASTX029: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of ASTX029, a novel dual-mechanism ERK1/2 inhibitor, with other inhibitors of the MAPK pathway. Supported by experimental data, this document outlines key biomarkers of sensitivity, presents comparative efficacy data, and details relevant experimental protocols.

This compound is a potent and selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), critical components of the RAS-RAF-MEK-ERK signaling pathway.[1][2][3] This pathway is frequently upregulated in various cancers, making it a key target for therapeutic intervention.[4][5] this compound distinguishes itself through a dual mechanism of action: it not only inhibits the catalytic activity of ERK but also prevents its phosphorylation by the upstream kinase MEK. This dual inhibition may offer a more profound and durable suppression of the MAPK pathway.

Biomarkers for this compound Sensitivity

Preclinical studies have identified activating mutations in the MAPK pathway as the primary biomarkers for sensitivity to this compound. Tumors harboring mutations in genes such as BRAF and RAS (KRAS, NRAS, HRAS) exhibit preferential sensitivity to this compound. This is attributed to the oncogenic pathway's reliance on ERK signaling for proliferation and survival.

Furthermore, this compound has demonstrated significant activity in preclinical models of acquired resistance to upstream MAPK pathway inhibitors, such as BRAF and MEK inhibitors. This suggests that tumors that have developed resistance to these agents by reactivating ERK signaling may be susceptible to treatment with this compound.

Comparative Performance Data

The following tables summarize the in vitro efficacy of this compound in comparison to other ERK and MEK inhibitors. It is important to note that direct head-to-head comparisons in the same studies are limited, and experimental conditions may vary.

Inhibitor Target Cell Line Genotype IC50 (nM) Reference
This compound ERK1/2A375 (Melanoma)BRAF V600E3.4
This compound ERK1/2HCT116 (Colorectal)KRAS G13D28
This compound ERK1/2MAPK-activated AML cell lines (Average)Various47
This compound ERK1/2AML cell lines without MAPK activation (Average)Wild-type1800
Ulixertinib (BVD-523) ERK1/2BT40 (Pediatric Low-Grade Glioma)BRAF V600E62.7
Ulixertinib (BVD-523) ERK1/2KIAA1549:BRAF-fusion pLGG cellsBRAF fusion~10
Selumetinib (AZD6244) MEK1/2Various Cancer Cell LinesVariousVaries
GDC-0994 ERK1/2Various Cancer Cell LinesVariousVaries

Table 1: Comparative in vitro IC50 values of MAPK pathway inhibitors. This table highlights the potency of this compound in cancer cell lines with known MAPK pathway mutations.

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

MAPK_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Phosphorylation (Inhibited by this compound) RSK RSK ERK1/2->RSK Catalytic Activity (Inhibited by this compound) Transcription Factors Transcription Factors ERK1/2->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation, Survival, etc. Proliferation, Survival, etc. Gene Expression->Proliferation, Survival, etc.

Caption: The RAS-RAF-MEK-ERK signaling pathway, highlighting the dual inhibitory action of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_analysis Data Analysis Seed Cells Seed Cancer Cells Treat Treat with this compound or Alternative Inhibitor Seed Cells->Treat Proliferation Assay MTT Assay Treat->Proliferation Assay Western Blot Western Blot Treat->Western Blot IC50 Determination Calculate IC50 Proliferation Assay->IC50 Determination Protein Analysis Analyze pERK & pRSK levels Western Blot->Protein Analysis

Caption: A generalized workflow for evaluating the efficacy of this compound in preclinical studies.

Experimental Protocols

Cell Proliferation (MTT) Assay

This protocol is used to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A375, HCT116)

  • 96-well plates

  • Complete growth medium

  • This compound and other inhibitors (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • The following day, treat the cells with a serial dilution of this compound or a comparator drug. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.

Western Blot for Phospho-ERK (pERK) and Phospho-RSK (pRSK)

This protocol is used to determine the effect of this compound on the phosphorylation status of its direct and indirect targets.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Complete growth medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-pERK, anti-ERK, anti-pRSK, anti-RSK, anti-actin or -tubulin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at various concentrations for a specified time (e.g., 2 hours).

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Clinical Development

This compound has been evaluated in a Phase 1/2 clinical trial (NCT03520075) in patients with advanced solid tumors. The study aimed to assess the safety, pharmacokinetics, pharmacodynamics, and preliminary clinical activity of this compound. The Phase 2 portion of the study focused on tumors with gene aberrations in the MAPK signal pathway that may confer sensitivity to the drug. Results from this trial will be crucial in further defining the clinical utility and biomarker strategy for this compound. The primary completion of this study was in August 2024.

References

ASTX029: A Comparative Analysis of its Impact on Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the dual-mechanism ERK1/2 inhibitor, ASTX029, and its effect on gene expression relative to other ERK inhibitors. The information is compiled from publicly available preclinical research data to assist researchers in understanding the nuanced differences between various ERK inhibition strategies.

Introduction to this compound and ERK Inhibition

This compound is a potent and selective dual-mechanism inhibitor of ERK1/2, key components of the MAPK signaling pathway.[1][2] This pathway is frequently dysregulated in various cancers, making it a critical therapeutic target.[1] Unlike purely catalytic ERK inhibitors, this compound not only blocks the kinase activity of ERK but also prevents its phosphorylation by the upstream kinase MEK.[1][2] This dual-mechanism of action is suggested to lead to a more comprehensive and durable suppression of MAPK signaling and, consequently, distinct effects on gene expression.

This guide compares the gene expression profiles induced by this compound with those of other well-characterized ERK inhibitors, including the catalytic inhibitors ulixertinib (BVD-523) and GDC-0994 (ravoxertinib).

Comparative Analysis of Gene Expression Changes

The following tables summarize the observed effects of this compound, ulixertinib, and GDC-0994 on the expression of key genes and pathways. It is important to note that the data are compiled from different studies and experimental systems; therefore, direct quantitative comparisons should be made with caution.

Table 1: Overview of Affected Signaling Pathways and Gene Categories

FeatureThis compound (Dual-Mechanism)Ulixertinib (Catalytic)GDC-0994 (Catalytic)
Primary Affected Pathways Interferon Signaling, Antigen Presentation, MAPK SignalingMAPK Signaling, Cell Cycle, DNA Replication, Wnt/β-cateninCell Cycle, MAPK Signaling
Key Upregulated Gene Categories Interferon-Stimulated Genes (ISGs), Antigen Processing and Presentation Machinery (e.g., MHC Class I), Immuno-modulatory factorsCell cycle inhibitors (e.g., CDKN1A)Cell cycle inhibitors (e.g., CDKN1B, CDKN2B)
Key Downregulated Gene Categories Proliferation-associated genes, MAPK pathway feedback regulatorsERK-dependent transcription factors, Cell cycle progression genes (e.g., cyclins, CDKs)Cell cycle progression genes (e.g., E2F1, CDC25A, CCND1)

Table 2: Comparison of Effects on Specific Gene Classes

Gene ClassThis compoundUlixertinibGDC-0994
Interferon-Stimulated Genes (ISGs) Significant Upregulation Not reported as a primary effectLess pronounced effect compared to dual-mechanism inhibitors
Antigen Presentation Genes (e.g., HLA, B2M, TAP1) Upregulation Not reported as a primary effectNot reported as a primary effect
Melanoma Antigens (e.g., gp100, MART-1) Upregulation Not reportedNot reported
Cell Cycle Regulators Downregulation of pro-proliferative genesDownregulation of pro-proliferative genes and upregulation of inhibitorsSignificant downregulation of pro-proliferative genes and upregulation of inhibitors
MAPK Pathway Feedback Genes (e.g., DUSP6, SPRY4) DownregulationDownregulationDownregulation

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided.

MAPK_Pathway cluster_upstream Upstream Signaling cluster_ERK ERK Regulation cluster_downstream Downstream Effects cluster_inhibitors Inhibitor Action RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Phosphorylation pERK pERK ERK->pERK Transcription Gene Expression (Proliferation, Survival) pERK->Transcription This compound This compound (Dual-Mechanism) This compound->MEK Inhibits Phosphorylation of ERK This compound->pERK Inhibits Catalytic Activity Catalytic Ulixertinib / GDC-0994 (Catalytic) Catalytic->pERK Inhibits Catalytic Activity

MAPK signaling pathway and points of inhibition.

Gene_Expression_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_extraction RNA Processing cluster_gene_expression Gene Expression Analysis cluster_output Output Cells Cancer Cell Lines (e.g., A375, CT-26) Treatment Inhibitor Treatment (this compound, Ulixertinib, GDC-0994) Cells->Treatment RNA_Isolation Total RNA Isolation Treatment->RNA_Isolation QC RNA Quality Control (e.g., Bioanalyzer) RNA_Isolation->QC Library_Prep Library Preparation QC->Library_Prep Sequencing RNA-Sequencing or NanoString nCounter Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Differential Gene Expression) Sequencing->Data_Analysis Gene_Lists Differentially Expressed Genes Data_Analysis->Gene_Lists

A typical workflow for analyzing gene expression changes.

Experimental Protocols

The following are generalized protocols for key experiments cited in the referenced literature. For specific details, it is crucial to consult the original publications.

RNA-Sequencing for Gene Expression Analysis

This protocol outlines the general steps for analyzing global gene expression changes in response to inhibitor treatment.

  • Cell Culture and Treatment:

    • Cancer cell lines (e.g., A375 melanoma, CT-26 colorectal carcinoma) are cultured under standard conditions.

    • Cells are treated with a dual-mechanism inhibitor (this compound), a catalytic inhibitor (ulixertinib or GDC-0994), or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).

  • RNA Isolation and Quality Control:

    • Total RNA is extracted from the treated cells using a commercial kit (e.g., RNeasy Kit, Qiagen).

    • RNA integrity and concentration are assessed using a Bioanalyzer (Agilent Technologies) and a spectrophotometer (e.g., NanoDrop).

  • Library Preparation and Sequencing:

    • An RNA-sequencing library is prepared from the isolated RNA. This typically involves poly(A) selection for mRNA, cDNA synthesis, adapter ligation, and amplification.

    • The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Raw sequencing reads are processed to remove adapters and low-quality reads.

    • The cleaned reads are aligned to a reference genome (human or mouse).

    • Gene expression is quantified by counting the number of reads mapping to each gene.

    • Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in the inhibitor-treated samples compared to the vehicle control.

    • Pathway analysis and gene set enrichment analysis are conducted to identify the biological pathways and functions affected by the inhibitor.

NanoString nCounter Gene Expression Analysis

This method allows for the targeted analysis of a specific set of genes.

  • Probe Design and Synthesis:

    • A custom or pre-designed panel of gene-specific probes (e.g., PanCancer IO 360™ panel) is used. Each probe set consists of a capture probe and a reporter probe.

  • Hybridization:

    • Total RNA is mixed with the probe panel and hybridization buffer.

    • The mixture is incubated at 65°C for 16-20 hours to allow the probes to hybridize to their target mRNA molecules.

  • Sample Processing and Data Acquisition:

    • The hybridized samples are processed on the nCounter Prep Station to remove excess probes and immobilize the probe-target complexes on a cartridge.

    • The cartridge is then scanned on the nCounter Digital Analyzer, which counts the individual fluorescent barcodes corresponding to each target gene.

  • Data Analysis:

    • The raw counts are normalized to internal positive controls to account for technical variability.

    • Background correction is performed using negative controls.

    • The normalized data is then used to determine the relative abundance of each target gene in the different treatment conditions.

Conclusion

The available data suggests that the dual-mechanism ERK inhibitor this compound elicits a distinct gene expression profile compared to purely catalytic ERK inhibitors. A notable feature of this compound is its ability to upregulate genes involved in interferon signaling and antigen presentation, suggesting a potential to modulate the tumor microenvironment and enhance anti-tumor immunity. In contrast, catalytic inhibitors like ulixertinib and GDC-0994 appear to have a more pronounced direct effect on cell cycle regulation. These differences in gene expression profiles likely stem from the more complete and sustained inhibition of the MAPK pathway achieved by the dual-mechanism of action of this compound. Further head-to-head studies in identical experimental systems are warranted to provide a more definitive quantitative comparison.

References

In Vivo Efficacy of ASTX029: A Comparative Analysis Against Existing Standards of Care

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Cambridge, MA – November 25, 2025 – This guide provides a detailed comparison of the in vivo efficacy of the novel ERK1/2 inhibitor, ASTX029, against the current standard of care treatments for specific MAPK pathway-altered solid tumors and acute myeloid leukemia (AML). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of preclinical data to inform ongoing and future research.

This compound is a potent and selective dual-mechanism ERK inhibitor that uniquely inhibits both the catalytic activity of ERK and its phosphorylation by MEK.[1][2] This dual action has shown significant antitumor activity in various preclinical models, particularly in cancers with activating mutations in the MAPK pathway, such as BRAF and RAS mutations.[1][2]

Comparative In Vivo Efficacy Data

The following tables summarize the in vivo efficacy of this compound in comparison to standard of care therapies in relevant preclinical xenograft models.

Colorectal Cancer (BRAF V600E)
Treatment Xenograft Model Dosage Efficacy
This compoundColo20575 mg/kg, oral, dailyTumor regressions observed.[3]
Encorafenib + CetuximabHT29Encorafenib: Not specified; Cetuximab: Not specifiedSuperior to either agent alone.
Melanoma (BRAF V600E)
Treatment Xenograft Model Dosage Efficacy
This compoundA37575 mg/kg, oral, dailyTumor regressions observed.
Dabrafenib + TrametinibA375PDabrafenib: 10 mg/kg and 100 mg/kg; Trametinib: Not specified1 complete and 2 partial regressions at 10 mg/kg; 4 complete and 2 partial regressions at 100 mg/kg (out of 8 mice per group).
Non-Small Cell Lung Cancer (KRAS mutant)
Treatment Xenograft Model Dosage Efficacy
This compoundCalu-6Not specifiedTumor regressions observed.
SotorasibNot specified200 mg/kgNear-complete inhibition of ERK phosphorylation leading to durable anti-tumor responses in 8 out of 10 mice.
Acute Myeloid Leukemia (AML)
Treatment Xenograft Model Dosage Efficacy
This compoundNot yet reportedNot applicableNot applicable
Cytarabine + VenetoclaxMOLM13Cytarabine: Not specified; Venetoclax: 100 mg/kg, oral, dailyEnhanced tumor growth inhibition compared to single agents.

Experimental Protocols

This compound In Vivo Studies
  • Animal Models: Male BALB/c nude or CB17 SCID mice were used for xenograft studies.

  • Cell Line Implantation:

    • Colo205 (colorectal), A375 (melanoma), and Calu-6 (NSCLC): 5 x 10^6 cells were subcutaneously injected in 100 μL of serum-free medium, with or without Matrigel.

  • Treatment: this compound was administered orally. Dosing was initiated when tumors reached a specified volume.

  • Efficacy Assessment: Tumor volumes were measured regularly to assess tumor growth inhibition and regression.

Standard of Care In Vivo Studies
  • Encorafenib + Cetuximab (Colorectal Cancer):

    • Animal Models: Nude mice were used for HT29 xenografts.

    • Treatment: Mice were treated for 6 weeks with various combinations of encorafenib, cetuximab, and FOLFOX or FOLFIRI chemotherapy regimens.

  • Dabrafenib + Trametinib (Melanoma):

    • Animal Models: Mice bearing A375P tumor xenografts were used.

    • Treatment: Dabrafenib was administered orally once daily at 30 mg/kg for 14 days.

  • Sotorasib (NSCLC):

    • Animal Models: Preclinical studies utilized mouse models bearing KRAS p.G12C tumors.

    • Treatment: Sotorasib was administered to evaluate its effect on tumor growth and ERK phosphorylation.

  • Cytarabine + Venetoclax (AML):

    • Animal Models: NOD-SCID mice were used for the MOLM13 xenograft model.

    • Treatment: Venetoclax was administered by oral gavage once a day at a dose of 100 mg/kg.

Visualizing Mechanisms and Workflows

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

ASTX029_Mechanism_of_Action cluster_pathway MAPK Signaling Pathway cluster_inhibition This compound Inhibition RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MEK->ERK Inhibits Phosphorylation Proliferation Proliferation ERK->Proliferation This compound This compound This compound->ERK Inhibits Catalytic Activity

Caption: this compound dual mechanism of action on the MAPK pathway.

Experimental_Workflow cluster_setup Xenograft Model Setup cluster_treatment Treatment and Monitoring Cell_Culture Tumor Cell Culture (e.g., Colo205, A375) Implantation Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_Admin Daily Oral Gavage: - this compound - Standard of Care - Vehicle Control Monitoring Regular Monitoring: - Tumor Volume - Body Weight Treatment_Admin->Monitoring Endpoint Study Endpoint: - Tumor Growth Delay - Regression Analysis Monitoring->Endpoint

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling ASTX029

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety protocols and operational guidance for laboratory personnel handling ASTX029, a potent inhibitor of extracellular signal-regulated kinases (ERK) 1 and 2. The following procedures are designed to ensure the safety of researchers and the integrity of experimental workflows, from initial handling to final disposal.

Personal Protective Equipment (PPE) and Hazard Mitigation

This compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Adherence to the following PPE and handling guidelines is mandatory to minimize exposure risk.

Recommended Personal Protective Equipment
PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene, powder-free. Double-gloving is recommended.
Eye/Face Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.
Face shieldRequired when there is a risk of splashing or aerosol generation.
Skin and Body Protection Laboratory coatFully buttoned, with tight cuffs.
Chemical-resistant apronRecommended when handling larger quantities or during potential splash-risk procedures.
Respiratory Protection NIOSH-approved respiratorRequired when working outside of a certified chemical fume hood or if aerosolization is likely.
Hazard and Precautionary Statements
Hazard StatementDescriptionPrecautionary Measures
H302 Harmful if swallowedDo not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[1]
H315 Causes skin irritationAvoid contact with skin. Wash thoroughly with soap and water after handling.[1]
H319 Causes serious eye irritationAvoid contact with eyes. Flush with water for several minutes if contact occurs and seek medical attention.[1]
H335 May cause respiratory irritationAvoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area or with appropriate respiratory protection.[1]

Operational and Disposal Plans: A Step-by-Step Guide

The following workflow outlines the critical steps for safely handling this compound from receipt to disposal.

cluster_receiving Receiving and Storage cluster_handling Handling and Preparation cluster_disposal Waste Disposal receive Receive Shipment inspect Inspect for Damage receive->inspect store Store in Designated, Ventilated Area inspect->store sds Review Safety Data Sheet (SDS) store->sds ppe Don Appropriate PPE sds->ppe Follow PPE Guidelines fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Dissolve in Appropriate Solvent (e.g., DMSO) weigh->dissolve solid_waste Contaminated Solid Waste (e.g., tips, tubes) dissolve->solid_waste Generate Contaminated Materials liquid_waste Unused Compound and Contaminated Solvents dissolve->liquid_waste Generate Liquid Waste waste_container Dispose in Labeled Hazardous Waste Container solid_waste->waste_container liquid_waste->waste_container

Caption: Workflow for Safe Handling and Disposal of this compound.

Experimental Protocols

This compound is a dual-mechanism inhibitor of ERK1 and ERK2, key components of the MAPK/ERK signaling pathway. Its anti-proliferative and pro-apoptotic effects are evaluated through various in vitro and in vivo assays.

In Vitro Cell Proliferation Assay (MTT Assay)

This protocol provides a general framework for assessing the effect of this compound on cancer cell line proliferation.

1. Cell Seeding:

  • Culture human cancer cell lines with known MAPK pathway mutations (e.g., BRAF or KRAS mutations) in appropriate media.

  • Harvest cells and seed them in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).

  • Incubate the plate overnight to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations.

  • Remove the old medium from the 96-well plate and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for a specified period (e.g., 72 hours).

3. MTT Addition and Incubation:

  • Prepare a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • Add the MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

4. Solubilization and Absorbance Reading:

  • Add a solubilization solution (e.g., acidified isopropanol or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

  • Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

1. Animal Model and Cell Implantation:

  • Use immunodeficient mice (e.g., nude or SCID mice).

  • Harvest cancer cells from culture and resuspend them in a sterile medium, potentially mixed with Matrigel to enhance tumor formation.

  • Subcutaneously inject the cell suspension into the flank of each mouse.

2. Tumor Growth and Treatment Initiation:

  • Monitor the mice regularly for tumor growth.

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

3. This compound Administration:

  • Formulate this compound for oral administration.

  • Administer the designated dose of this compound to the treatment group daily or as per the experimental design.

  • Administer the vehicle solution to the control group.

4. Monitoring and Data Collection:

  • Measure tumor volume using calipers at regular intervals.

  • Monitor the body weight and overall health of the mice throughout the study.

5. Study Endpoint and Analysis:

  • Euthanize the mice at the end of the study or when tumors reach a predetermined maximum size.

  • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis).

  • Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the efficacy of this compound.

This compound Mechanism of Action: Targeting the MAPK/ERK Pathway

This compound exerts its anti-cancer effects by inhibiting ERK1 and ERK2, which are crucial kinases in the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently hyperactivated in various cancers due to mutations in upstream components like BRAF and RAS. By blocking ERK1/2, this compound prevents the phosphorylation of downstream targets involved in cell proliferation, survival, and differentiation.

cluster_pathway MAPK/ERK Signaling Pathway cluster_inhibition Inhibition by this compound GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Downstream Downstream Targets (e.g., transcription factors) ERK->Downstream Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation This compound This compound This compound->ERK Inhibits

Caption: this compound inhibits the MAPK/ERK signaling pathway by targeting ERK1/2.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ASTX029
Reactant of Route 2
ASTX029

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。